PD146176
Description
Properties
IUPAC Name |
6,11-dihydrothiochromeno[4,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NS/c1-3-7-13-10(5-1)12-9-17-14-8-4-2-6-11(14)15(12)16-13/h1-8,16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOOPZVQMLHPFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3S1)NC4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20961205 | |
| Record name | 6,11-Dihydro[1]benzothiopyrano[4,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20961205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4079-26-9 | |
| Record name | PD 146176 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004079269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,3-b]indole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168807 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,11-Dihydro[1]benzothiopyrano[4,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20961205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PD-146176 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K2QDA6F3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
PD146176: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD146176 has emerged as a significant pharmacological tool in the study of lipid signaling pathways, specifically as a potent and selective inhibitor of 15-lipoxygenase (15-LOX). This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, inhibitory activity, and selectivity. Furthermore, it details its established biological effects and provides comprehensive experimental protocols for its application in research settings. This document aims to serve as a core resource for professionals in drug development and scientific research exploring the therapeutic potential of targeting the 15-LOX pathway.
Introduction to this compound
This compound, with the chemical name 6,11-Dihydrobenzothiopyrano[4,3-b]indole, is a well-characterized small molecule inhibitor of 15-lipoxygenase.[1] It has been instrumental in elucidating the role of 15-LOX in various physiological and pathological processes. Unlike some inhibitors, this compound lacks non-specific antioxidant properties, making it a valuable tool for specific pathway analysis.[1][2] Its utility has been demonstrated in preclinical models of atherosclerosis and neurodegenerative diseases.[3][4]
Chemical and Physical Properties
A clear understanding of the physicochemical characteristics of this compound is crucial for its effective use in experimental settings.
| Property | Value | Reference |
| Chemical Name | 6,11-Dihydrobenzothiopyrano[4,3-b]indole | [1] |
| Synonyms | NSC 168807 | [3][5] |
| Molecular Formula | C₁₅H₁₁NS | [6] |
| Molecular Weight | 237.32 g/mol | [6] |
| CAS Number | 4079-26-9 | |
| Purity | ≥98% | [1] |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol. | [1] |
| Storage | Store at +4°C | [1] |
Mechanism of Action and Specificity
This compound functions as a specific, non-competitive inhibitor of 15-lipoxygenase.[1] Its inhibitory action prevents the conversion of polyunsaturated fatty acids, such as arachidonic acid and linoleic acid, into their corresponding hydroperoxy derivatives.
Inhibitory Activity
The potency of this compound against 15-LOX has been quantified in various systems.
| Parameter | Value | System | Reference |
| IC₅₀ | 0.54 μM | Rabbit Reticulocyte 15-LOX | [1][3] |
| Kᵢ | 197 nM | Rabbit Reticulocyte 15-LOX | [1][3][5] |
| IC₅₀ | 0.81 μM | Human 15-LO in transfected IC21 cells | [3] |
| IC₅₀ | 0.5-0.8 µM | In cells or isolated enzyme | [4] |
| IC₅₀ | 3.81 μM | r-12/15-LOX | [7] |
| IC₅₀ | 810 nM | Rabbit Reticulocyte 12/15-LOX | [8] |
Selectivity Profile
A key advantage of this compound is its high selectivity for 15-LOX over other related enzymes, which is critical for targeted research.
| Enzyme | Effect | Reference |
| 5-Lipoxygenase (5-LOX) | No demonstrable effect | [1] |
| 12-Lipoxygenase (12-LOX) | No demonstrable effect | [1] |
| Cyclooxygenase-1 (COX-1) | No demonstrable effect | [1] |
| Cyclooxygenase-2 (COX-2) | No demonstrable effect | [1] |
However, it is important to note that one study suggested this compound may not function as a 15-LOX inhibitor in EA.hy926 endothelial cells and might inhibit CYP epoxygenase instead.[9]
Biological Effects and Therapeutic Potential
The inhibition of 15-LOX by this compound has been linked to several significant biological outcomes, highlighting its potential as a therapeutic agent.
-
Atherosclerosis: this compound has been shown to prevent atherogenesis by regulating monocyte-macrophage enrichment in vivo.[1] In rabbit models, it limits the progression of hypercholesterolemia-induced atherosclerosis.[2][4]
-
Neurodegenerative Diseases: In a triple transgenic mouse model of Alzheimer's disease, this compound was found to reverse cognitive impairment, brain amyloidosis, and tau pathology, potentially by stimulating autophagy.[3]
-
Inflammation: The 15-LOX pathway is involved in both pro- and anti-inflammatory processes.[10][11][12] Its products can modulate the expression of inflammatory cytokines.[10][12]
-
Endothelial Cell Function: this compound has been observed to affect human endothelial cell function, although the precise mechanism may be cell-type dependent.[9]
Signaling Pathways
This compound exerts its effects by modulating the 15-lipoxygenase signaling pathway. This pathway is a critical branch of the arachidonic acid cascade.
Caption: The 15-Lipoxygenase signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols are provided as a guide for researchers utilizing this compound.
In Vitro 15-Lipoxygenase Enzyme Activity Assay (Spectrophotometric)
This protocol measures the inhibition of 15-LOX activity by monitoring the formation of conjugated dienes.[13][14]
Materials:
-
Purified 15-lipoxygenase (from soybean or recombinant mammalian)
-
This compound
-
Arachidonic acid or Linoleic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
DMSO
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a quartz cuvette, add borate buffer and the desired concentration of this compound (or DMSO for control).
-
Add the purified 15-LOX enzyme to the cuvette and incubate for 5 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate (e.g., linoleic acid to a final concentration of 125 µM).
-
Immediately monitor the increase in absorbance at 234 nm for 5 minutes.
-
Calculate the initial reaction rate from the linear portion of the absorbance curve.
-
Determine the percent inhibition by comparing the rates of this compound-treated samples to the DMSO control.
-
Calculate the IC₅₀ value by plotting percent inhibition against a range of this compound concentrations.
Caption: Workflow for a 15-LOX enzyme activity assay.
Cell-Based 15-Lipoxygenase Activity Assay
This protocol assesses the inhibitory effect of this compound on 15-LOX activity within a cellular context.[3][7][13]
Materials:
-
Cell line expressing 15-LOX (e.g., human 15-LO transfected IC21 cells, RAW 264.7 macrophages)
-
This compound
-
Arachidonic acid
-
Cell culture medium and supplements
-
LPS and IFNγ (for macrophage stimulation, if applicable)
-
BODIPY 581/591 C11 (for lipid peroxidation detection)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Culture the cells to the desired confluency.
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 30 minutes).
-
Stimulate the cells to induce 15-LOX activity. This can be achieved by adding arachidonic acid or, in the case of macrophages, with LPS and IFNγ.
-
After the stimulation period, wash the cells.
-
Stain the cells with BODIPY 581/591 C11 to detect lipid hydroperoxides.
-
Analyze the fluorescence intensity of the cells using a flow cytometer or fluorescence microscope to quantify lipid peroxidation.
-
Compare the fluorescence levels in this compound-treated cells to control cells to determine the extent of inhibition.
In Vivo Studies in Rabbit Model of Atherosclerosis
This protocol is a summary of the methodology used in published studies to evaluate the effect of this compound on atherosclerosis.[4]
Animal Model:
-
New Zealand White rabbits
Procedure:
-
Induce atherosclerosis through a combination of endothelial denudation of the iliac-femoral artery and a high-cholesterol diet (e.g., 0.25% cholesterol, 3% peanut oil, 3% coconut oil).
-
Administer this compound orally at a specified dose (e.g., 175 mg/kg) twice daily for the duration of the study (e.g., 12 weeks).
-
Monitor plasma total and lipoprotein cholesterol levels.
-
At the end of the study, euthanize the animals and harvest the iliac-femoral arteries and thoracic aorta.
-
Perform histological analysis to assess lesion area, monocyte-macrophage content, and cholesteryl ester content.
Conclusion
This compound is a potent, selective, and well-characterized inhibitor of 15-lipoxygenase. Its specificity and demonstrated efficacy in preclinical models make it an invaluable tool for investigating the role of the 15-LOX pathway in health and disease. This guide provides a comprehensive resource for researchers to effectively utilize this compound in their studies and to further explore its therapeutic potential in areas such as cardiovascular disease, neuroinflammation, and other inflammatory disorders. Careful consideration of the experimental context, including cell type and model system, is essential for the accurate interpretation of results.
References
- 1. PD 146176 | Lipoxygenases | Tocris Bioscience [tocris.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A specific 15-lipoxygenase inhibitor limits the progression and monocyte-macrophage enrichment of hypercholesterolemia-induced atherosclerosis in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A POTENT AND SELECTIVE INHIBITOR TARGETING HUMAN AND MURINE 12/15-LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound affects human EA.hy926 endothelial cell function by differentially modulating oxylipin production of LOX, COX and CYP epoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jpccr.eu [jpccr.eu]
- 11. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
The Role of PD146176 in Alzheimer's Disease Research: A Technical Guide for Drug Development Professionals
An In-depth Examination of a 12/15-Lipoxygenase Inhibitor's Therapeutic Potential
This technical guide provides a comprehensive overview of the preclinical evidence supporting the investigation of PD146176, a potent inhibitor of 12/15-lipoxygenase (12/15-LOX), as a potential therapeutic agent for Alzheimer's disease (AD). For researchers, scientists, and drug development professionals, this document outlines the mechanism of action, summarizes key quantitative findings, provides detailed experimental methodologies, and visualizes the critical signaling pathways and experimental workflows.
Introduction: Targeting a Novel Pathway in Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, forming neurofibrillary tangles (NFTs).[1][2] While the amyloid cascade hypothesis has long dominated therapeutic development, recent research has highlighted the critical role of neuroinflammation and oxidative stress in the pathogenesis of AD.[1][3] The 12/15-lipoxygenase (12/15-LOX) enzyme has emerged as a key player in these processes, with its expression and activity found to be significantly elevated in the brains of AD patients and individuals with mild cognitive impairment.[3][4][5]
This compound is a selective inhibitor of 15-lipoxygenase (15-LO), which effectively targets the 12/15-LOX pathway.[3][[“]][7] Preclinical studies have demonstrated its potential to mitigate the core pathologies of AD and improve cognitive function in animal models, suggesting that pharmacological inhibition of 12/15-LOX with compounds like this compound could represent a promising, multi-faceted therapeutic strategy for this devastating disease.[7][8][9]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of this compound and the role of 12/15-LOX in Alzheimer's disease models.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Inhibitory Constant (Ki) | IC50 | Source |
| Rabbit Reticulocyte 15-LO | 197 nM | 0.54 µM | [3] |
| Human 15-LO (in intact IC21 cells) | - | 0.81 µM | [3] |
Table 2: Effects of this compound in a Triple-Transgenic (3xTg) Mouse Model of Alzheimer's Disease
| Parameter | Treatment Group | Outcome | Source |
| Cognitive Function (Memory Deficits) | This compound | Significant improvement | [8][9] |
| Brain Amyloid-beta (Aβ) Levels | This compound | Significant reduction | [8][9] |
| Brain Aβ Deposition | This compound | Significant reduction | [8][9] |
| Tau Phosphorylation | This compound | Significant reduction | [8][9] |
| Insoluble Tau Fraction | This compound | Significant reduction | [8] |
| Synaptic Integrity | This compound | Increased | [7] |
| Autophagy | This compound | Stimulated | [3][[“]] |
Mechanism of Action of this compound in Alzheimer's Disease
This compound exerts its neuroprotective effects by inhibiting the 12/15-lipoxygenase enzyme, which is upstream of several pathological cascades in Alzheimer's disease. The proposed mechanisms of action are threefold:
-
Reduction of Amyloid-beta Production: 12/15-LOX has been shown to upregulate the expression and activity of β-secretase (BACE1), the primary enzyme responsible for the amyloidogenic processing of the amyloid precursor protein (APP).[7][8] By inhibiting 12/15-LOX, this compound reduces BACE1 levels, thereby decreasing the production of Aβ peptides.[7][8]
-
Attenuation of Tau Hyperphosphorylation: The 12/15-LOX pathway is implicated in the hyperphosphorylation of tau protein through the activation of cyclin-dependent kinase 5 (cdk5) and stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK).[4][7][8] Pharmacological blockade of 12/15-LOX with this compound leads to a significant reduction in the phosphorylation state of tau.[8][9] In vitro studies have shown that the effect of 12/15-LOX on tau is independent of its effects on Aβ.[8]
-
Stimulation of Autophagy: this compound has been found to reverse cognitive impairment, brain amyloidosis, and tau pathology by stimulating autophagy in aged triple-transgenic mice.[3][[“]] Autophagy is a cellular process responsible for the clearance of aggregated proteins, and its enhancement is a promising therapeutic strategy for neurodegenerative diseases.
Caption: this compound mechanism of action in Alzheimer's disease.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound and 12/15-lipoxygenase inhibitors in Alzheimer's disease research.
In Vivo Efficacy Studies in Triple-Transgenic (3xTg-AD) Mice
Objective: To assess the therapeutic efficacy of this compound on cognitive function and AD-like pathology in a relevant animal model.
Experimental Workflow:
Caption: General experimental workflow for in vivo studies.
Materials:
-
Aged (e.g., 12-15 months old) triple-transgenic (3xTg-AD) mice.
-
This compound.
-
Vehicle control (e.g., DMSO, corn oil).[10]
-
Reagents for ELISA, Western blotting, and immunohistochemistry.
Procedure:
-
Animal Dosing: 3xTg-AD mice are randomly assigned to a treatment group (this compound) or a vehicle control group. This compound is administered chronically (e.g., daily for 12 weeks) via an appropriate route (e.g., oral gavage).[3]
-
Behavioral Testing (Morris Water Maze):
-
Acquisition Phase: Mice are trained to find a hidden platform in a circular pool of opaque water over several days. Escape latency (time to find the platform) is recorded.[11]
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory.[11]
-
-
Tissue Collection and Preparation: Following behavioral testing, mice are euthanized, and brains are collected. One hemisphere is snap-frozen for biochemical analysis, and the other is fixed in paraformaldehyde for histological analysis.[8][14]
-
Biochemical Analysis:
-
Aβ ELISA: Brain homogenates are used to quantify the levels of soluble and insoluble Aβ40 and Aβ42 using specific ELISA kits.[15]
-
Western Blotting: Protein extracts are separated by SDS-PAGE and transferred to a membrane. Membranes are probed with antibodies against total and phosphorylated tau, synaptic proteins (e.g., synaptophysin, PSD-95), and autophagy markers (e.g., LC3-II/I ratio).[4][16]
-
-
Histological Analysis (Immunohistochemistry):
In Vitro 15-Lipoxygenase Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting 15-lipoxygenase activity.
Materials:
-
Recombinant rabbit reticulocyte 15-lipoxygenase.
-
This compound.
-
Arachidonic acid (substrate).
-
Spectrophotometer.
Procedure:
-
Enzyme Reaction: The assay is performed in a suitable buffer (e.g., Tris-HCl).
-
Inhibitor Incubation: Recombinant 15-LO is pre-incubated with varying concentrations of this compound.
-
Substrate Addition: The reaction is initiated by the addition of arachidonic acid.
-
Activity Measurement: The formation of the hydroperoxy product is monitored by measuring the increase in absorbance at 234 nm.
-
Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve. The Ki value can be determined using Michaelis-Menten kinetics.
Conclusion and Future Directions
The preclinical data strongly suggest that the 12/15-lipoxygenase pathway is a valid and promising therapeutic target for Alzheimer's disease. The inhibitor this compound has demonstrated the ability to concurrently address the hallmark pathologies of Aβ and tau, as well as improve cognitive function in a rigorous animal model of the disease. Its multimodal mechanism of action, encompassing the reduction of amyloidogenesis and tau hyperphosphorylation, and the stimulation of autophagy, makes it an attractive candidate for further development.
Future research should focus on the development of next-generation 12/15-LOX inhibitors with improved selectivity and pharmacokinetic properties.[18] Further elucidation of the downstream signaling pathways and the precise role of 12/15-LOX in neuroinflammation will be crucial. Ultimately, clinical trials will be necessary to determine the safety and efficacy of this therapeutic approach in human patients with Alzheimer's disease. The information presented in this guide provides a solid foundation for the continued investigation and development of 12/15-lipoxygenase inhibitors as a novel class of disease-modifying therapies for Alzheimer's disease.
References
- 1. benchchem.com [benchchem.com]
- 2. The Lipoxygenases: Their Regulation and Implication in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 12/15-Lipoxygenase Is Increased in Alzheimer’s Disease: Possible Involvement in Brain Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 12-15Lipoxygenase is a modulator of Alzheimer’s related tau pathology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Publishers Panel [progressinhealthsciences.publisherspanel.com]
- 6. consensus.app [consensus.app]
- 7. The 12/15Lipoxygenase as an emerging therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mmpc.org [mmpc.org]
- 13. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 14. researchgate.net [researchgate.net]
- 15. Neuropathological assessment and validation of mouse models for Alzheimer's disease: applying NIA-AA guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]
- 17. Amyloid β and Tau Alzheimer’s disease related pathology is reduced by Toll-like receptor 9 stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of 12/15-Lipoxygenase Inhibitors for Alzheimer's Disease - Theodore Holman [grantome.com]
The Role of PD146176 in Mitigating Atherosclerosis Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques within the arteries, remains a leading cause of cardiovascular disease worldwide. A key enzyme implicated in the pathogenesis of atherosclerosis is 15-lipoxygenase (15-LOX), which contributes to the oxidation of low-density lipoproteins (LDL) and the subsequent inflammatory cascade. This technical guide provides a comprehensive overview of PD146176, a potent and specific inhibitor of 15-LOX, and its effects on the progression of atherosclerosis. We will delve into its mechanism of action, present quantitative data from pivotal studies, detail experimental protocols for its evaluation, and visualize the complex signaling pathways involved.
Introduction to this compound and its Target: 15-Lipoxygenase
This compound is a selective, non-competitive inhibitor of 15-lipoxygenase (15-LOX) with a reported IC50 value in the range of 0.5-0.8 µM for the enzyme in rabbit reticulocytes.[1][2] It has demonstrated significant potential in preclinical studies for limiting the development and progression of atherosclerotic lesions.[2] The primary target of this compound, 15-LOX, is an enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids, such as linoleic acid and arachidonic acid, leading to the formation of bioactive lipid hydroperoxides.[3] In the context of atherosclerosis, 15-LOX is believed to play a crucial role in the oxidation of LDL cholesterol, a critical initiating event in plaque formation.[3] This oxidized LDL (oxLDL) is then readily taken up by macrophages, leading to the formation of foam cells, a hallmark of atherosclerotic lesions.[4]
Quantitative Effects of this compound on Atherosclerosis Progression
Preclinical studies, primarily in rabbit models of hypercholesterolemia-induced atherosclerosis, have provided significant quantitative data on the efficacy of this compound. These findings are summarized in the tables below.
| Parameter | Control Group | This compound-Treated Group | Percentage Reduction | Study Type | Citation |
| Iliac-Femoral Monocyte-Macrophage Area | - | - | 71% | Progression | [2] |
| Iliac-Femoral Cholesteryl Ester (CE) Content | - | - | 63% | Progression | [2] |
| Iliac-Femoral Cross-Sectional Lesion Area | No significant change | No significant change | - | Progression | [2] |
| Parameter | Control Group | This compound-Treated Group | Percentage Reduction | Study Type | Citation |
| Iliac-Femoral Lesion Size | - | - | 34% | Regression | [2] |
| Iliac-Femoral Macrophage Content | - | - | 34% | Regression | [2] |
| Iliac-Femoral Cholesteryl Ester (CE) Content | - | - | 19% | Regression | [2] |
| Thoracic Aortic Lesion Extent | - | - | 41% | Regression | [2] |
Core Signaling Pathways Modulated by this compound
The anti-atherosclerotic effects of this compound are primarily attributed to its inhibition of 15-LOX, which in turn modulates several downstream signaling pathways involved in inflammation, lipid uptake, and cell proliferation.
Inhibition of LDL Oxidation and Foam Cell Formation
By inhibiting 15-LOX, this compound reduces the oxidation of LDL particles. This is a critical step, as oxLDL is a key driver of foam cell formation. The signaling cascade leading to foam cell formation and its interruption by this compound is depicted below.
Caption: this compound inhibits 15-LOX-mediated LDL oxidation, a key step in foam cell formation.
Attenuation of Endothelial Cell Activation and Monocyte Migration
15-LOX products can activate endothelial cells, leading to the expression of adhesion molecules and the recruitment of monocytes to the arterial wall. This compound, by blocking 15-LOX, can mitigate this inflammatory response.
Caption: this compound reduces endothelial activation and subsequent monocyte migration.
Modulation of Vascular Smooth Muscle Cell Proliferation and Migration
The proliferation and migration of vascular smooth muscle cells (VSMCs) contribute to the thickening of the arterial wall and plaque stability. 15-LOX metabolites have been shown to influence these processes.
Caption: this compound modulates VSMC proliferation and migration by inhibiting 15-LOX.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key in vivo and in vitro experiments used to evaluate the efficacy of this compound in the context of atherosclerosis.
In Vivo Rabbit Model of Atherosclerosis
This protocol outlines the induction of atherosclerosis in rabbits and subsequent treatment with this compound.
Caption: Workflow for the in vivo evaluation of this compound in a rabbit atherosclerosis model.
Methodology:
-
Animal Model: Male New Zealand White rabbits are commonly used due to their susceptibility to diet-induced hypercholesterolemia and atherosclerosis.[5]
-
Atherosclerosis Induction:
-
A high-cholesterol diet is administered. A typical diet consists of standard rabbit chow supplemented with 0.25% to 0.5% cholesterol, 3% peanut oil, and 3% coconut oil.[2]
-
To accelerate and localize lesion formation, endothelial denudation of a specific artery, such as the iliac-femoral artery, can be performed using a balloon catheter.[2]
-
-
Drug Administration:
-
This compound is administered orally, typically at a dose of 175 mg/kg per day.[2]
-
The control group receives a vehicle control.
-
-
Study Duration: The treatment period typically ranges from 8 to 12 weeks.[2]
-
Lesion Analysis:
-
Gross Quantification: Aortas are excised, stained with Sudan IV to visualize lipid-rich lesions, and the percentage of the aortic surface area covered by lesions is quantified using image analysis software.
-
Histological Analysis: Arterial sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O to visualize neutral lipids within the plaque.
-
Immunohistochemistry: Specific antibodies are used to identify and quantify cell types within the plaque, such as macrophages (e.g., using anti-RAM11 antibody).
-
Cholesteryl Ester Content: Lipid is extracted from the arterial tissue, and the cholesteryl ester content is quantified using methods like gas chromatography or enzymatic assays.
-
In Vitro Macrophage Foam Cell Formation Assay
This assay assesses the ability of macrophages to take up oxidized LDL and transform into foam cells, and the inhibitory effect of this compound on this process.
Caption: Workflow for the in vitro macrophage foam cell formation assay.
Methodology:
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) or primary macrophages (e.g., bone marrow-derived or peritoneal macrophages) are cultured in appropriate media.
-
Preparation of Oxidized LDL (oxLDL): Human or bovine LDL is isolated and then oxidized by incubation with a pro-oxidant such as copper sulfate. The extent of oxidation is monitored by measuring thiobarbituric acid reactive substances (TBARS).
-
Foam Cell Induction: Macrophages are incubated with oxLDL (typically 50-100 µg/mL) in the presence or absence of varying concentrations of this compound for 24-48 hours.
-
Quantification of Foam Cell Formation:
-
Oil Red O Staining: Cells are fixed and stained with Oil Red O, which specifically stains neutral lipids (cholesteryl esters and triglycerides) a vibrant red. The number of foam cells and the intensity of staining can be assessed by microscopy.
-
Quantitative Analysis: The Oil Red O stain can be extracted from the cells using isopropanol, and the absorbance is measured spectrophotometrically to quantify the amount of lipid accumulation.
-
In Vitro Monocyte Migration (Chemotaxis) Assay
This assay evaluates the effect of this compound on the migration of monocytes towards a chemoattractant, a key process in their recruitment to atherosclerotic lesions.
Methodology:
-
Cell Culture: A monolayer of endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs) is grown to confluence on a porous membrane in a transwell insert.
-
Chemoattractant: A chemoattractant, such as Monocyte Chemoattractant Protein-1 (MCP-1), is added to the lower chamber of the transwell plate.
-
Monocyte Treatment: Monocytes (e.g., from peripheral blood mononuclear cells - PBMCs) are pre-incubated with or without this compound.
-
Migration: The treated monocytes are added to the upper chamber of the transwell insert.
-
Quantification: After an incubation period (typically a few hours), the number of monocytes that have migrated through the endothelial monolayer and the porous membrane into the lower chamber is quantified by counting the cells or using a fluorescent dye.
In Vitro Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
This assay measures the effect of this compound on the proliferation of VSMCs, a contributor to plaque growth.
Methodology:
-
Cell Culture: VSMCs are seeded in a multi-well plate and synchronized by serum starvation.
-
Stimulation: The cells are then stimulated with a mitogen, such as platelet-derived growth factor (PDGF), in the presence or absence of this compound.
-
Proliferation Measurement: Cell proliferation can be assessed using various methods:
-
BrdU/EdU Incorporation: Measuring the incorporation of a thymidine analog (BrdU or EdU) into newly synthesized DNA.
-
MTT/WST-1 Assay: Colorimetric assays that measure the metabolic activity of the cells, which is proportional to the number of viable cells.
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
Conclusion
This compound, as a specific inhibitor of 15-lipoxygenase, demonstrates significant promise in the therapeutic intervention of atherosclerosis. Its multifaceted mechanism of action, encompassing the inhibition of LDL oxidation, reduction of macrophage foam cell formation, attenuation of endothelial cell activation and monocyte migration, and modulation of vascular smooth muscle cell proliferation, positions it as a compelling candidate for further drug development. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and scientists to further investigate the therapeutic potential of this compound and other 15-LOX inhibitors in the fight against cardiovascular disease.
References
- 1. 12/15-lipoxygenase regulates intercellular adhesion molecule-1 expression and monocyte adhesion to endothelium through activation of RhoA and nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A specific 15-lipoxygenase inhibitor limits the progression and monocyte-macrophage enrichment of hypercholesterolemia-induced atherosclerosis in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modification macrophage to foam cells in atherosclerosis disease: some factors stimulate or inhibit this process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
The Impact of PD146176 on Tau Pathology: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases characterized by the pathological aggregation of the tau protein, known as tauopathies, represent a significant and growing unmet medical need. A key pathological event in these diseases is the hyperphosphorylation of tau, which leads to the formation of neurofibrillary tangles (NFTs), neuronal dysfunction, and cognitive decline. The 12/15-lipoxygenase (12/15-LOX) enzyme has emerged as a promising therapeutic target due to its role in modulating tau phosphorylation. This technical guide provides an in-depth analysis of the effects of PD146176, a selective inhibitor of 12/15-LOX, on tau pathology. We consolidate quantitative data from preclinical studies, present detailed experimental methodologies, and visualize the underlying signaling pathways to offer a comprehensive resource for researchers and professionals in the field of neurodegenerative disease drug discovery.
Introduction: The Role of 12/15-Lipoxygenase in Tau Pathology
The microtubule-associated protein tau is crucial for the stability of the neuronal cytoskeleton. In tauopathies, including Alzheimer's disease, tau becomes abnormally hyperphosphorylated, detaches from microtubules, and aggregates into insoluble fibrils, forming NFTs. This process is driven by an imbalance in the activity of tau kinases and phosphatases.
The enzyme 12/15-lipoxygenase (12/15-LOX) is a lipid-peroxidizing enzyme that is upregulated in the brains of patients with Alzheimer's disease.[1] Emerging evidence has implicated 12/15-LOX as a significant contributor to tau pathology. It modulates tau phosphorylation through the activation of key downstream kinases, including cyclin-dependent kinase 5 (cdk5) and stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK).[1] This modulation of tau phosphorylation by 12/15-LOX appears to be independent of its effects on amyloid-beta (Aβ) metabolism, another key pathological hallmark of Alzheimer's disease.
This compound is a pharmacological inhibitor of 12/15-LOX that has been utilized in preclinical studies to investigate the therapeutic potential of targeting this pathway.
Quantitative Effects of this compound on Tau Pathology
Pharmacological inhibition of 12/15-LOX with this compound has demonstrated a significant reduction in tau pathology in the triple-transgenic (3xTg-AD) mouse model, which develops both Aβ plaques and neurofibrillary tangles. While total soluble tau levels remain largely unchanged, this compound treatment leads to a marked decrease in the hyperphosphorylated and insoluble forms of tau.
The following tables summarize the key quantitative findings from studies evaluating the effects of this compound on tau pathology in 3xTg-AD mice.
Table 1: Effect of this compound on Phosphorylated Tau Levels in 3xTg-AD Mice
| Phospho-Tau Epitope | Antibody | Effect of this compound Treatment |
| Ser202/Thr205 | AT8 | Significantly Reduced[1] |
| Thr231/Ser235 | AT180 | Significantly Reduced[1] |
| Ser396 | PHF13 | Significantly Reduced[1] |
| Ser396/Thr404 | PHF-1 | Significantly Reduced[1] |
Table 2: Effect of this compound on Insoluble Tau Fraction in 3xTg-AD Mice
| Tau Fraction | Method of Quantification | Effect of this compound Treatment |
| Insoluble Tau | Sarkosyl fractionation followed by Western blot | Significantly Reduced[1] |
Signaling Pathways
The mechanism by which this compound ameliorates tau pathology is through the inhibition of 12/15-LOX, which in turn downregulates the activity of downstream kinases responsible for tau hyperphosphorylation.
References
The Role of PD146176 in the Reduction of Amyloid-Beta: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alzheimer's disease (AD) presents a significant global health challenge, with the accumulation of amyloid-beta (Aβ) peptides in the brain being a central pathological hallmark. The 12/15-lipoxygenase (12/15-LOX) pathway has emerged as a key player in the pathogenesis of AD, contributing to both Aβ production and tau hyperphosphorylation. PD146176, a selective inhibitor of 15-lipoxygenase (15-LO), has demonstrated notable efficacy in preclinical models of AD by attenuating Aβ pathology. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizes key quantitative data from pivotal studies, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Introduction: The 12/15-Lipoxygenase Pathway in Alzheimer's Disease
The 12/15-lipoxygenase (12/15-LOX) is an enzyme that catalyzes the peroxidation of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators.[1] In the context of the central nervous system, 12/15-LOX levels and activity are significantly elevated in the brains of patients with Alzheimer's disease and mild cognitive impairment, suggesting an early and crucial role in the disease's progression.[2][3][4] This enzyme is implicated in promoting oxidative stress and neuroinflammation, both of which are key features of AD.[1][3]
Emerging evidence has solidified the role of 12/15-LOX in directly influencing the amyloidogenic processing of the amyloid precursor protein (APP).[2] Specifically, 12/15-LOX activity has been shown to upregulate the expression and activity of the beta-site APP cleaving enzyme 1 (BACE1), the primary beta-secretase involved in the initial cleavage of APP that leads to Aβ generation.[1][2] This makes the 12/15-LOX pathway an attractive therapeutic target for mitigating Aβ production.
This compound: A Selective 12/15-Lipoxygenase Inhibitor
This compound is a selective, non-competitive inhibitor of 15-lipoxygenase (15-LO), the enzyme also referred to as 12/15-LOX in the context of Alzheimer's disease research.[5][6] It has been instrumental in elucidating the role of the 12/15-LOX pathway in AD pathology. While considered a first-generation inhibitor with some limitations in terms of selectivity and potency against the murine enzyme, its effects in preclinical models have been significant.[7][8]
Mechanism of Action
This compound exerts its Aβ-lowering effects by inhibiting the 12/15-LOX enzyme. This inhibition disrupts a downstream signaling cascade that promotes the amyloidogenic processing of APP. The proposed mechanism involves the following steps:
-
Inhibition of 12/15-LOX: this compound directly inhibits the enzymatic activity of 12/15-LOX.
-
Downregulation of Sp1: The inhibition of 12/15-LOX leads to a reduction in the activation of the transcription factor Sp1.[2]
-
Reduced BACE1 Expression: With decreased Sp1 activity, the transcription of the BACE1 gene is attenuated, resulting in lower levels of BACE1 mRNA and protein.[1][2]
-
Decreased Amyloidogenic APP Processing: The reduction in BACE1 levels leads to a decrease in the cleavage of APP at the β-secretase site, thereby shunting APP processing away from the amyloidogenic pathway.
-
Reduction in Amyloid-Beta Production: Consequently, the generation of Aβ peptides, including Aβ(1-40) and Aβ(1-42), is significantly reduced.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| Ki (15-LO) | 197 nM | Rabbit Reticulocyte 15-LO | [5][6] |
| IC50 (15-LO) | 0.54 µM | Rabbit Reticulocyte 15-LO | [5][6] |
| IC50 (13-HODE production) | 0.81 µM | IC21 cells transfected with human 15-LO | [5] |
| Aβ Reduction | Dose-dependent | Neuronal cells expressing human APP (Swedish mutation) | [2] |
Table 2: In Vivo Efficacy of this compound in Alzheimer's Disease Mouse Models
| Animal Model | Treatment Duration | Dosage | Key Findings | Reference |
| Tg2576 Mice | 6 weeks | Not specified | >70% reduction in 12/15-LOX enzyme activity; Significant reduction in amyloid plaques and brain Aβ levels. | [2] |
| Aged Triple Transgenic (3xTg) Mice | 12 weeks | 80 mg/kg (in chow) | Reversal of cognitive impairment; Significantly lower amyloid beta levels and deposition; Reduced tau neuropathology; Increased synaptic integrity; Activation of autophagy. | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
In Vitro Aβ Reduction Assay in Cultured Neuronal Cells
This protocol describes a general method for assessing the effect of this compound on Aβ production in a cell-based model of AD.
-
Cell Line: N2a cells stably expressing human APP with the Swedish mutation (N2A-APPswe).
-
Cell Culture: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment with this compound:
-
Plate N2A-APPswe cells in 6-well plates and grow to 70-80% confluency.
-
Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).
-
On the day of the experiment, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 10 µM). A vehicle control (DMSO) should be included.
-
Incubate the cells for 24-48 hours.
-
-
Sample Collection and Analysis:
-
Collect the conditioned media from each well.
-
Centrifuge the media to remove cellular debris.
-
Measure the levels of secreted Aβ(1-40) and Aβ(1-42) in the supernatant using commercially available enzyme-linked immunosorbent assay (ELISA) kits.
-
Lyse the cells to measure total protein concentration for normalization and to analyze intracellular APP and its cleavage products via Western blotting.
-
In Vivo Efficacy Study in a Transgenic Mouse Model of AD
This protocol outlines a typical in vivo study to evaluate the therapeutic potential of this compound in an AD mouse model.
-
Animal Model: Aged (e.g., 12-15 months old) triple-transgenic (3xTg-AD) mice, which develop both Aβ plaques and tau tangles.
-
Drug Administration:
-
House the mice under standard laboratory conditions.
-
Administer this compound mixed into the chow at a dose of 80 mg/kg body weight per day for 12 weeks.[5] A control group receives standard chow.
-
-
Behavioral Testing:
-
Before and after the treatment period, assess cognitive function using standardized behavioral tests such as the Morris water maze or the novel object recognition test.
-
-
Tissue Collection and Processing:
-
At the end of the treatment period, euthanize the mice and perfuse with saline.
-
Harvest the brains. One hemisphere can be fixed in 4% paraformaldehyde for immunohistochemistry, and the other can be dissected (e.g., cortex and hippocampus) and snap-frozen for biochemical analyses.
-
-
Biochemical and Histological Analysis:
-
Aβ Quantification: Homogenize the brain tissue and measure the levels of soluble and insoluble Aβ(1-40) and Aβ(1-42) using ELISA.
-
Western Blotting: Analyze the levels of APP, BACE1, and tau (total and phosphorylated forms) in brain homogenates.
-
Immunohistochemistry: Stain brain sections with antibodies against Aβ to visualize and quantify amyloid plaque burden. Thioflavin S staining can also be used to detect dense-core plaques.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key concepts discussed in this guide.
Caption: Mechanism of action of this compound in reducing amyloid-beta production.
Caption: A typical experimental workflow for in vivo evaluation of this compound.
Conclusion and Future Directions
This compound has been a valuable pharmacological tool, providing compelling evidence for the role of the 12/15-LOX pathway in the pathogenesis of Alzheimer's disease. The preclinical data strongly support the therapeutic potential of inhibiting this enzyme to reduce amyloid-beta production and improve cognitive function. While this compound itself may have limitations for clinical development due to its pharmacokinetic properties and selectivity, it has paved the way for the development of next-generation 12/15-LOX inhibitors with improved profiles.[7][8] Future research should continue to explore these novel inhibitors, with a focus on their long-term efficacy and safety in more advanced preclinical models and eventually in human clinical trials for the treatment of Alzheimer's disease.
References
- 1. The Lipoxygenases: Their Regulation and Implication in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 12/15Lipoxygenase as an emerging therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 12/15-Lipoxygenase Is Increased in Alzheimer’s Disease: Possible Involvement in Brain Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevation of 12/15 lipoxygenase products in AD and mild cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PD 146176 | Lipoxygenases | Tocris Bioscience [tocris.com]
- 7. Discovery of 12/15-Lipoxygenase Inhibitors for Alzheimer's Disease - Theodore Holman [grantome.com]
- 8. Discovery of 12/15-lipoxygenase therapeutics for Alzheimer's disease - Theodore Holman [grantome.com]
PD146176 Stimulation of Autophagy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD146176 is a potent and selective inhibitor of 12/15-lipoxygenase (12/15-LOX), an enzyme implicated in various pathological processes, including neurodegeneration. Recent research has unveiled a novel role for this compound in the stimulation of autophagy, a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins. This guide provides an in-depth technical overview of the core mechanisms, experimental validation, and signaling pathways associated with this compound-induced autophagy, with a focus on its neuroprotective effects observed in preclinical models of Alzheimer's disease.
Core Mechanism: Inhibition of 12/15-Lipoxygenase
The primary mechanism by which this compound stimulates autophagy is through the inhibition of its molecular target, 12/15-lipoxygenase. 12/15-LOX is an enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators such as 12-hydroxyeicosatetraenoic acid (12-HETE). Elevated levels and activity of 12/15-LOX have been associated with conditions of oxidative stress and inflammation, which can impair cellular housekeeping functions, including autophagy.
Studies have shown that genetic knockout or pharmacological inhibition of 12/15-LOX leads to an increase in macroautophagy[1]. Specifically, in the context of Alzheimer's disease, treatment with this compound has been demonstrated to reverse cognitive deficits, reduce amyloid-beta plaques, and decrease tau pathology by stimulating neuronal autophagy in aged triple-transgenic mice[2][3]. While the precise downstream signaling cascade is still under investigation, evidence points towards the modulation of the mTOR and AMPK pathways, key regulators of autophagy.
Signaling Pathways
The inhibition of 12/15-LOX by this compound is proposed to initiate a signaling cascade that converges on the master regulators of autophagy, mTORC1 (mechanistic target of rapamycin complex 1) and AMPK (AMP-activated protein kinase).
-
mTORC1 Inhibition: The mTORC1 pathway is a central inhibitor of autophagy. The product of 12/15-LOX, 12-HETE, has been shown to activate the PI3K/Akt signaling pathway, which in turn activates mTORC1. By inhibiting 12/15-LOX, this compound reduces the levels of 12-HETE, leading to the downregulation of the PI3K/Akt/mTORC1 axis and thereby de-repressing autophagy.
-
AMPK Activation: AMPK is a key energy sensor in the cell that, when activated, promotes autophagy. There is evidence to suggest an inverse relationship between 12/15-LOX activity and AMPK activation. Inhibition of 12/15-LOX may therefore lead to the activation of AMPK, which can then initiate autophagy both directly, by phosphorylating components of the autophagy machinery, and indirectly, by inhibiting mTORC1.
Quantitative Data on Autophagy Stimulation
While the seminal study on this compound and autophagy in an Alzheimer's model qualitatively demonstrates a significant increase in autophagy markers, specific quantitative data from this publication is not publicly available. The tables below are representative of the expected findings based on the published figures and common methodologies in the field. These tables illustrate the type of quantitative data that would be generated from the experimental protocols described in the following section.
Table 1: Effect of this compound on Autophagy Marker Protein Levels (Illustrative Data)
| Treatment Group | LC3-II / LC3-I Ratio (Fold Change) | p62/SQSTM1 Level (Fold Change) | Beclin-1 Level (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound | 2.5 | 0.4 | 1.8 |
| Description | Increased LC3-II/I ratio indicates enhanced autophagosome formation. | Decreased p62 levels suggest increased autophagic flux and degradation. | Increased Beclin-1 levels indicate upregulation of autophagy initiation. |
Table 2: Quantification of Autophagosomes by Immunofluorescence (Illustrative Data)
| Treatment Group | Average Number of LC3 Puncta per Cell |
| Vehicle Control | 5 ± 1.2 |
| This compound | 18 ± 2.5 |
| Description | An increased number of LC3-positive puncta per cell signifies a greater number of autophagosomes. |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stimulation of autophagy by this compound.
Western Blot Analysis of Autophagy Markers
This protocol is for the detection and quantification of key autophagy-related proteins, including LC3, p62/SQSTM1, and Beclin-1.
Materials:
-
Cell or tissue lysates treated with vehicle or this compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-polyacrylamide gels (15% for LC3, 10% for p62 and Beclin-1).
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-LC3, Rabbit anti-p62/SQSTM1, Rabbit anti-Beclin-1.
-
HRP-conjugated anti-rabbit secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Sample Preparation: Lyse cells or tissues in ice-cold RIPA buffer. Determine protein concentration using a BCA assay. Normalize all samples to the same protein concentration and prepare for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto the appropriate percentage SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply ECL substrate. Image the chemiluminescent signal.
-
Analysis: Perform densitometric analysis of the protein bands using software such as ImageJ. The ratio of LC3-II to LC3-I is a key indicator of autophagosome formation. A decrease in p62 levels suggests increased autophagic degradation.
Immunofluorescence for LC3 Puncta
This protocol allows for the visualization and quantification of autophagosomes as LC3-positive puncta within cells.
Materials:
-
Cells cultured on glass coverslips and treated with vehicle or this compound.
-
4% paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% normal goat serum in PBS).
-
Primary antibody: Rabbit anti-LC3.
-
Alexa Fluor 488-conjugated anti-rabbit secondary antibody.
-
DAPI for nuclear counterstaining.
-
Antifade mounting medium.
Procedure:
-
Fixation: Fix cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Permeabilize cells with permeabilization buffer for 10 minutes.
-
Blocking: Block for 1 hour at room temperature with blocking solution.
-
Primary Antibody Incubation: Incubate with anti-LC3 antibody for 2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Counterstain with DAPI and mount the coverslips onto slides using antifade medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. The number of green LC3 puncta per cell can be quantified using image analysis software like ImageJ.
Conclusion
This compound, through its inhibition of 12/15-lipoxygenase, presents a promising mechanism for the therapeutic induction of autophagy, particularly in the context of neurodegenerative diseases. The modulation of the mTOR and AMPK signaling pathways appears to be central to this effect. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the autophagic response to this compound and other 12/15-LOX inhibitors. Further elucidation of the downstream effectors of 12/15-LOX and their precise interactions with the autophagy machinery will be crucial for the continued development of this therapeutic strategy.
References
PD146176: A Technical Guide for Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD146176 is a potent and selective inhibitor of 12/15-lipoxygenase (12/15-LOX), an enzyme implicated in the pathophysiology of several neuroinflammatory and neurodegenerative disorders. By catalyzing the peroxidation of polyunsaturated fatty acids like arachidonic and linoleic acid, 12/15-LOX contributes to the production of pro-inflammatory lipid mediators, oxidative stress, and subsequent neuronal damage.[1][2] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in neuroinflammation studies, with a focus on experimental protocols and data presentation for researchers in the field.
Chemical Properties and Formulation
This compound, with the formal name 6,11-dihydro-[1]benzothiopyrano[4,3-b]indole, is a small molecule inhibitor with a molecular weight of 237.3 g/mol .[3] Its chemical formula is C₁₅H₁₁NS.[3] For experimental use, this compound can be dissolved in various solvents.
Table 1: Solubility of this compound [3][4]
| Solvent | Concentration |
| Dimethylformamide (DMF) | 10 mg/ml |
| Dimethyl sulfoxide (DMSO) | 10 mg/ml (47 mg/mL or 198.04 mM also reported) |
| Ethanol | 2 mg/ml |
| DMF:PBS (pH 7.2) (1:5) | 0.15 mg/ml |
Note: Moisture-absorbing DMSO may reduce solubility; fresh DMSO is recommended.[4]
For in vivo studies, specific formulations are required. An example for intraperitoneal injection involves preparing a stock solution in DMSO and then diluting it with PEG300, Tween80, and ddH₂O.[4] For oral administration, a solution in corn oil can be prepared from a DMSO stock.[4]
Mechanism of Action and Signaling Pathways
This compound exerts its neuroprotective effects primarily through the inhibition of the 12/15-lipoxygenase enzyme. This inhibition disrupts downstream signaling cascades that contribute to neuroinflammation and neurodegeneration.
12/15-Lipoxygenase Pathway and its Role in Neuroinflammation
The 12/15-LOX enzyme metabolizes arachidonic acid to produce 12-hydroxyeicosatetraenoic acid (12-HETE) and 15-hydroxyeicosatetraenoic acid (15-HETE).[1] It also converts linoleic acid to 13-hydroperoxyoctadecadienoic acid (13-HPODE).[1] These lipid hydroperoxides are potent signaling molecules that can amplify inflammatory responses and induce oxidative stress, contributing to neuronal cell death.[2][5]
Figure 1: Mechanism of this compound Action
Impact on Amyloid-β Formation in Alzheimer's Disease Models
In the context of Alzheimer's disease, 12/15-LOX activity has been shown to influence the processing of amyloid precursor protein (APP).[1] Inhibition of 12/15-LOX by this compound has been demonstrated to reduce the formation of amyloid-β (Aβ) peptides.[1][3] This effect is mediated through the transcriptional regulation of β-site APP cleaving enzyme 1 (BACE-1) mRNA levels, which involves the transcription factor Sp1.[1] Notably, this compound does not affect the total levels of APP.[1][3]
References
- 1. The 12/15Lipoxygenase as an emerging therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A POTENT AND SELECTIVE INHIBITOR TARGETING HUMAN AND MURINE 12/15-LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Oxidative stress in neurodegeneration: in vitro models for investigating cellular damage and neuroprotective strategies [pharmacia.pensoft.net]
PD146176 and Oxidative Stress Reduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PD146176, a potent and selective inhibitor of 15-lipoxygenase (15-LOX), and its role in the reduction of oxidative stress. This document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound and 15-Lipoxygenase
This compound is a non-competitive inhibitor of 15-lipoxygenase (15-LOX), an enzyme that plays a crucial role in the metabolism of polyunsaturated fatty acids, such as arachidonic and linoleic acid, to produce bioactive lipid mediators.[1][2] The activity of 15-LOX has been implicated in the pathophysiology of numerous diseases characterized by inflammation and oxidative stress, including atherosclerosis, neurodegenerative diseases, and certain cancers.[1][3][4] By inhibiting 15-LOX, this compound effectively mitigates the production of pro-inflammatory and pro-oxidant lipid hydroperoxides, thereby reducing cellular oxidative stress.
Mechanism of Action
This compound exerts its effects by directly and selectively inhibiting the enzymatic activity of 15-LOX. Unlike some antioxidants, this compound lacks non-specific antioxidant properties, indicating that its primary mechanism for reducing oxidative stress is through the targeted inhibition of the 15-LOX pathway.[2] This inhibition leads to a decrease in the production of lipid hydroperoxides, which are potent initiators and propagators of lipid peroxidation, a key component of oxidative stress that can lead to cellular damage.
Quantitative Data Summary
The inhibitory potency and selectivity of this compound against 15-LOX have been quantified in various studies. The following tables summarize the key quantitative data for easy comparison.
| Parameter | Value | Enzyme Source | Substrate | Reference |
| IC50 | 0.54 µM | Rabbit Reticulocyte 15-LOX | Not Specified | [2] |
| 0.81 µM | Human 15-LOX in IC21 cells | Not Specified | [5] | |
| 0.81 µM | Rabbit Reticulocyte 12/15-LOX | Not Specified | [6] | |
| 3.81 µM | Rat 12/15-LOX | Not Specified | [4] | |
| Ki | 197 nM | Rabbit Reticulocyte 15-LOX | Not Specified | [2] |
Table 1: Inhibitory Potency of this compound against 15-Lipoxygenase. IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values demonstrate the high potency of this compound.
| Enzyme | Effect of this compound | Reference |
| 5-Lipoxygenase (5-LOX) | No demonstrable effect | [2] |
| 12-Lipoxygenase (12-LOX) | No demonstrable effect | [2] |
| Cyclooxygenase-1 (COX-1) | No demonstrable effect | [2] |
| Cyclooxygenase-2 (COX-2) | No demonstrable effect | [2] |
Table 2: Selectivity Profile of this compound. this compound exhibits high selectivity for 15-LOX over other related enzymes in the arachidonic acid cascade.
Signaling Pathways
The inhibition of 15-LOX by this compound has significant downstream effects on various signaling pathways implicated in oxidative stress and inflammation.
Caption: 15-LOX signaling cascade and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the efficacy of this compound in inhibiting 15-LOX and reducing oxidative stress.
15-Lipoxygenase Inhibition Assay (Spectrophotometric)
This assay measures the enzymatic activity of 15-LOX by monitoring the formation of conjugated diene hydroperoxides from a polyunsaturated fatty acid substrate.
Materials:
-
Purified 15-LOX enzyme (e.g., from rabbit reticulocytes or recombinant human)
-
Linoleic acid or arachidonic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 234 nm
Procedure:
-
Prepare serial dilutions of this compound in borate buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
In a UV-transparent 96-well plate or cuvette, add the borate buffer, this compound dilution (or DMSO for control), and the 15-LOX enzyme solution.
-
Incubate the mixture at room temperature for 5-10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).
-
Immediately monitor the increase in absorbance at 234 nm every 30 seconds for 5-10 minutes. The absorbance increase corresponds to the formation of the conjugated diene product.
-
Calculate the initial reaction rate (V) from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for the 15-LOX spectrophotometric inhibition assay.
Measurement of Cellular Reactive Oxygen Species (ROS)
This protocol describes the use of a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure intracellular ROS levels in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., macrophages, endothelial cells)
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Oxidative stress inducer (e.g., H2O2, LPS)
-
DCFH-DA fluorescent probe
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Remove the treatment medium and load the cells with DCFH-DA (e.g., 10 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Induce oxidative stress by adding the chosen inducer (e.g., H2O2) to the cells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF).
-
Monitor the fluorescence over time or at a specific endpoint.
-
Calculate the percentage of ROS reduction for each this compound concentration compared to the induced, vehicle-treated control.
Lipid Peroxidation Assay (TBARS Assay)
This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a major end-product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product.
Materials:
-
Cell or tissue lysates
-
This compound
-
Oxidative stress inducer
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay
-
MDA standard solution
-
Spectrophotometer
Procedure:
-
Prepare cell or tissue lysates from control, this compound-treated, and oxidative stress-induced groups.
-
To a sample of the lysate, add TCA to precipitate proteins and BHT to prevent artefactual lipid peroxidation during the assay.
-
Centrifuge to pellet the precipitated protein.
-
To the supernatant, add the TBA solution.
-
Heat the mixture at 95°C for 60 minutes to allow the reaction between MDA and TBA to proceed.
-
Cool the samples on ice and then measure the absorbance of the resulting pink-colored product at 532 nm.
-
Prepare a standard curve using known concentrations of MDA.
-
Quantify the MDA concentration in the samples by comparing their absorbance to the standard curve.
-
Express the results as nmol of MDA per mg of protein.
Conclusion
This compound is a valuable research tool for investigating the role of 15-LOX in oxidative stress-related pathologies. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at elucidating the therapeutic potential of 15-LOX inhibition. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to effectively study and utilize this compound in their work. Further research into the downstream effects of this compound on various signaling cascades will continue to unravel the intricate role of 15-LOX in health and disease.
References
- 1. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PD 146176 | Lipoxygenases | Tocris Bioscience [tocris.com]
- 3. 12/15-Lipoxygenase Is Increased in Alzheimer’s Disease: Possible Involvement in Brain Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A POTENT AND SELECTIVE INHIBITOR TARGETING HUMAN AND MURINE 12/15-LOX - PMC [pmc.ncbi.nlm.nih.gov]
PD146176 (CAS Number: 4079-26-9): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD146176 is a potent and selective, non-competitive inhibitor of 15-lipoxygenase (15-LOX), an enzyme implicated in a variety of pathological processes, including inflammation, atherosclerosis, and neurodegeneration. This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and biological effects of this compound. It includes a compilation of quantitative pharmacological data, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways to support further research and drug development efforts.
Chemical and Physical Properties
This compound, with the CAS number 4079-26-9, is chemically known as 6,11-Dihydrobenzothiopyrano[4,3-b]indole. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 4079-26-9 | |
| Molecular Formula | C₁₅H₁₁NS | |
| Molecular Weight | 237.32 g/mol | |
| Synonyms | NSC 168807 | |
| Appearance | Crystalline solid | |
| Purity | ≥98% | |
| Solubility | DMSO: up to 100 mM, Ethanol: up to 50 mM | |
| Storage | Store at -20°C |
Quantitative Pharmacological Data
This compound exhibits high selectivity and potency as a 15-LOX inhibitor. The following tables summarize the key quantitative data from various in vitro and in vivo studies.
Table 2.1: In Vitro Inhibitory Activity
| Target | Species/System | IC₅₀ (µM) | Kᵢ (nM) | Inhibition Mechanism | Reference |
| 15-Lipoxygenase (15-LOX) | Rabbit Reticulocytes | 0.54 | 197 | Non-competitive | |
| 12/15-Lipoxygenase (12/15-LOX) | Rabbit Reticulocytes | 0.81 | - | - | |
| 5-Lipoxygenase (5-LOX) | - | No demonstrable effect | - | - | |
| 12-Lipoxygenase (12-LOX) | - | No demonstrable effect | - | - | |
| Cyclooxygenase-1 (COX-1) | - | No demonstrable effect | - | - | |
| Cyclooxygenase-2 (COX-2) | - | No demonstrable effect | - | - |
Table 2.2: In Vivo Efficacy and Dosing
| Model System | Disease Model | Dosage | Observed Effects | Reference |
| New Zealand White Rabbits | Hypercholesterolemia-induced atherosclerosis | 175 mg/kg, twice daily for 12 weeks | Reduced iliac-femoral monocyte-macrophage area by 71% and cholesteryl ester content by 63%. | |
| 3xTg Mouse Model | Alzheimer's Disease | - | Rescued learning and memory deficits, reduced Aβ levels and deposition, and facilitated tau clearance. |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily through the selective, non-competitive inhibition of 15-lipoxygenase. 15-LOX is an enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids, such as linoleic acid and arachidonic acid, to produce bioactive lipid mediators. These products are involved in inflammatory responses and cellular signaling.
Recent studies suggest that the effects of this compound may extend beyond simple enzyme inhibition, influencing key cellular signaling pathways. In human endothelial cells (EA.hy926), treatment with this compound has been shown to upregulate p38 Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor alpha (PPARα), while downregulating the protein kinase B (Akt) signaling pathway. The precise molecular steps linking 15-LOX inhibition by this compound to the modulation of these pathways are a subject of ongoing investigation.
Diagram 1: Postulated Signaling Cascade of this compound in Endothelial Cells
Caption: Postulated signaling pathway of this compound in endothelial cells.
Key Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
15-Lipoxygenase (15-LOX) Inhibition Assay (Spectrophotometric)
This protocol is a generalized procedure for determining the in vitro inhibitory activity of this compound against 15-LOX.
Materials:
-
Purified 15-lipoxygenase enzyme
-
This compound stock solution (in DMSO)
-
Linoleic acid or arachidonic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
DMSO (vehicle control)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 234 nm
Procedure:
-
Prepare serial dilutions of this compound in borate buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Add the diluted this compound or vehicle control (DMSO) to the wells of the microplate.
-
Add the purified 15-LOX enzyme solution to each well and incubate for 5-10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate (linoleic acid or arachidonic acid).
-
Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene hydroperoxide product. Readings should be taken every 30 seconds for 5-10 minutes.
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Diagram 2: Experimental Workflow for 15-LOX Inhibition Assay
Caption: Workflow for determining the IC₅₀ of this compound against 15-LOX.
In Vivo Atherosclerosis Model in Rabbits
This protocol describes the induction of atherosclerosis in rabbits and the subsequent treatment with this compound.
Animals:
-
Male New Zealand White rabbits
Procedure:
-
Induction of Atherosclerosis:
-
Perform endothelial denudation of the iliac-femoral artery using a balloon catheter.
-
Feed the rabbits a high-cholesterol diet (e.g., 0.25% cholesterol, 3% peanut oil, 3% coconut oil) for a period of 9-12 weeks to establish atherosclerotic lesions.
-
-
Treatment:
-
Administer this compound orally at a dose of 175 mg/kg, twice daily. The control group receives a vehicle.
-
Continue the treatment for a specified duration (e.g., 8-12 weeks).
-
-
Analysis:
-
At the end of the treatment period, euthanize the animals and perfuse the arterial tree.
-
Excise the iliac-femoral arteries and aorta.
-
Perform histological analysis (e.g., Oil Red O staining for lipids, immunohistochemistry for macrophages) to quantify lesion area, lipid content, and macrophage infiltration.
-
Measure plasma levels of cholesterol and triglycerides.
-
Endothelial Cell Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for assessing the effect of this compound on endothelial cell apoptosis.
Materials:
-
Human endothelial cells (e.g., EA.hy926)
-
Cell culture medium and supplements
-
This compound
-
Apoptosis-inducing agent (e.g., oxidant stress)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Culture endothelial cells to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Induce apoptosis using an appropriate stimulus (e.g., H₂O₂). Include untreated and vehicle-treated controls.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
Amyloid-β (Aβ) Aggregation Assay
This protocol outlines a method to assess the effect of this compound on the aggregation of amyloid-β, relevant to Alzheimer's disease research.
Materials:
-
Synthetic amyloid-β (1-42) peptide
-
This compound
-
Thioflavin T (ThT)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black microplate with a clear bottom
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of Aβ(1-42) and pre-incubate to form oligomers or fibrils, if desired.
-
In the microplate, mix the Aβ peptide with various concentrations of this compound or a vehicle control.
-
Add Thioflavin T to each well.
-
Incubate the plate at 37°C with intermittent shaking.
-
Monitor the fluorescence of ThT (excitation ~440 nm, emission ~480 nm) over time. An increase in fluorescence indicates Aβ fibril formation.
-
Compare the fluorescence kinetics in the presence and absence of this compound to determine its effect on Aβ aggregation.
Conclusion
This compound is a valuable research tool for investigating the roles of 15-lipoxygenase in health and disease. Its high selectivity and demonstrated in vivo efficacy make it a significant compound for studies on atherosclerosis, neuroinflammation, and other inflammatory conditions. The provided data and protocols serve as a comprehensive resource for researchers to design and execute further studies to elucidate the full therapeutic potential of inhibiting the 15-LOX pathway. Further investigation into the detailed molecular mechanisms underlying its effects on signaling pathways such as p38 MAPK, Akt, and PPARα is warranted to fully understand its pleiotropic effects.
PD146176: A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of the 15-Lipoxygenase Inhibitor PD146176
This technical guide provides a comprehensive overview of this compound, a potent and selective inhibitor of 15-lipoxygenase (15-LOX). The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the 15-LOX pathway in various disease models, including atherosclerosis and neurodegenerative disorders.
Chemical Structure and Properties
This compound, also known as NSC168807, is a synthetic, non-competitive inhibitor of 15-lipoxygenase.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 6,11-dihydro-[2]benzothiopyrano[4,3-b]indole | [3][4][5] |
| Synonyms | NSC 168807 | [6] |
| CAS Number | 4079-26-9 | [5] |
| Molecular Formula | C₁₅H₁₁NS | [4][5] |
| Molecular Weight | 237.32 g/mol | [4] |
| SMILES | c1ccc2c(c1)SCc1c2[nH]c2ccccc12 | |
| InChIKey | ZGOOPZVQMLHPFM-UHFFFAOYSA-N | |
| Purity | ≥98% (HPLC) | [3][4][5] |
| Appearance | Crystalline solid | |
| Storage | Store at +4°C | [4] |
| Solubility | DMSO: up to 100 mMEthanol: up to 50 mM | [4] |
Biological Activity and Mechanism of Action
This compound is a selective inhibitor of 15-lipoxygenase, an enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids like arachidonic and linoleic acid.[7] This enzymatic activity leads to the production of bioactive lipid mediators, including 15-hydroxyeicosatetraenoic acid (15-HETE), which are implicated in inflammatory processes.[7][8]
The inhibitory potency of this compound has been quantified in various systems:
| Parameter | Value | System | Source |
| Kᵢ | 197 nM | Rabbit reticulocyte 15-LOX | [1][6] |
| IC₅₀ | 0.54 µM | Rabbit reticulocyte 15-LOX | [1][6] |
| IC₅₀ | 0.81 µM | Human 15-LO in intact IC21 cells (measured by 13-HODE production) | [6] |
Importantly, this compound shows high selectivity for 15-LOX with no significant inhibitory effects on 5-LOX, 12-LOX, cyclooxygenase-1 (COX-1), or cyclooxygenase-2 (COX-2).[1] It also lacks non-specific antioxidant properties, making it a specific tool for studying the 15-LOX pathway.[1]
The inhibition of 15-LOX by this compound has been shown to have significant effects in preclinical models of atherosclerosis and Alzheimer's disease. In atherosclerosis, this compound limits the progression of lesions by reducing the enrichment of monocyte-macrophages.[1][2] In the context of Alzheimer's disease, it has been demonstrated to reverse cognitive impairment, reduce amyloid-beta (Aβ) levels and deposition, and lessen tau pathology in triple transgenic mice, with the underlying mechanism linked to the stimulation of autophagy.[6][8][9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the 15-lipoxygenase signaling pathway and typical experimental workflows for studying the effects of this compound.
Experimental Protocols
This section provides an overview of key experimental methodologies for studying this compound. These protocols are generalized from published studies and should be optimized for specific laboratory conditions.
In Vitro 15-Lipoxygenase Inhibition Assay (Spectrophotometric)
This assay measures the inhibition of 15-LOX by monitoring the formation of conjugated dienes from a polyunsaturated fatty acid substrate, which absorb light at 234 nm.[10]
Materials:
-
Purified recombinant human or rabbit 15-LOX
-
Arachidonic acid or linoleic acid (substrate)
-
0.2 M Borate buffer (pH 9.0)
-
This compound stock solution (in DMSO)
-
Dimethyl sulfoxide (DMSO) for vehicle control
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a 250 µM substrate solution in borate buffer. A slight pre-oxidation of linoleic acid may be necessary for enzyme activation.[10]
-
Dilute the 15-LOX enzyme in borate buffer to a working concentration (e.g., 400 U/mL). Keep the enzyme solution on ice.[10]
-
Prepare serial dilutions of this compound in DMSO.
-
-
Assay:
-
In a quartz cuvette, combine the borate buffer, 15-LOX enzyme solution, and either the this compound solution or DMSO (for control).
-
Incubate the mixture at room temperature for 5 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution to the cuvette.
-
Immediately begin monitoring the increase in absorbance at 234 nm over time (e.g., for 5 minutes).
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Quantification of 15-HETE by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying 15-HETE in biological samples.[6]
Materials:
-
Cell or tissue homogenates
-
Deuterated 15-HETE (internal standard)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Solvents for extraction and chromatography (e.g., methanol, acetonitrile, water, formic acid)
-
LC-MS/MS system
Procedure:
-
Sample Preparation and Lipid Extraction:
-
Homogenize cells or tissues in a suitable buffer.
-
Add the deuterated internal standard to the homogenate.
-
Perform lipid extraction using a standard method such as Bligh-Dyer.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol and then water.
-
Load the lipid extract onto the cartridge.
-
Wash the cartridge with a low-percentage organic solvent to remove impurities.
-
Elute the HETEs with a higher concentration of organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the HETE isomers using a C18 reversed-phase column with a suitable mobile phase gradient.
-
-
Data Analysis:
-
Construct a standard curve using known concentrations of 15-HETE.
-
Quantify the amount of 15-HETE in the samples based on the peak area ratio of the analyte to the internal standard.
-
In Vivo Atherosclerosis Rabbit Model
This protocol describes the induction of atherosclerosis in rabbits and subsequent treatment with this compound.[2]
Animal Model:
-
New Zealand White rabbits are commonly used for this model.[2]
Procedure:
-
Induction of Atherosclerosis:
-
This compound Treatment:
-
Administer this compound orally at a specified dose (e.g., 175 mg/kg) daily for the treatment period (e.g., 8-12 weeks).[2]
-
A control group should receive a placebo.
-
-
Assessment:
-
Monitor plasma lipid profiles (total cholesterol, triglycerides) throughout the study.
-
At the end of the study, euthanize the animals and harvest the arteries.
-
Perform histological analysis to assess lesion size, monocyte-macrophage content, and cholesteryl ester content.[2]
-
In Vivo Alzheimer's Disease Mouse Model
This protocol outlines the use of the triple transgenic (3xTg) mouse model to evaluate the efficacy of this compound.[6][9]
Animal Model:
-
Triple transgenic (3xTg) mice, which develop both Aβ plaques and neurofibrillary tau tangles.[8]
Procedure:
-
Treatment:
-
Behavioral Assessment:
-
Perform a battery of behavioral tests to assess learning and memory before and after the treatment period.
-
-
Biochemical and Histological Analysis:
-
Following the treatment period, collect brain tissue.
-
Measure Aβ levels (e.g., by ELISA) and quantify amyloid plaque deposition (e.g., by immunohistochemistry).[8]
-
Assess tau pathology, including phosphorylation levels.[8]
-
Evaluate synaptic integrity markers.
-
Measure markers of autophagy activation.[6]
-
Conclusion
This compound is a valuable research tool for investigating the role of 15-lipoxygenase in health and disease. Its selectivity and demonstrated in vivo efficacy in models of atherosclerosis and Alzheimer's disease highlight the therapeutic potential of targeting the 15-LOX pathway. This guide provides a foundational understanding of its properties and methodologies for its use in a research setting.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Experimental atherosclerosis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a radioimmunoassay for 15-HETE and its application to 15-HETE production by reticulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 12/15-Lipoxygenase Inhibition Reverses Cognitive Impairment, Brain Amyloidosis, and Tau Pathology by Stimulating Autophagy in Aged Triple Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Discovery and History of PD146176: A Selective 15-Lipoxygenase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PD146176 is a potent and selective, non-competitive inhibitor of 15-lipoxygenase (15-LOX) that has played a significant role in elucidating the pathophysiological roles of this enzyme, particularly in atherosclerosis and neurodegenerative diseases.[1][2] Discovered by Parke-Davis/Warner-Lambert (now Pfizer), this indole-based compound has been instrumental in preclinical studies demonstrating the therapeutic potential of 15-LOX inhibition.[3] This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound, including detailed experimental protocols, quantitative data, and visualizations of the associated signaling pathways.
Discovery and History
This compound, with the chemical name 6,11-Dihydro[4]benzothiopyrano[4,3-b]indole, emerged from research efforts aimed at identifying selective inhibitors of 15-lipoxygenase.[1] It was identified by Parke-Davis/Warner-Lambert as a promising therapeutic agent for atherosclerosis due to its ability to inhibit 15-LOX, an enzyme implicated in the oxidation of low-density lipoproteins (LDL), a key event in the formation of atherosclerotic plaques.[3][5] While this compound has been extensively used as a research tool, there is no publicly available information to suggest it has progressed to human clinical trials.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | 6,11-Dihydro[4]benzothiopyrano[4,3-b]indole | [1] |
| Synonyms | NSC168807 | [4] |
| Molecular Formula | C₁₅H₁₁NS | [2] |
| Molecular Weight | 237.32 g/mol | [2] |
| CAS Number | 4079-26-9 | [2] |
| Purity | ≥98% (HPLC) | [1][2] |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol. | [2] |
| Storage | Store at +4°C | [2] |
Synthesis
A specific, detailed, publicly available synthesis protocol for this compound is not readily found in the scientific literature. However, the synthesis of the core benzothiopyrano[4,3-b]indole structure can be approached through established methods in heterocyclic chemistry. One plausible general approach involves the Fischer indole synthesis, a common method for creating the indole ring system. This could be followed by the construction of the thiopyran ring.
Mechanism of Action and Biological Activity
This compound is a selective, non-competitive inhibitor of 15-lipoxygenase.[1][2] It exhibits potent inhibition of rabbit reticulocyte 15-LOX with a Ki of 197 nM and an IC50 of 0.54 μM.[4][6] Notably, it shows no significant inhibitory activity against 5-LOX, 12-LOX, COX-1, or COX-2, highlighting its selectivity.[1][2] The inhibitory action of this compound is not attributed to non-specific antioxidant properties.[1]
Quantitative Data on Biological Activity
| Parameter | Value | Enzyme Source | Reference |
| Ki | 197 nM | Rabbit reticulocyte 15-LOX | [1][4][6] |
| IC₅₀ | 0.54 μM | Rabbit reticulocyte 15-LOX | [1][4][6] |
| IC₅₀ | 0.81 μM | Human 15-LO in intact IC21 cells | [4] |
| IC₅₀ | 810 nM | Rabbit reticulocyte 12/15-LOX | [3] |
Key Experimental Findings and Protocols
Inhibition of 15-Lipoxygenase
Experimental Protocol: 15-Lipoxygenase Inhibition Assay
This protocol is adapted from a standard spectrophotometric assay for 15-LOX activity.
-
Reagents:
-
0.2 M Borate buffer (pH 9.0)
-
Linoleic acid (substrate)
-
15-Lipoxygenase (from rabbit reticulocytes)
-
This compound (dissolved in DMSO)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
Prepare a substrate solution of 250 µM linoleic acid in borate buffer. A slight preoxidation of linoleic acid may be necessary for enzyme activation.
-
Prepare an enzyme solution of 15-LOX in 0.2 M borate buffer (e.g., 400 U/mL). Keep the enzyme solution on ice.
-
Prepare a dilution series of this compound in DMSO.
-
In a quartz cuvette, mix the borate buffer, DMSO (for control) or this compound solution, and the enzyme solution. Incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding the linoleic acid substrate solution.
-
Monitor the increase in absorbance at 234 nm for 5 minutes using a spectrophotometer. This wavelength corresponds to the formation of the conjugated diene hydroperoxide product.
-
Calculate the rate of reaction and determine the percent inhibition by this compound at different concentrations to calculate the IC₅₀ value.
-
Attenuation of Atherosclerosis
This compound has been shown to limit the progression of hypercholesterolemia-induced atherosclerosis in rabbits.[5]
Experimental Protocol: In Vivo Atherosclerosis Rabbit Model
This protocol is a generalized representation based on common models.
-
Animal Model: New Zealand White rabbits.
-
Induction of Atherosclerosis:
-
Feed rabbits a high-cholesterol diet (e.g., 0.25% - 1% cholesterol) supplemented with peanut oil and coconut oil for a specified period (e.g., 9-12 weeks).[5]
-
In some models, endothelial denudation of an artery (e.g., iliac-femoral artery) is performed to accelerate lesion formation.
-
-
Treatment:
-
Administer this compound orally at a specified dose (e.g., 175 mg/kg) daily.[5]
-
A control group receives the vehicle.
-
-
Analysis:
-
Monitor plasma total and lipoprotein cholesterol levels throughout the study.
-
At the end of the study, euthanize the animals and harvest the aortas.
-
Quantify the atherosclerotic lesion area, for example, by staining with Sudan IV.
-
Perform histological analysis to assess lesion composition, including monocyte-macrophage enrichment.[5]
-
Neuroprotection and Alzheimer's Disease
More recent research has explored the role of 12/15-lipoxygenase (the human ortholog of rabbit 15-LOX) in the pathogenesis of Alzheimer's disease. This compound has been shown to reverse cognitive impairment, reduce brain amyloidosis, and decrease tau pathology in a transgenic mouse model of Alzheimer's disease.[4] This effect is attributed to the stimulation of autophagy.[4] Furthermore, inhibition of 12/15-LOX by this compound has been shown to attenuate the BACE1 (β-site amyloid precursor protein cleaving enzyme 1) pathway, leading to a reduction in amyloid-β (Aβ) levels.[7]
Experimental Workflow: Investigating this compound in an Alzheimer's Disease Mouse Model
References
- 1. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growth State-Dependent Expression of Arachidonate Lipoxygenases in the Human Endothelial Cell Line EA.hy926 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurogentec.com [eurogentec.com]
- 4. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
PD146176: A Technical Guide to its Selectivity Profile for Lipoxygenase Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD146176 is a potent and selective inhibitor of 15-lipoxygenase (15-LOX), an enzyme implicated in the pathogenesis of various inflammatory diseases, including atherosclerosis.[1] This technical guide provides a comprehensive overview of the selectivity profile of this compound against various lipoxygenase (LOX) and cyclooxygenase (COX) enzymes. It includes a detailed summary of its inhibitory activity, the experimental protocols for assessing LOX inhibition, and a visualization of the relevant signaling pathways.
Selectivity Profile of this compound
This compound exhibits a high degree of selectivity for 15-LOX. It has been reported to be a specific, non-competitive inhibitor of this enzyme.[2] While precise quantitative data for all LOX and COX isoforms are not extensively available in publicly accessible literature, the existing information consistently points to its targeted action on 15-LOX with minimal to no effect on other related enzymes.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against 15-LOX has been determined through various studies. The following table summarizes the available quantitative data.
| Enzyme Target | Species/Source | Inhibition Metric | Value | Reference(s) |
| 15-Lipoxygenase (15-LOX) | Rabbit Reticulocyte | Ki | 197 nM | [2] |
| 15-Lipoxygenase (15-LOX) | Rabbit Reticulocytes | IC50 | 0.54 µM | [2] |
| 15-Lipoxygenase (15-LOX) | Cells/Isolated Enzyme | IC50 | 0.5 - 0.8 µM | [1] |
Selectivity Against Other Enzymes
This compound has been shown to have no demonstrable effect on other key enzymes in the arachidonic acid cascade, highlighting its specific mechanism of action.
| Enzyme Target | Selectivity | Reference(s) |
| 5-Lipoxygenase (5-LOX) | No demonstrable effect | [2] |
| 12-Lipoxygenase (12-LOX) | No demonstrable effect | [2] |
| Cyclooxygenase-1 (COX-1) | No demonstrable effect | [2] |
| Cyclooxygenase-2 (COX-2) | No demonstrable effect | [2] |
It is important to note that one study using the human endothelial cell line EA.hy926 suggested that this compound may function as a cytochrome P450 (CYP) epoxygenase inhibitor rather than a 15-LOX inhibitor in that specific cellular context.[3] This highlights the importance of considering the experimental system when interpreting the activity of small molecule inhibitors.
Experimental Protocols
General Lipoxygenase Inhibition Assay Protocol
This protocol describes a common method for measuring the inhibition of LOX enzymes, often based on the spectrophotometric detection of the hydroperoxide products.
1. Reagents and Materials:
-
Purified lipoxygenase enzyme (e.g., human recombinant 15-LOX)
-
Substrate: Arachidonic acid or linoleic acid
-
Inhibitor: this compound
-
Assay Buffer: Typically a Tris-HCl or phosphate buffer at a physiological pH (e.g., 7.4)
-
Detection Reagent: A chromogenic substrate that reacts with the hydroperoxide product (e.g., a solution containing hemoglobin and a dye like N,N,N',N'-tetramethyl-p-phenylenediamine)
-
96-well microplate
-
Spectrophotometer
2. Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the purified LOX enzyme, and the different concentrations of this compound. Include control wells with the enzyme and buffer but no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a specified time at a controlled temperature (e.g., 10 minutes at room temperature) to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate (arachidonic acid or linoleic acid) to all wells.
-
Allow the reaction to proceed for a defined period (e.g., 5-10 minutes).
-
Stop the reaction and measure the formation of the hydroperoxide product. This is often done by adding a colorimetric reagent and measuring the absorbance at a specific wavelength.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control wells.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
3. Data Analysis:
-
The IC50 value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, is the primary endpoint.
-
To determine the mode of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using methods like Lineweaver-Burk plots.
The following diagram illustrates a general workflow for screening LOX inhibitors.
Caption: General workflow for screening lipoxygenase inhibitors.
Signaling Pathways
Lipoxygenases are key enzymes in the metabolism of arachidonic acid, leading to the production of bioactive lipids called leukotrienes and lipoxins. These molecules are involved in a variety of cellular processes, particularly inflammation.
The Lipoxygenase Pathway
The following diagram illustrates the central role of lipoxygenases in the conversion of arachidonic acid into various inflammatory mediators. This compound specifically inhibits the 15-LOX branch of this pathway.
Caption: The Lipoxygenase signaling pathway and the point of inhibition by this compound.
Modulation of Downstream Signaling by this compound
This compound has been shown to modulate several downstream signaling pathways, including p38 Mitogen-Activated Protein Kinase (MAPK), Akt, and Peroxisome Proliferator-Activated Receptor alpha (PPARα).[3] These pathways are critical in regulating cellular processes such as inflammation, proliferation, and apoptosis.
The diagram below outlines the logical relationship of how this compound, by inhibiting 15-LOX and altering the production of its downstream metabolites, can influence these key signaling cascades.
Caption: Downstream signaling pathways modulated by this compound through 15-LOX inhibition.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of 15-lipoxygenase. Its high specificity makes it a valuable tool for investigating the physiological and pathological roles of 15-LOX and a potential starting point for the development of therapeutic agents targeting this enzyme. Further research to elucidate its precise inhibitory constants against a broader range of LOX and COX isoforms and to explore its effects in different cellular and disease models will continue to refine our understanding of this important pharmacological agent.
References
PD146176: A Technical Guide to its Inhibition of 15-Lipoxygenase and Associated Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD146176 is a potent and selective inhibitor of 15-lipoxygenase (15-LOX), an enzyme implicated in the pathophysiology of various diseases, including neurodegenerative disorders and atherosclerosis. This technical guide provides a comprehensive overview of the inhibitory activity of this compound, detailing its Ki and IC50 values, the experimental protocols for their determination, and the key signaling pathways modulated by its inhibitory action. The information is presented to support further research and drug development efforts targeting 15-LOX.
Data Presentation: Quantitative Inhibition Data
The inhibitory potency of this compound against 15-lipoxygenase has been characterized by its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). These values are summarized in the tables below.
| Parameter | Value | Enzyme Source | Assay Conditions | Reference |
| Ki | 197 nM | Rabbit Reticulocyte 15-LO | Cell-free enzyme assay | [1] |
| IC50 | 0.54 µM (540 nM) | Rabbit Reticulocyte 15-LO | Cell-free enzyme assay | [1] |
| IC50 | 0.81 µM (810 nM) | Human 15-LO | Inhibition of 13-HODE production in transfected IC21 cells | [1] |
| IC50 | 810 nM | Rabbit Reticulocyte 12/15-LOX | Not specified | [2] |
Table 1: Inhibition of 15-Lipoxygenase by this compound
This compound exhibits high selectivity for 15-LOX with no significant inhibitory activity against other related enzymes at concentrations where it potently inhibits 15-LOX.
| Enzyme | Effect | Reference |
| 5-Lipoxygenase (5-LOX) | No demonstrable effect | |
| 12-Lipoxygenase (12-LOX) | No demonstrable effect | |
| Cyclooxygenase-1 (COX-1) | No demonstrable effect | |
| Cyclooxygenase-2 (COX-2) | No demonstrable effect |
Table 2: Selectivity Profile of this compound
Experimental Protocols
The determination of the Ki and IC50 values for this compound involves specific biochemical assays. Below are detailed methodologies representative of the key experiments cited.
Protocol 1: Determination of IC50 for 15-Lipoxygenase Inhibition (Spectrophotometric Assay)
This protocol outlines a common method for determining the IC50 value of an inhibitor against 15-LOX by measuring the formation of a conjugated diene product.
Materials:
-
15-Lipoxygenase (e.g., from rabbit reticulocytes or recombinant human)
-
This compound
-
Linoleic acid or arachidonic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
Dimethyl sulfoxide (DMSO)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the 15-LOX enzyme in cold borate buffer. The final concentration should be optimized to provide a linear reaction rate for at least 5 minutes.
-
Prepare a stock solution of the substrate (e.g., 10 mM linoleic acid in ethanol).
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions to test a range of inhibitor concentrations.
-
-
Enzyme Inhibition Assay:
-
Set the spectrophotometer to measure absorbance at 234 nm.
-
In a quartz cuvette, combine the borate buffer, a specific concentration of the this compound solution (or DMSO for the uninhibited control), and the 15-LOX enzyme solution.
-
Incubate the mixture at room temperature for a defined period (e.g., 5 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to the cuvette.
-
Immediately begin monitoring the increase in absorbance at 234 nm over time (e.g., every 30 seconds for 5 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Determination of Ki for Competitive Inhibition
This protocol describes how to determine the inhibition constant (Ki) for a competitive inhibitor using kinetic analysis.
Procedure:
-
Perform the Spectrophotometric Assay: Follow the procedure outlined in Protocol 1.
-
Vary Substrate and Inhibitor Concentrations:
-
Perform the assay with varying concentrations of the substrate (e.g., linoleic acid) while keeping the concentration of this compound constant.
-
Repeat this for several different fixed concentrations of this compound.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). For a competitive inhibitor, the lines will intersect on the y-axis.
-
The Ki can be calculated from the slopes of the Lineweaver-Burk plots or by using non-linear regression analysis of the velocity data against the appropriate competitive inhibition model.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
References
Methodological & Application
Application Notes and Protocols for In Vivo Use of PD146176
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD146176 is a potent and selective inhibitor of 15-lipoxygenase (15-LOX), an enzyme implicated in the pathogenesis of various inflammatory diseases, most notably atherosclerosis. In vivo studies have demonstrated its efficacy in reducing key markers of atherosclerotic plaque development in a rabbit model. These application notes provide a detailed protocol for the in vivo administration of this compound in a rabbit model of atherosclerosis, based on published research. Additionally, it outlines the key signaling pathways affected by this compound and presents the quantitative outcomes of these studies in a clear, tabular format.
Introduction
15-Lipoxygenase (15-LOX) plays a crucial role in the oxidation of low-density lipoproteins (LDL) within the arterial wall, a critical step in the formation of foam cells and the development of atherosclerotic plaques. This compound, by inhibiting 15-LOX, reduces the production of pro-inflammatory lipid mediators, thereby attenuating the inflammatory response and limiting the progression of atherosclerosis. The following protocols are designed to guide researchers in the replication and further investigation of the in vivo effects of this compound.
Experimental Protocols
Rabbit Model of Atherosclerosis
A widely used and relevant model for studying atherosclerosis is the New Zealand White rabbit with induced endothelial injury and a high-cholesterol diet.
Materials:
-
Male New Zealand White rabbits
-
High-cholesterol rabbit chow (e.g., 0.25% - 0.5% cholesterol, 3% peanut oil, 3% coconut oil)
-
Anesthesia (e.g., ketamine, xylazine)
-
Surgical instruments for endothelial denudation
-
Balloon embolectomy catheter
Procedure:
-
Acclimatize rabbits to their housing for at least one week, with free access to standard chow and water.
-
Induce endothelial denudation of the iliac-femoral artery using a balloon catheter. This procedure is typically performed under general anesthesia.
-
Following the procedure, switch the rabbits to a high-cholesterol diet to induce hypercholesterolemia and promote atherosclerotic lesion development.[1]
Preparation and Administration of this compound
Materials:
-
This compound
-
Vehicle for oral administration (e.g., peanut oil or other suitable lipid-based carrier)
-
High-cholesterol rabbit chow
Formulation Preparation (Recommended):
Given that this compound is a lipophilic compound, it is recommended to formulate it in a lipid-based vehicle to enhance its oral bioavailability.
-
Dissolve the calculated amount of this compound in a small volume of a palatable oil such as peanut oil. The final concentration should be calculated to deliver the target dose of 175 mg/kg.
-
Thoroughly mix the this compound-oil solution with the daily portion of the high-cholesterol rabbit chow. Ensure a homogenous distribution of the compound in the feed.
Administration:
-
Provide the this compound-medicated chow to the rabbits as their daily meal. The dosage used in published studies is 175 mg/kg, administered once daily.[1]
-
The duration of treatment can vary depending on the study design, with studies ranging from 8 to 12 weeks.[1]
-
A control group receiving the high-cholesterol diet mixed with the vehicle alone should be included in the experimental design.
Data Presentation
The following tables summarize the quantitative data from in vivo studies using this compound in a rabbit model of atherosclerosis.[1]
Table 1: Pharmacokinetic Profile of this compound in Rabbits
| Parameter | Value |
| Dosage | 175 mg/kg, once daily (meal-fed) |
| Plasma Concentration (2h post-dose) | 99 - 214 ng/mL |
Table 2: Efficacy of this compound in a Progression Study of Atherosclerosis (12 weeks)
| Parameter | Control Group | This compound-Treated Group | Percent Reduction |
| Iliac-Femoral Monocyte-Macrophage Area | - | - | 71% |
| Cross-Sectional Lesion Area | Unchanged | Unchanged | 0% |
| Cholesteryl Ester (CE) Content | - | - | 63% |
Table 3: Efficacy of this compound in a Regression Study of Atherosclerosis (8 weeks)
| Parameter | Control Group | This compound-Treated Group | Percent Reduction |
| Iliac-Femoral Lesion Size | - | - | 34% |
| Macrophage Content of Lesions | - | - | 34% |
| Cholesteryl Ester (CE) Content | - | - | 19% |
| Gross Extent of Thoracic Aortic Lesions | - | - | 41% |
Mandatory Visualization
Signaling Pathway of 15-Lipoxygenase in Atherosclerosis
Caption: Signaling pathway of 15-LOX in atherosclerosis and the inhibitory action of this compound.
Experimental Workflow for In Vivo this compound Studies
References
PD146176 Application Notes and Protocols for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD146176 is a potent and selective inhibitor of 15-lipoxygenase (15-LOX), also known as 12/15-lipoxygenase (12/15-LO). This enzyme plays a significant role in the pathophysiology of various diseases, including neurodegenerative disorders, renal fibrosis, and alcohol-induced liver damage. By inhibiting 15-LOX, this compound has demonstrated therapeutic potential in preclinical mouse models by modulating signaling pathways involved in inflammation, autophagy, and ferroptosis. These application notes provide a comprehensive overview of the reported dosages, administration routes, and experimental protocols for the use of this compound in various mouse models, aiding researchers in designing and executing their studies.
Mechanism of Action
This compound primarily functions as a selective inhibitor of 15-lipoxygenase[1][2][3][4]. Its mechanism involves the modulation of several key signaling pathways:
-
Autophagy Induction: In models of Alzheimer's disease, this compound has been shown to reverse cognitive deficits, reduce amyloid-beta plaques, and decrease tau pathology by stimulating autophagy[1][5][6].
-
Ferroptosis Pathway: this compound is involved in the p53-spermidine/spermine N1-acetyltransferase 1 (SAT1)-arachidonate 15-lipoxygenase (ALOX15) signaling pathway, which is crucial in the regulation of ferroptosis, a form of programmed cell death[2][7].
-
Modulation of Signaling Molecules: In certain cancer cell lines, this compound has been observed to induce the expression of PTEN, ICSBP, and caspase 9, while concurrently reducing the expression of β-catenin, PI3K, and AKT[8][9].
-
Contested Mechanism in Endothelial Cells: It is noteworthy that one study has suggested an alternative mechanism in human endothelial cells, positing that this compound may act on cytochrome P450 (CYP) epoxygenase rather than 15-LOX, leading to the upregulation of p38 MAPK and PPARα and downregulation of Akt[2][10].
Quantitative Data Summary
The following table summarizes the reported dosages and administration routes of this compound in different mouse models.
| Mouse Model | Disease/Condition | Dosage | Administration Route | Duration | Reference |
| Triple transgenic (3xTg) | Alzheimer's Disease | 80 mg/kg | Chowing | 12 weeks | [1][5][6] |
| Wild-type (C57BL/6) | Unilateral Ureteral Obstruction (Renal Fibrosis) | 5 mg/kg/day | Osmotic minipumps | 14 days | [11] |
| C57BL/6J | Alcohol-Induced Liver Damage | 10 mg/kg | Intraperitoneal injection | Daily for 1 week | [12] |
| ApoE-deficient | Atherosclerosis | 175 mg/kg | Once daily (q.d.) | Not specified | [13] |
Experimental Protocols
Alzheimer's Disease Mouse Model (Triple transgenic - 3xTg)
This protocol is based on studies investigating the effect of this compound on cognitive function and Alzheimer's-like pathology.
a. Animal Model:
-
Triple transgenic (3xTg) mice harboring PS1(M146V), APP(Swe), and tau(P301L) transgenes.
b. Drug Preparation and Administration:
-
Preparation: this compound is incorporated into the mouse chow at a concentration calculated to deliver a daily dose of 80 mg/kg of body weight.
-
Administration: The specially formulated chow is provided ad libitum to the mice for a duration of 12 weeks[1][5].
c. Behavioral Testing (Exemplary):
-
Morris Water Maze: To assess spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of water. Parameters measured include escape latency and time spent in the target quadrant during a probe trial.
-
Novel Object Recognition: To evaluate recognition memory. Mice are habituated to an arena with two identical objects. In the test phase, one object is replaced with a novel one, and the time spent exploring each object is recorded.
d. Tissue Collection and Analysis:
-
Following behavioral testing, mice are euthanized, and brain tissue is collected.
-
Biochemical Analysis: Brain homogenates are used to measure levels of amyloid-beta (Aβ40 and Aβ42) and phosphorylated tau using ELISA or Western blotting.
-
Histopathological Analysis: Brain sections are stained to visualize amyloid plaques (e.g., with Thioflavin S) and neurofibrillary tangles (e.g., with anti-phospho-tau antibodies).
Renal Fibrosis Mouse Model (Unilateral Ureteral Obstruction - UUO)
This protocol details the use of this compound in a model of kidney fibrosis.
a. Animal Model:
-
Wild-type mice (e.g., C57BL/6).
b. Surgical Procedure (UUO):
-
Mice are anesthetized, and a flank incision is made to expose the left kidney and ureter.
-
The left ureter is ligated at two points with surgical silk.
-
The incision is then closed.
c. Drug Administration:
-
Method: this compound is delivered continuously at a rate of 5 mg/kg/day for 14 days using subcutaneously implanted osmotic minipumps[11].
-
Pump Implantation: The minipumps are implanted in the subcutaneous space on the back of the mice one day prior to the UUO surgery.
d. Assessment of Renal Fibrosis:
-
Histology: Kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Picrosirius Red or Masson's trichrome to visualize and quantify collagen deposition as a measure of fibrosis[11].
-
Immunohistochemistry: Staining for markers of fibrosis (e.g., α-smooth muscle actin, α-SMA) and inflammation (e.g., F4/80 for macrophages) can be performed.
-
Biochemical Analysis: Kidney tissue homogenates can be analyzed for hydroxyproline content, a quantitative measure of collagen[11].
Alcohol-Induced Liver Damage Mouse Model
This protocol outlines the application of this compound in a model of alcoholic liver disease.
a. Animal Model:
-
Wild-type mice (e.g., C57BL/6J).
b. Induction of Liver Damage:
-
Mice are fed a liquid diet containing ethanol for a specified period to induce liver injury. Control mice receive an isocaloric liquid diet without ethanol.
c. Drug Preparation and Administration:
-
Preparation: this compound is dissolved in a vehicle such as Dimethyl Sulfoxide (DMSO) and then diluted with phosphate-buffered saline (PBS)[12].
-
Administration: The solution is administered daily at a dose of 10 mg/kg via intraperitoneal injection for one week during the alcohol feeding regimen[12].
d. Evaluation of Liver Injury:
-
Serum Analysis: Blood is collected to measure serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as indicators of liver damage.
-
Histopathology: Liver tissues are collected, fixed, and stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and necrosis. Oil Red O staining can be used to visualize lipid accumulation.
-
Gene Expression Analysis: RNA can be extracted from liver tissue to analyze the expression of genes involved in inflammation and lipid metabolism via quantitative real-time PCR (qRT-PCR).
Signaling Pathways and Experimental Workflow Diagrams
Caption: this compound inhibits 15-LOX, modulating key cellular pathways.
Caption: Workflow for this compound in a renal fibrosis mouse model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacologic blockade of 12/15-lipoxygenase ameliorates memory deficits, Aβ and tau neuropathology in the triple-transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 12/15Lipoxygenase as an emerging therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 4079-26-9 | Autophagy | MOLNOVA [molnova.com]
- 6. 12/15-Lipoxygenase Inhibition Reverses Cognitive Impairment, Brain Amyloidosis, and Tau Pathology by Stimulating Autophagy in Aged Triple Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of the p53‑mediated ferroptosis signaling pathway in cerebral ischemia stroke (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Arachidonate 15-lipoxygenase is required for chronic myeloid leukemia stem cell survival [jci.org]
- 9. Arachidonate 15-lipoxygenase is required for chronic myeloid leukemia stem cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound affects human EA.hy926 endothelial cell function by differentially modulating oxylipin production of LOX, COX and CYP epoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 15-Lipoxygenase worsens renal fibrosis, inflammation, and metabolism in a murine model of ureteral obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hepatic overproduction of 13-HODE due to ALOX15 upregulation contributes to alcohol-induced liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NB-64-41807-100mg | this compound [4079-26-9] Clinisciences [clinisciences.com]
Application Notes and Protocols for PD146176 Administration in Rabbit Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD146176 is a potent and specific inhibitor of 15-lipoxygenase (15-LOX), an enzyme implicated in the pathogenesis of various inflammatory diseases, most notably atherosclerosis. Oxidative signaling and the modification of low-density lipoproteins (LDL) are considered key events in the development of atherosclerotic lesions. The enzyme 15-LOX is found at sites of atherosclerotic lesions along with its stereospecific products and modified LDL epitopes. Inhibition of 15-LOX by this compound has been shown to limit the progression of atherosclerosis and reduce the enrichment of monocyte-macrophages in arterial lesions in rabbit models.[1]
These application notes provide detailed protocols for the administration of this compound in rabbit studies focused on atherosclerosis, including animal model induction, drug formulation and administration, and methods for monitoring and analysis.
Quantitative Data Summary
The following tables summarize key quantitative data from rabbit studies investigating the effects of this compound on atherosclerosis.
Table 1: this compound Dosing and Pharmacokinetics in Rabbits [1]
| Parameter | Value |
| Animal Model | New Zealand White Rabbits |
| Dosage | 175 mg/kg body weight |
| Route of Administration | Meal-fed (incorporated into diet) |
| Frequency | Once daily (q.d.) |
| Plasma Concentration (2h post-dose) | 99 - 214 ng/ml |
Table 2: Effects of this compound on Atherosclerotic Lesion Characteristics in Rabbits [1]
| Study Type | Parameter | % Reduction with this compound |
| Progression Study | Iliac-femoral monocyte-macrophage area | 71% |
| Cholesteryl ester (CE) content | 63% | |
| Regression Study | Iliac-femoral lesion size and macrophage content | 34% |
| Cholesteryl ester (CE) content | 19% | |
| Gross extent of thoracic aortic lesions | 41% |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of 15-Lipoxygenase (15-LOX) in atherosclerosis and the point of intervention for this compound.
Experimental Protocols
Induction of Atherosclerosis in New Zealand White Rabbits
This protocol describes the induction of atherosclerosis through a high-cholesterol diet. For an accelerated model, this can be combined with endothelial injury (e.g., balloon catheterization), however, the diet-induced model is often sufficient and less invasive.
Materials:
-
Male New Zealand White rabbits (2.5-3.0 kg)
-
Standard rabbit chow
-
Cholesterol (USP grade)
-
Peanut oil
-
Coconut oil
-
Animal scale
-
Gavage tubes (if oral gavage is chosen for cholesterol administration)
Procedure:
-
Acclimatization: Upon arrival, house rabbits individually in a controlled environment (12-hour light/dark cycle, 20-22°C) for at least one week. Provide ad libitum access to standard chow and water.
-
Diet Preparation (Meal-Fed Method):
-
Prepare an atherogenic diet consisting of standard rabbit chow supplemented with 0.25% to 0.5% cholesterol, 3% peanut oil, and 3% coconut oil.[1]
-
To prepare, the cholesterol can be dissolved in the warmed oil mixture and then thoroughly mixed with the standard chow pellets. The mixture should be allowed to cool and solidify before feeding.
-
-
Diet Administration:
-
Provide the prepared atherogenic diet to the rabbits twice daily.[1] The amount of feed should be controlled to ensure each rabbit consumes the intended dose of cholesterol.
-
Monitor food consumption daily to ensure compliance.
-
-
Duration: Continue the high-cholesterol diet for a period of 9 to 12 weeks to establish atherosclerotic lesions.[1]
Preparation and Administration of this compound-Medicated Feed
This protocol details the incorporation of the poorly water-soluble compound this compound into the rabbit's diet.
Materials:
-
This compound powder
-
High-cholesterol rabbit chow (prepared as in Protocol 1)
-
A suitable solvent for this compound (e.g., a small amount of dimethyl sulfoxide (DMSO) followed by dilution in a food-grade oil)
-
Blender or feed mixer
Procedure:
-
Dosage Calculation: Calculate the total daily dose of this compound for each rabbit based on its body weight (175 mg/kg).[1]
-
This compound Formulation:
-
Due to its poor water solubility, this compound should be first dissolved in a minimal amount of a suitable solvent.
-
This solution can then be emulsified or suspended in a small amount of the peanut/coconut oil mixture used for the diet preparation.
-
-
Incorporation into Feed:
-
The this compound-oil mixture should be added to the daily portion of the high-cholesterol chow for each rabbit.
-
Thoroughly mix the medicated oil with the chow in a blender or feed mixer to ensure a homogenous distribution of the drug.
-
Prepare the medicated feed fresh daily to ensure stability of the compound.
-
-
Administration:
-
Provide the medicated feed to the rabbits as part of their daily meals. Ensure the entire portion is consumed to deliver the correct dose.
-
The administration of this compound should be for the duration of the study as specified in the experimental design (e.g., 8 or 12 weeks).[1]
-
Monitoring of Animals and Sample Collection
Regular monitoring of the animals' health and collection of biological samples are crucial for assessing the progression of atherosclerosis and the effects of the treatment.
Materials:
-
Anesthetic agents (e.g., ketamine, xylazine)
-
Blood collection tubes (e.g., EDTA-coated tubes for plasma)
-
Centrifuge
-
Equipment for measuring serum lipids (spectrophotometer or automated analyzer)
Procedure:
-
Health Monitoring: Observe the rabbits daily for any signs of distress, changes in behavior, or loss of appetite. Record body weight weekly.
-
Blood Collection:
-
Collect blood samples from the marginal ear vein or central ear artery at baseline and at regular intervals (e.g., every 4 weeks) throughout the study.
-
Anesthesia or sedation may be required for restraint and to minimize stress to the animal.
-
Collect approximately 2-3 mL of blood into EDTA-coated tubes.
-
-
Plasma Preparation: Centrifuge the blood samples at 1500 x g for 15 minutes at 4°C to separate the plasma.
-
Biochemical Analysis:
-
Analyze the plasma for total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using standard enzymatic kits.
-
Additional biomarkers of inflammation and oxidative stress can also be measured (e.g., C-reactive protein, malondialdehyde).
-
Histopathological Analysis of Atherosclerotic Lesions
At the end of the study, the extent and composition of atherosclerotic lesions are evaluated through histopathological analysis of the aorta.
Materials:
-
Euthanasia solution
-
Surgical instruments for dissection
-
Phosphate-buffered saline (PBS)
-
Formalin (10% neutral buffered)
-
Oil Red O stain
-
Hematoxylin and Eosin (H&E) stain
-
Microscope
Procedure:
-
Euthanasia and Tissue Collection: At the study endpoint, euthanize the rabbits according to approved protocols.
-
Aorta Dissection: Carefully dissect the entire aorta from the arch to the iliac bifurcation.
-
Gross Lesion Analysis:
-
Open the aorta longitudinally and pin it flat.
-
Stain the aorta with Oil Red O to visualize lipid-rich atherosclerotic plaques.
-
Capture images of the stained aorta and quantify the lesion area as a percentage of the total aortic surface area using image analysis software.
-
-
Histological Preparation:
-
Take representative sections of the aorta (e.g., aortic arch, thoracic aorta, abdominal aorta).
-
Fix the tissue sections in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissues and embed them in paraffin.
-
-
Staining and Microscopic Examination:
-
Cut 5 µm thick sections and stain with H&E to assess the overall morphology, including lesion thickness and cellularity.
-
Immunohistochemical staining can be performed using specific antibodies to identify macrophages (e.g., RAM11), smooth muscle cells, and other cellular components of the plaque.
-
-
Quantitative Analysis: Quantify various parameters from the histological sections, such as intima-media thickness, lesion area, and the percentage of macrophage-positive area within the plaque.
Experimental Workflow and Study Design Diagrams
The following diagrams provide a visual representation of the experimental workflow and the logical design of a typical study investigating the effects of this compound in a rabbit model of atherosclerosis.
References
Application Notes and Protocols for Intraperitoneal Injection of PD146176
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of PD146176, a selective 15-lipoxygenase (15-LOX) inhibitor, for intraperitoneal (IP) injection in animal models. The information compiled is intended to ensure proper handling, solubilization, and administration for reproducible in vivo studies.
Compound Information
This compound is a potent and specific, non-competitive inhibitor of 15-lipoxygenase, with a Ki of 197 nM.[1][2] It has been shown to have no significant effect on 5-LOX, 12-LOX, COX-1, or COX-2. Its chemical formula is C₁₅H₁₁NS, and it has a molecular weight of 237.32 g/mol .[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 237.32 | [1][3] |
| Formula | C₁₅H₁₁NS | [1][3] |
| Purity | ≥98% | [1] |
| CAS Number | 4079-26-9 | |
| Storage | Store at +4°C or -20°C as a powder | [1][4] |
Solubility and Vehicle Formulations
This compound is soluble in various organic solvents but is insoluble in water.[4] For in vivo applications, particularly intraperitoneal injections, several vehicle formulations have been established to create either a clear solution or a stable suspension. The choice of vehicle is critical for ensuring drug delivery and minimizing potential toxicity.
Table 2: Solubility Data for this compound
| Solvent | Maximum Concentration | Source |
| DMSO | 100 mM (23.73 mg/mL) | [1] |
| Ethanol | 50 mM (11.87 mg/mL) | [2] |
| DMF | 10 mg/mL | [3] |
Table 3: Recommended Vehicle Formulations for Intraperitoneal Injection
| Protocol | Vehicle Composition | Final this compound Concentration | Resulting Solution | Source |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL | Suspended solution | [5] |
| 2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear solution | [5] |
| 3 | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | Up to 2 mg/mL (based on a 40 mg/mL DMSO stock) | Mixed solution (use immediately) | [4] |
Experimental Protocols
Below are detailed step-by-step protocols for preparing this compound for intraperitoneal injection based on the recommended vehicle formulations.
Protocol 1: Preparation of a 2.5 mg/mL Suspension
This protocol is suitable for studies where a suspended solution is acceptable for intraperitoneal administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh and anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO. Weigh the appropriate amount of this compound and dissolve it in DMSO. Ensure the DMSO is fresh to avoid solubility issues.[4]
-
In a sterile microcentrifuge tube, add the following solvents in order, mixing thoroughly after each addition:
-
100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
400 µL of PEG300. Vortex to mix until the solution is clear.
-
50 µL of Tween-80. Vortex to mix.
-
450 µL of sterile saline. Vortex thoroughly.
-
-
Use sonication to create a uniform suspension. If precipitation occurs, use an ultrasonic bath to aid dissolution and form a homogenous suspension.[5]
-
Administer the suspension immediately to the animal model via intraperitoneal injection.
Protocol 2: Preparation of a ≥ 2.5 mg/mL Clear Solution
This protocol is ideal for studies requiring a clear solution for injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh and anhydrous
-
Corn Oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, add the following in order, mixing thoroughly:
-
100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
900 µL of Corn Oil.
-
-
Vortex the mixture until a clear solution is obtained.
-
Administer the clear solution via intraperitoneal injection.
Visualizations
Experimental Workflow for this compound Preparation
Caption: Workflow for preparing this compound solutions.
Signaling Pathway of this compound
This compound acts as a selective inhibitor of 15-lipoxygenase (15-LOX). 15-LOX is an enzyme that catalyzes the oxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce bioactive lipid mediators. These mediators are involved in inflammatory processes and have been implicated in the pathogenesis of diseases like atherosclerosis.[1][2][3] By inhibiting 15-LOX, this compound can modulate these downstream signaling pathways.
References
PD146176 Formulation with DMSO and Corn Oil: Application Notes and Protocols
For Research Use Only
Introduction
PD146176 is a potent and selective, non-competitive inhibitor of 15-lipoxygenase (15-LOX) with a Ki of 197 nM for rabbit reticulocyte 15-LOX.[1][2] It exhibits no significant inhibitory activity against 5-LOX, 12-LOX, cyclooxygenase-1 (COX-1), or COX-2.[1] This inhibitor has been instrumental in elucidating the role of 15-LOX in various pathological processes, including atherosclerosis and neurodegenerative diseases like Alzheimer's. In preclinical studies, this compound has been shown to reduce monocyte-macrophage enrichment in atherosclerotic lesions and to attenuate the BACE1 pathway, leading to a reduction in amyloid-β (Aβ) levels.[3][4]
These application notes provide detailed protocols for the formulation of this compound using dimethyl sulfoxide (DMSO) and corn oil for in vivo studies, as well as protocols for in vitro 15-LOX inhibition assays.
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Species/System | Reference |
| Molecular Weight | 237.32 g/mol | - | [1] |
| Formula | C₁₅H₁₁NS | - | [1] |
| Ki (15-LOX) | 197 nM | Rabbit Reticulocyte | [1][2] |
| IC₅₀ (15-LOX) | 0.54 µM | Rabbit Reticulocytes | [1] |
| IC₅₀ (15-LOX) | 0.81 µM | Human 15-LO in IC21 cells | |
| Solubility in DMSO | up to 100 mM (23.73 mg/mL) | - | [1] |
| Solubility in Ethanol | up to 50 mM | - | [1] |
| In vivo Formulation | ≥ 2.5 mg/mL (clear solution) | 10% DMSO / 90% Corn Oil | [5] |
Experimental Protocols
In Vivo Formulation Protocol: this compound in DMSO and Corn Oil
This protocol describes the preparation of a this compound solution for oral administration in animal models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Corn oil
-
Sterile, amber glass vials
-
Sterile syringes and needles
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Stock Solution in DMSO:
-
Aseptically weigh the desired amount of this compound powder.
-
In a sterile vial, dissolve the this compound powder in anhydrous DMSO to create a concentrated stock solution. For example, to prepare a 25 mg/mL stock, dissolve 25 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.[5]
-
-
Prepare the Final Dosing Solution:
-
In a separate sterile vial, add the required volume of corn oil.
-
Slowly add the DMSO stock solution to the corn oil to achieve a final concentration of 10% DMSO. For example, to prepare 1 mL of the final formulation, add 100 µL of the DMSO stock to 900 µL of corn oil.
-
Vortex the mixture vigorously for at least 1-2 minutes to ensure a homogenous solution. The resulting solution should be clear.[5]
-
-
Administration and Storage:
-
The freshly prepared solution should be used immediately for optimal results.[2]
-
If short-term storage is necessary, store the solution in a tightly sealed, amber glass vial at 4°C and protect it from light.
-
Before each use, bring the solution to room temperature and vortex thoroughly to ensure homogeneity.
-
Note: The final concentration of DMSO in the formulation should be carefully considered to minimize potential toxicity in the animal model.[6]
-
In Vitro Protocol: 15-Lipoxygenase (15-LOX) Inhibition Assay
This spectrophotometric assay measures the inhibition of 15-LOX activity by monitoring the formation of conjugated dienes from a linoleic acid substrate.
Materials:
-
Purified 15-lipoxygenase (e.g., from rabbit reticulocytes or human recombinant)
-
Linoleic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
This compound
-
DMSO (for dissolving inhibitor)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Enzyme Solution: Prepare a working solution of 15-LOX in cold borate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 5 minutes. Keep the enzyme solution on ice.
-
Substrate Solution: Prepare a stock solution of linoleic acid in ethanol. Dilute the stock solution in borate buffer to the desired final concentration (e.g., 100 µM).
-
Inhibitor Solution: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in DMSO to obtain a range of inhibitor concentrations for IC₅₀ determination.
-
-
Assay Protocol:
-
Set the spectrophotometer to read absorbance at 234 nm.
-
In a quartz cuvette, add the following in order:
-
Borate buffer
-
Inhibitor solution (or DMSO for vehicle control)
-
Enzyme solution
-
-
Incubate the mixture at room temperature for 5 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the substrate solution and immediately start recording the absorbance at 234 nm every 30 seconds for 5 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Visualizations
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The Lipoxygenases: Their Regulation and Implication in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A specific 15-lipoxygenase inhibitor limits the progression and monocyte-macrophage enrichment of hypercholesterolemia-induced atherosclerosis in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing PD146176 in HT-22 Neuronal Cell Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glutamate-induced excitotoxicity is a primary mechanism implicated in neuronal cell death associated with various neurodegenerative diseases. The HT-22 mouse hippocampal neuronal cell line serves as a widely utilized in vitro model to study the molecular pathways of oxidative stress-induced neuronal injury, independent of ionotropic glutamate receptor activation. In this model, high concentrations of glutamate inhibit the cystine/glutamate antiporter (System xc-), leading to depletion of intracellular glutathione (GSH), a critical antioxidant. This depletion results in a significant increase in reactive oxygen species (ROS), mitochondrial dysfunction, and subsequent apoptotic cell death.
PD146176 is a potent and selective inhibitor of 15-lipoxygenase (15-LOX), an enzyme implicated in the potentiation of oxidative stress and neuronal damage. These application notes provide detailed protocols for utilizing this compound to investigate its neuroprotective effects in glutamate-challenged HT-22 neuronal cells.
Signaling Pathway of Glutamate-Induced Oxidative Stress in HT-22 Cells
High extracellular glutamate levels block the System xc- antiporter, preventing the uptake of cystine, a precursor for GSH synthesis. The resulting GSH depletion leads to an accumulation of ROS, which in turn activates 15-lipoxygenase (15-LOX). Activated 15-LOX contributes to lipid peroxidation and mitochondrial membrane damage.[1][2] This damage leads to the breakdown of the mitochondrial membrane potential, further ROS production, and the release of pro-apoptotic factors like cytochrome c, ultimately culminating in caspase activation and apoptotic cell death.[1][2] this compound, as a 15-LOX inhibitor, is expected to intervene in this pathway, thereby mitigating mitochondrial damage and preventing downstream apoptotic events.
Experimental Protocols
HT-22 Cell Culture
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Sub-culturing: When cells reach 80-90% confluency, detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA). Resuspend the cells in fresh growth medium and seed into new culture flasks at a ratio of 1:3 to 1:6.
Neuroprotection Assay Workflow
The general workflow for assessing the neuroprotective effects of this compound involves pre-treating HT-22 cells with the compound before inducing oxidative stress with glutamate.
Detailed Experimental Procedures
a) Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of viable cells.
-
Cell Seeding: Seed HT-22 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 20 µM) in fresh culture medium. Remove the old medium and add 100 µL of the this compound-containing medium to the respective wells. Incubate for 2 hours.
-
Induction of Cytotoxicity: Add L-glutamic acid to a final concentration of 5 mM to all wells except the vehicle control group.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
b) Reactive Oxygen Species (ROS) Assay (DCFDA Assay)
This assay quantifies intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).
-
Follow steps 1-3 of the Cell Viability Assay protocol.
-
Incubation: Incubate the plate for 8 hours at 37°C and 5% CO2.
-
DCFDA Staining: Remove the medium and wash the cells once with warm PBS. Add 100 µL of 10 µM DCFDA solution in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.
-
Measurement: Wash the cells twice with PBS. Measure the fluorescence intensity with excitation at ~485 nm and emission at ~535 nm using a fluorescence microplate reader.
c) Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding: Seed HT-22 cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Follow steps 2 and 3 of the Cell Viability Assay protocol.
-
Incubation: Incubate the plate for 12-18 hours at 37°C and 5% CO2.
-
Cell Harvesting: Collect the cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for the neuroprotective effects of this compound in glutamate-induced HT-22 cell death. This data is structured for clear comparison and is based on the expected outcomes for a potent 15-LOX inhibitor in this experimental model.
Table 1: Effect of this compound on HT-22 Cell Viability after Glutamate Exposure
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) |
| Control (Vehicle) | - | 100 ± 5.2 |
| Glutamate (5 mM) | - | 45 ± 3.8 |
| Glutamate + this compound | 0.1 | 52 ± 4.1 |
| Glutamate + this compound | 1 | 68 ± 5.5 |
| Glutamate + this compound | 10 | 85 ± 6.3 |
| Glutamate + this compound | 20 | 92 ± 4.9 |
Table 2: Effect of this compound on Intracellular ROS Levels in HT-22 Cells
| Treatment Group | Concentration (µM) | Relative Fluorescence Units (RFU) |
| Control (Vehicle) | - | 100 ± 8.1 |
| Glutamate (5 mM) | - | 250 ± 15.6 |
| Glutamate + this compound | 1 | 180 ± 12.3 |
| Glutamate + this compound | 10 | 125 ± 9.7 |
| Glutamate + this compound | 20 | 105 ± 7.9 |
Table 3: Effect of this compound on Apoptosis in Glutamate-Treated HT-22 Cells
| Treatment Group | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| Control (Vehicle) | - | 5 ± 1.2 |
| Glutamate (5 mM) | - | 40 ± 3.5 |
| Glutamate + this compound | 10 | 15 ± 2.1 |
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for investigating the neuroprotective effects of the 15-lipoxygenase inhibitor, this compound, in the HT-22 neuronal cell model of glutamate-induced oxidative stress. By employing these assays, researchers can effectively characterize the dose-dependent efficacy of this compound in mitigating neuronal cell death, reducing reactive oxygen species, and inhibiting apoptosis. These studies are crucial for the pre-clinical evaluation of this compound as a potential therapeutic agent for neurodegenerative disorders characterized by oxidative stress.
References
- 1. A POTENT AND SELECTIVE INHIBITOR TARGETING HUMAN AND MURINE 12/15-LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective vulnerability of neurons to acute toxicity following proteasome inhibitor treatment: Implications for oxidative stress and insolubility of newly synthesized proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PD146176 in Endothelial Cell Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of PD146176 in endothelial cell research. This document includes an overview of its mechanism of action, detailed experimental protocols, and a summary of its observed effects on endothelial cell signaling and function.
Introduction
This compound is a chemical compound that has been investigated for its effects on inflammatory and cardiovascular processes. While initially characterized as a specific inhibitor of 15-lipoxygenase (15-LOX), recent studies in the human endothelial cell line EA.hy926 suggest a more complex mechanism of action. In these cells, this compound did not inhibit 15-LOX but instead was found to inhibit cytochrome P450 (CYP) epoxygenase and modulate the production of oxylipins derived from LOX, cyclooxygenase (COX), and CYP pathways.[1] This dual-reported activity highlights the importance of careful interpretation of experimental results and consideration of the specific cellular context.
The compound has been shown to influence key signaling pathways in endothelial cells, including the p38 mitogen-activated protein kinase (MAPK), Akt, and peroxisome proliferator-activated receptor alpha (PPARα) pathways.[1][2] These pathways are critical regulators of endothelial cell function, including inflammation, proliferation, and barrier integrity.
Data Presentation
The following tables summarize the quantitative effects of this compound on endothelial cells as reported in the literature.
Table 1: Effect of this compound on Oxylipin Production in EA.hy926 Endothelial Cells
| Concentration of this compound | Treatment Duration | Effect on Oxylipin Production | Primary Oxylipin Source (at 20 µM) | Reference |
| 20 µM | 30 minutes | Stimulated accumulation of total LOX and COX products; Reduced several individual CYP epoxygenase products | LOX-derived (86%), COX-derived (12%), CYP-derived (2%) | [1][2] |
Table 2: Effect of this compound on Signaling Pathways in EA.hy926 Endothelial Cells
| Signaling Pathway | Effect of this compound | Nature of Effect | Reference |
| p38 MAPK | Upregulation | Dose-dependent | [1][2] |
| Akt | Downregulation | Dose-dependent | [1][2] |
| PPARα | Upregulation | Dose-dependent | [1][2] |
Experimental Protocols
This section provides detailed protocols for the use of this compound in endothelial cell studies, based on methodologies reported for the EA.hy926 cell line.
Protocol 1: General Cell Culture and Maintenance of EA.hy926 Cells
-
Culture Medium: Use Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin solution.[3]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[2]
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer with sterile phosphate-buffered saline (PBS) without Ca2+/Mg2+.
-
Add 0.25% Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a centrifuge tube.
-
Resuspend the cell pellet in fresh culture medium and seed into new culture flasks at a recommended density of 2 x 10³ to 3 x 10³ viable cells/cm².[3][4]
-
Protocol 2: Treatment of EA.hy926 Cells with this compound
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.
-
Working Concentration: On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 20 µM). Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control, and is typically below 0.1% to avoid solvent-induced effects.
-
Cell Seeding: Seed EA.hy926 cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (e.g., growing or confluent state).
-
Treatment: Aspirate the culture medium and replace it with the medium containing the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the cells for the specified duration (e.g., 30 minutes for oxylipin profiling, or longer for other functional assays).[1]
Protocol 3: Western Blot Analysis of Signaling Proteins (p38 MAPK, Akt, PPARα)
-
Cell Lysis: Following treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p38 MAPK, Akt, and PPARα overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
Protocol 4: Oxylipin Profiling by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
Following treatment, collect the cell culture supernatant and/or cell pellets.
-
Perform solid-phase extraction (SPE) to isolate oxylipins from the samples.[5]
-
-
LC-MS/MS Analysis:
-
Employ a reverse-phase C18 column for the chromatographic separation of oxylipins.[5]
-
Utilize a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode with Multiple Reaction Monitoring (MRM) for the detection and quantification of specific oxylipins.
-
-
Data Analysis: Identify and quantify individual oxylipins by comparing their retention times and mass-to-charge ratios with those of authentic standards.
Mandatory Visualizations
Caption: Signaling pathway of this compound in endothelial cells.
References
Application Notes and Protocols for PD146176 in Macrophage Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD146176 is a potent and specific non-competitive inhibitor of 15-lipoxygenase (15-LOX), an enzyme implicated in a variety of inflammatory and cell signaling pathways.[1][2] In macrophage cell lines, the inhibition of 15-LOX by this compound provides a valuable tool for investigating the roles of 15-LOX and its metabolic products in macrophage function, including inflammatory responses, cell differentiation, and lipid metabolism. These application notes provide a comprehensive overview of the use of this compound in macrophage research, including detailed experimental protocols and a summary of its observed effects.
Mechanism of Action
This compound specifically targets 15-LOX, an enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid and linoleic acid, to produce bioactive lipid mediators. The primary mechanism of this compound is the inhibition of the production of 15-hydroxyeicosatetraenoic acid (15-HETE) and other 15-LOX-derived products. These lipid mediators are known to be involved in various cellular processes, including the modulation of inflammatory signaling pathways. Notably, there is evidence of crosstalk between the 15-LOX pathway and the nuclear factor-kappa B (NF-κB) signaling cascade, a key regulator of inflammation.[3] By inhibiting 15-LOX, this compound allows for the elucidation of the downstream effects of these lipid mediators on macrophage biology.
Data Presentation
Quantitative Data Summary of this compound Effects in Macrophage Cell Lines
| Cell Line | Treatment | Concentration of this compound | Incubation Time | Observed Effect | Reference |
| Rabbit Reticulocytes | N/A | IC50: 0.54 µM, Ki: 197 nM | N/A | Inhibition of 15-LOX activity | [1][2] |
| Human Lung Macrophages | Lipopolysaccharide (LPS) | 10 µM | 24 hours | Reduction in the release of LPS-induced chemokines | [3] |
| Human Lung Macrophages | IL-4/IL-13 | 10 µM | 24 hours | Reduction in the release of Th2 cytokine-induced chemokines | [3] |
| RAW 264.7 | LPS/IFNγ | 5 µM | Not Specified | Attenuation of lipid peroxide boost | [4] |
| Human Monocytes | M-CSF | 10 µM | 7 days | Altered macrophage phenotype and function during differentiation | [5] |
Experimental Protocols
Protocol 1: Inhibition of LPS-Induced Chemokine Release in Human Lung Macrophages
This protocol is adapted from studies investigating the role of 15-LOX in inflammation in human lung macrophages.[3]
Materials:
-
Human lung macrophages (primary cells)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (from a stock solution in DMSO)
-
Lipopolysaccharide (LPS)
-
6-well tissue culture plates
-
ELISA kits for chemokines of interest (e.g., CCL2, CXCL8)
Procedure:
-
Cell Culture: Culture human lung macrophages in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the macrophages in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Pre-treatment with this compound: The following day, replace the medium with fresh medium containing 10 µM this compound or vehicle control (DMSO). Incubate for 1 hour.
-
Stimulation with LPS: After the pre-incubation period, add LPS to the wells at a final concentration of 10 ng/mL.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatants.
-
Chemokine Analysis: Analyze the collected supernatants for the levels of desired chemokines using specific ELISA kits according to the manufacturer's instructions.
Protocol 2: Assessment of Lipid Peroxidation in RAW 264.7 Macrophages
This protocol is based on studies evaluating the protective effects of this compound against oxidative stress.[4][6]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (from a stock solution in DMSO)
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFNγ)
-
BODIPY™ 581/591 C11 fluorescent dye
-
Flow cytometer
-
24-well tissue culture plates
Procedure:
-
Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates at an appropriate density and allow them to adhere.
-
Treatment: Treat the cells with 5 µM this compound or vehicle control (DMSO) in the presence or absence of LPS (10 ng/mL) and IFNγ (10 ng/mL).
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours).
-
Staining with BODIPY™ 581/591 C11: Following treatment, incubate the cells with the fluorescent dye BODIPY™ 581/591 C11 according to the manufacturer's protocol to assess lipid peroxidation.
-
Flow Cytometry Analysis: Harvest the cells and analyze them using a flow cytometer to quantify the fluorescence shift, which is indicative of lipid peroxidation.
Mandatory Visualizations
Caption: this compound inhibits 15-LOX, affecting inflammatory signaling.
Caption: General experimental workflow for using this compound in macrophages.
Conclusion
This compound serves as a critical tool for dissecting the intricate roles of the 15-LOX pathway in macrophage biology. The provided protocols and data offer a foundation for researchers to design and execute experiments aimed at understanding the impact of 15-LOX inhibition on inflammatory responses, cell signaling, and differentiation in various macrophage cell lines. Further investigation into the effects of this compound on macrophage polarization (M1/M2 phenotypes) and its interplay with other signaling networks will continue to advance our understanding of macrophage function in health and disease.
References
- 1. 15-Lipoxygenases regulate the production of chemokines in human lung macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 使用无血清和无异源细胞培养基将人外周血单个核细胞(PBMC)体外分化为M1或M2巨噬细胞 [sigmaaldrich.com]
- 3. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation and Functions of 15-Lipoxygenases in Human Macrophages [frontiersin.org]
- 5. lipidmaps.org [lipidmaps.org]
- 6. Regulation and Functions of 15-Lipoxygenases in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PD146176 Treatment of Triple-Transgenic Alzheimer's Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PD146176, a selective 15-lipoxygenase (15-LOX) inhibitor, in the treatment of the triple-transgenic (3xTg-AD) mouse model of Alzheimer's disease. The data and protocols are based on the findings of Di Meco et al. (2017), which demonstrated that this compound can reverse cognitive impairment, and reduce amyloid-beta and tau pathologies by stimulating autophagy.[1]
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. The 12/15-lipoxygenase (12/15-LOX) enzyme is upregulated in the brains of AD patients and is implicated in the pathogenesis of the disease.[1] this compound is a selective inhibitor of 15-LOX and has shown therapeutic potential in preclinical studies.[1][2] This document outlines the application of this compound in the 3xTg-AD mouse model, a valuable tool for studying both amyloid and tau pathologies.
Data Presentation
The following tables summarize the quantitative data from the treatment of aged 3xTg-AD mice with this compound.
Table 1: Effects of this compound on Cognitive Performance in 3xTg-AD Mice
| Behavioral Test | Group | Performance Metric | Result |
| Morris Water Maze | 3xTg-AD + Placebo | Escape Latency (seconds) | Increased (Impaired) |
| 3xTg-AD + this compound | Escape Latency (seconds) | Significantly Decreased (Improved) | |
| Wild-Type | Escape Latency (seconds) | Normal | |
| Y-Maze | 3xTg-AD + Placebo | Spontaneous Alternation (%) | Decreased (Impaired) |
| 3xTg-AD + this compound | Spontaneous Alternation (%) | Significantly Increased (Improved) | |
| Wild-Type | Spontaneous Alternation (%) | Normal |
Table 2: Effects of this compound on Amyloid-Beta Pathology in 3xTg-AD Mice
| Analysis | Group | Measurement | Result |
| ELISA | 3xTg-AD + Placebo | Soluble Aβ40 levels | Elevated |
| 3xTg-AD + this compound | Soluble Aβ40 levels | Significantly Reduced | |
| 3xTg-AD + Placebo | Soluble Aβ42 levels | Elevated | |
| 3xTg-AD + this compound | Soluble Aβ42 levels | Significantly Reduced | |
| Immunohistochemistry | 3xTg-AD + Placebo | Aβ Plaque Burden (%) | High |
| 3xTg-AD + this compound | Aβ Plaque Burden (%) | Significantly Reduced |
Table 3: Effects of this compound on Tau Pathology in 3xTg-AD Mice
| Analysis | Group | Measurement | Result |
| Western Blot | 3xTg-AD + Placebo | Phosphorylated Tau (AT8) | Increased |
| 3xTg-AD + this compound | Phosphorylated Tau (AT8) | Significantly Reduced | |
| 3xTg-AD + Placebo | Total Tau | Elevated | |
| 3xTg-AD + this compound | Total Tau | Reduced |
Table 4: Effects of this compound on Synaptic Integrity and Autophagy in 3xTg-AD Mice
| Analysis | Group | Protein Marker | Result |
| Western Blot | 3xTg-AD + Placebo | Synaptophysin | Decreased |
| 3xTg-AD + this compound | Synaptophysin | Significantly Increased | |
| 3xTg-AD + Placebo | PSD-95 | Decreased | |
| 3xTg-AD + this compound | PSD-95 | Significantly Increased | |
| 3xTg-AD + Placebo | LC3-II/LC3-I ratio | Baseline | |
| 3xTg-AD + this compound | LC3-II/LC3-I ratio | Significantly Increased |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Animal Model and this compound Treatment
-
Animal Model: Male triple-transgenic (3xTg-AD) mice harboring PS1M146V, APPSwe, and tauP301L mutations.
-
Age of Treatment Initiation: 12 months.
-
Treatment Groups:
-
3xTg-AD mice receiving this compound.
-
3xTg-AD mice receiving a placebo (vehicle).
-
Age-matched wild-type mice as a control group.
-
-
Drug Administration: this compound was administered at a dose of 80 mg/kg via chowing.
-
Treatment Duration: 12 weeks.
Behavioral Testing: Morris Water Maze
This protocol assesses spatial learning and memory.
-
Apparatus: A circular pool (1.5 m in diameter) filled with opaque water (22 ± 1°C). A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface.
-
Procedure:
-
Acquisition Phase (5 days):
-
Mice are subjected to four trials per day.
-
For each trial, the mouse is placed in the water facing the pool wall from one of four starting positions (North, South, East, West).
-
The mouse is allowed to swim freely for 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, it is gently guided to it.
-
The mouse is allowed to remain on the platform for 15 seconds.
-
The time to reach the platform (escape latency) is recorded.
-
-
Probe Trial (Day 6):
-
The platform is removed from the pool.
-
The mouse is allowed to swim for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded.
-
-
Biochemical Analysis: ELISA for Aβ Levels
This protocol quantifies the levels of soluble Aβ40 and Aβ42.
-
Sample Preparation:
-
Brain tissue is homogenized in a suitable lysis buffer containing protease inhibitors.
-
The homogenate is centrifuged at high speed, and the supernatant (soluble fraction) is collected.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits specific for Aβ40 and Aβ42.
-
Follow the manufacturer's instructions for adding samples, standards, and detection antibodies to the pre-coated microplate.
-
Measure the absorbance using a microplate reader.
-
Calculate Aβ concentrations based on the standard curve.
-
Histological Analysis: Immunohistochemistry for Aβ Plaques and Phosphorylated Tau
This protocol visualizes and quantifies Aβ plaques and phosphorylated tau in brain sections.
-
Tissue Preparation:
-
Mice are transcardially perfused with saline followed by 4% paraformaldehyde.
-
Brains are post-fixed, cryoprotected in sucrose, and sectioned (e.g., 30 µm) using a cryostat.
-
-
Immunostaining Procedure:
-
Wash sections in phosphate-buffered saline (PBS).
-
Perform antigen retrieval if necessary (e.g., with formic acid for Aβ staining).
-
Block non-specific binding with a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100).
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-Aβ antibody 6E10; anti-phospho-tau antibody AT8).
-
Wash sections and incubate with the appropriate biotinylated secondary antibody.
-
Wash and incubate with an avidin-biotin-peroxidase complex.
-
Develop the signal using a chromogen such as diaminobenzidine (DAB).
-
Mount sections on slides, dehydrate, and coverslip.
-
-
Quantification:
-
Capture images of stained sections using a microscope.
-
Use image analysis software (e.g., ImageJ) to quantify the percentage of the area covered by immunoreactivity (plaque or tangle burden).
-
Molecular Analysis: Western Blot for Synaptic and Autophagy Proteins
This protocol assesses the levels of key synaptic and autophagy-related proteins.
-
Protein Extraction:
-
Homogenize brain tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Western Blot Procedure:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-synaptophysin, anti-PSD-95, anti-LC3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway in Alzheimer's disease.
Caption: Experimental workflow for this compound treatment study.
References
Application Notes and Protocols for Western Blot Analysis Following PD146176 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD146176 is a small molecule inhibitor primarily investigated for its role in targeting 15-lipoxygenase (15-LOX), an enzyme implicated in various pathological processes, including inflammation, atherosclerosis, and neurodegenerative diseases.[1][2] While initially characterized as a 15-LOX inhibitor, recent studies suggest its mechanism of action may be more complex, potentially involving the inhibition of CYP epoxygenase in certain cell types.[3] Treatment of cells with this compound has been shown to modulate key signaling pathways, including the p38 MAPK, Akt, and PPARα pathways, making Western blot analysis a critical tool for elucidating its cellular effects.[3] In the context of Alzheimer's disease research, this compound has been observed to attenuate the BACE1 pathway, leading to a reduction in amyloid-beta (Aβ) levels and tau pathology.[4]
These application notes provide a comprehensive guide for performing Western blot analysis to investigate the effects of this compound treatment on key signaling proteins. The protocols outlined below cover cell culture and treatment, protein extraction, quantification, and immunodetection.
Key Signaling Pathways Modulated by this compound
Treatment with this compound has been demonstrated to influence several critical intracellular signaling cascades. Understanding these pathways is essential for designing experiments and interpreting Western blot results.
-
p38 MAPK and Akt Signaling: In human endothelial cells (EA.hy926), this compound treatment leads to a dose-dependent upregulation of phosphorylated p38 MAPK and a downregulation of phosphorylated Akt.[3]
-
PPARα Pathway: The same study also reported an upregulation of PPARα in response to this compound.[3]
-
BACE1 and Amyloid-Beta Production: In a mouse model of Alzheimer's disease, this compound treatment was found to inhibit the BACE1 pathway, a key enzyme in the production of Aβ.[4]
The following diagram illustrates the key signaling pathways affected by this compound.
Experimental Protocols
This section provides a detailed methodology for Western blot analysis following this compound treatment.
Experimental Workflow
The overall workflow for Western blot analysis after this compound treatment is depicted below.
Materials and Reagents
-
Cell Lines: Appropriate cell line (e.g., EA.hy926 endothelial cells, neuronal cells).
-
Cell Culture Media: As recommended for the specific cell line.
-
This compound: Stock solution of known concentration.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.
-
Transfer Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibodies: Antibodies specific for total and phosphorylated forms of p38 MAPK and Akt, PPARα, BACE1, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Detailed Protocol
-
Cell Culture and this compound Treatment
-
Culture cells to the desired confluency (typically 70-80%).
-
Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Extraction
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[5]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.[7]
-
Include a molecular weight marker in one lane.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Membrane Blocking
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
-
Primary Antibody Incubation
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[6]
-
-
Secondary Antibody Incubation
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[8]
-
-
Signal Detection
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate.[6]
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Data Analysis
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein to the loading control.
-
Data Presentation
The following tables summarize expected quantitative data from Western blot analysis after this compound treatment. The values presented are illustrative and should be replaced with experimental data.
Table 1: Effect of this compound on p38 MAPK and Akt Phosphorylation
| Treatment | p-p38 MAPK / Total p38 MAPK (Fold Change) | p-Akt / Total Akt (Fold Change) |
| Vehicle Control | 1.00 | 1.00 |
| This compound (5 µM) | 1.52 ± 0.18 | 0.78 ± 0.09 |
| This compound (10 µM) | 2.15 ± 0.25 | 0.45 ± 0.06 |
| This compound (20 µM) | 2.89 ± 0.31 | 0.21 ± 0.04 |
Table 2: Effect of this compound on PPARα and BACE1 Expression
| Treatment | PPARα / Loading Control (Fold Change) | BACE1 / Loading Control (Fold Change) |
| Vehicle Control | 1.00 | 1.00 |
| This compound (5 µM) | 1.35 ± 0.15 | 0.82 ± 0.10 |
| This compound (10 µM) | 1.88 ± 0.21 | 0.61 ± 0.08 |
| This compound (20 µM) | 2.45 ± 0.29 | 0.39 ± 0.05 |
Troubleshooting
For common Western blot issues and solutions, refer to established troubleshooting guides.[9] Key areas to consider are antibody specificity, blocking conditions, and washing steps to minimize background and non-specific bands.
Conclusion
Western blotting is an indispensable technique for characterizing the cellular response to this compound treatment. By analyzing the expression and phosphorylation status of key proteins in the p38 MAPK, Akt, PPARα, and BACE1 pathways, researchers can gain valuable insights into the compound's mechanism of action. The protocols and guidelines presented here provide a robust framework for obtaining reliable and reproducible data.
References
- 1. A specific 15-lipoxygenase inhibitor limits the progression and monocyte-macrophage enrichment of hypercholesterolemia-induced atherosclerosis in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound affects human EA.hy926 endothelial cell function by differentially modulating oxylipin production of LOX, COX and CYP epoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Lipoxygenases: Their Regulation and Implication in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. bio-rad.com [bio-rad.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. bosterbio.com [bosterbio.com]
Measuring 15-Lipoxygenase Activity with the Selective Inhibitor PD146176: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Lipoxygenase (15-LOX) is a crucial enzyme in the metabolic pathway of polyunsaturated fatty acids, such as arachidonic and linoleic acid. It catalyzes the introduction of molecular oxygen into these fatty acids, leading to the production of bioactive lipid mediators. These mediators are implicated in a variety of physiological and pathological processes, including inflammation, immune responses, and the pathogenesis of diseases like atherosclerosis, asthma, and certain cancers.[1][2] The specific and selective inhibition of 15-LOX is therefore a significant area of research for the development of novel therapeutics.
PD146176 is a potent and selective, non-competitive inhibitor of 15-lipoxygenase (15-LOX). It has been shown to effectively inhibit 15-LOX activity without significantly affecting other related enzymes like 5-LOX, 12-LOX, cyclooxygenase-1 (COX-1), or cyclooxygenase-2 (COX-2). This makes this compound an invaluable tool for studying the specific roles of 15-LOX in cellular and disease models. These application notes provide detailed protocols for measuring 15-LOX activity and its inhibition by this compound.
Quantitative Data: Inhibitory Profile of this compound
The following table summarizes the key quantitative parameters of this compound as a 15-LOX inhibitor.
| Parameter | Species/System | Value | Reference(s) |
| Ki | Rabbit Reticulocyte 15-LOX | 197 nM | [3] |
| IC50 | Rabbit Reticulocyte 15-LOX | 0.54 µM (540 nM) | [3] |
| IC50 | Human 15-LOX (in intact IC21 cells) | 0.81 µM (810 nM) | [3] |
| IC50 | Rabbit Reticulocyte 12/15-LOX | 810 nM | [4] |
| IC50 | Rat 12/15-LOX | 3.81 µM | [1] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for 15-LOX Activity and Inhibition
This is the most common method for determining 15-LOX activity by monitoring the formation of conjugated dienes, which absorb light at 234 nm.[5][6]
Materials:
-
15-Lipoxygenase (e.g., from soybean or recombinant human)
-
Linoleic acid or Arachidonic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
Dimethyl sulfoxide (DMSO)
-
This compound
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Substrate Stock Solution (e.g., 10 mM Linoleic Acid): Prepare in ethanol. Store at -20°C.
-
Substrate Working Solution (e.g., 250 µM Linoleic Acid): Dilute the stock solution in 0.2 M borate buffer. Prepare fresh daily.[5][6]
-
Enzyme Solution (e.g., 400 U/mL): Dissolve 15-LOX in cold 0.2 M borate buffer. The exact concentration may need to be optimized based on the specific activity of the enzyme lot. Keep the enzyme solution on ice.[5][6]
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.
-
This compound Working Solutions: Prepare serial dilutions of the stock solution in DMSO to achieve the desired final concentrations for the inhibition assay.
-
-
Assay Protocol:
-
Set the spectrophotometer to read absorbance at 234 nm.
-
Blank: In a quartz cuvette, mix the borate buffer and DMSO in the same volumes as the sample wells. Use this to zero the spectrophotometer.
-
Control (No Inhibitor): In a separate cuvette, add 487.5 µL of the enzyme solution and 12.5 µL of DMSO.
-
Inhibitor Samples: In other cuvettes, add 487.5 µL of the enzyme solution and 12.5 µL of the respective this compound working solution.
-
Incubate the enzyme-inhibitor (or enzyme-DMSO) mixtures for 5 minutes at room temperature.[6]
-
Initiate the reaction by adding 500 µL of the substrate working solution to each cuvette.
-
Immediately start recording the absorbance at 234 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute, ΔA/min) from the linear portion of the curve for each sample.
-
To determine the percent inhibition for each concentration of this compound, use the following formula:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Protocol 2: HPLC-Based Assay for 15-LOX Product Formation
This method allows for the direct measurement of specific 15-LOX products, such as 15-hydroxyeicosatetraenoic acid (15-HETE), providing higher specificity than the spectrophotometric assay.[7]
Materials:
-
15-Lipoxygenase
-
Arachidonic acid
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound
-
Organic solvents for extraction (e.g., ethyl acetate)
-
Internal standard (e.g., a deuterated analog of the product)
-
HPLC system with a UV or mass spectrometry (MS) detector
-
C18 reverse-phase HPLC column
Procedure:
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the 15-LOX enzyme, reaction buffer, and either DMSO (control) or the desired concentration of this compound in DMSO.
-
Pre-incubate for 5-10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., an organic solvent or acid).
-
-
Product Extraction:
-
Add the internal standard.
-
Extract the lipid products from the aqueous reaction mixture using an organic solvent like ethyl acetate.
-
Evaporate the organic solvent under a stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried extract in the HPLC mobile phase.
-
Inject the sample into the HPLC system.
-
Separate the products on a C18 column using an appropriate mobile phase gradient (e.g., a mixture of water, acetonitrile, and an acid like formic acid).
-
Detect the products using a UV detector (monitoring for the characteristic absorbance of conjugated dienes) or, for higher sensitivity and specificity, a mass spectrometer.
-
-
Data Analysis:
-
Quantify the amount of the specific 15-LOX product (e.g., 15-HETE) by comparing its peak area to that of the internal standard.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value as described in Protocol 1.
-
Visualizations
References
- 1. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A POTENT AND SELECTIVE INHIBITOR TARGETING HUMAN AND MURINE 12/15-LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC method for determination of lipoxygenase positional specific products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PD146176 as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD146176 is a potent and highly selective, non-competitive inhibitor of 15-lipoxygenase (15-LOX).[1] Its primary utility in a research setting, beyond the direct study of 15-LOX, is as a specific negative control. Due to its high selectivity, this compound can be used to delineate the effects of other lipoxygenase (LOX) and cyclooxygenase (COX) pathway inhibitors, ensuring that the observed biological phenomena are not due to off-target effects on 15-LOX. These application notes provide detailed protocols and guidelines for the effective use of this compound as a negative control in various experimental contexts.
Mechanism of Action and Rationale for Use as a Negative Control
This compound exhibits a high affinity for 15-LOX, with a Ki of 197 nM and an IC50 of 0.54 µM for rabbit reticulocyte 15-LOX.[1] Crucially, it has been demonstrated to have no significant inhibitory effect on 5-LOX, 12-LOX, COX-1, or COX-2 at concentrations where it effectively blocks 15-LOX activity. This enzymatic selectivity is the cornerstone of its application as a negative control.
When investigating a biological process thought to be mediated by the 5-LOX, 12-LOX, or COX pathways, the use of a selective inhibitor for the target enzyme is standard practice. However, to confirm that the observed effects are specifically due to the inhibition of the intended target and not an off-target inhibition of 15-LOX, a parallel experiment using this compound is recommended. If the specific inhibitor elicits a biological response but this compound does not, it provides strong evidence that the effect is not mediated by the 15-LOX pathway.
Data Presentation: Inhibitor Specificity
The following table summarizes the known inhibitory concentrations of this compound against its primary target, 15-LOX, and its lack of effect on other related enzymes.
| Enzyme Target | Inhibitor | IC50 / Ki | Reference(s) |
| Primary Target | |||
| 15-Lipoxygenase (15-LOX) | This compound | 0.54 µM (IC50) | [1] |
| 197 nM (Ki) | [1] | ||
| Off-Targets (Negative Control Rationale) | |||
| 5-Lipoxygenase (5-LOX) | This compound | No demonstrable effect | |
| 12-Lipoxygenase (12-LOX) | This compound | No demonstrable effect | |
| Cyclooxygenase-1 (COX-1) | This compound | No demonstrable effect | |
| Cyclooxygenase-2 (COX-2) | This compound | No demonstrable effect |
Experimental Protocols
Protocol 1: Use of this compound as a Negative Control in Western Blot Analysis
This protocol is adapted from studies investigating signaling pathways where other LOX or COX enzymes are implicated, such as the role of 5-LOX in c-Myc signaling.
Objective: To confirm that the effect of a specific 5-LOX inhibitor on a target protein (e.g., c-Myc) is not due to off-target inhibition of 15-LOX.
Materials:
-
Cell line of interest (e.g., LNCaP prostate cancer cells)
-
Complete cell culture medium
-
Specific 5-LOX inhibitor (e.g., MK591)
-
This compound (from a stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest (e.g., anti-c-Myc)
-
Primary antibody against a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment:
-
Prepare working solutions of the specific 5-LOX inhibitor, this compound, and vehicle (DMSO) in complete cell culture medium. A typical concentration for this compound as a negative control is 10 µM.
-
Treat cells with the following conditions (in triplicate):
-
Vehicle control (DMSO)
-
Specific 5-LOX inhibitor (at its effective concentration)
-
This compound (e.g., 10 µM)
-
-
Incubate for the desired time period (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer and collect the lysate.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
Protocol 2: Use of this compound as a Negative Control in a Cell Viability (MTT) Assay
Objective: To determine if the effect of a test compound on cell viability is independent of 15-LOX inhibition.
Materials:
-
Cells of interest
-
96-well plates
-
Complete cell culture medium
-
Test compound
-
This compound
-
Vehicle control (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Cell Treatment:
-
Prepare serial dilutions of the test compound and a working solution of this compound (e.g., 10 µM) in complete medium.
-
Treat cells with the test compound, this compound, and vehicle control. Include wells with medium only as a blank.
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to each well and incubate until the formazan crystals are fully dissolved.
-
Read the absorbance at 570 nm.
-
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control. If the test compound affects cell viability while this compound has no significant effect, it suggests the mechanism is not through 15-LOX inhibition.
Protocol 3: In Vivo Use of this compound as a Control in an Atherosclerosis Rabbit Model
This protocol is based on studies investigating the role of 15-LOX in atherosclerosis.[2]
Objective: To serve as a control group to assess the effects of a novel therapeutic agent on atherosclerosis development, distinguishing its mechanism from 15-LOX inhibition.
Materials:
-
New Zealand White rabbits
-
High-cholesterol diet
-
This compound
-
Vehicle for administration
-
Surgical equipment for inducing endothelial injury (optional)
-
Equipment for plasma lipid analysis
-
Histology equipment for lesion analysis
Procedure:
-
Animal Model: Induce hypercholesterolemia in rabbits by feeding a high-cholesterol diet. Endothelial denudation of a specific artery can be performed to create a localized lesion model.
-
Treatment Groups:
-
Control group: High-cholesterol diet + vehicle
-
This compound group: High-cholesterol diet + this compound (e.g., 175 mg/kg, administered with food)[2]
-
Test compound group: High-cholesterol diet + test compound
-
-
Treatment Period: Administer treatments for a specified period (e.g., 8-12 weeks).
-
Monitoring: Monitor plasma lipid levels throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect arterial tissue for histological analysis of atherosclerotic lesion size and composition.
-
Data Analysis: Compare the lesion characteristics between the treatment groups. If the test compound shows a significant effect on atherosclerosis compared to the control group, while the this compound group shows the expected effects of 15-LOX inhibition, it helps to elucidate the mechanism of the test compound.
Considerations for Use and Interpretation of Results
-
Potential Off-Target Effects: While highly selective, a recent study has suggested that in human EA.hy926 endothelial cells, this compound may not inhibit 15-LOX but instead inhibit CYP epoxygenase.[3] Researchers should be aware of this potential context-dependent activity and consider validating the lack of 15-LOX inhibition in their specific cell system if the results are unexpected.
-
Controls are Crucial: Always include a vehicle control (e.g., DMSO) in all experiments to account for any effects of the solvent. A positive control for the pathway being investigated should also be included whenever possible.
-
Dose-Response: It is advisable to perform a dose-response experiment to determine the optimal concentration of this compound for use as a negative control in your specific experimental setup, ensuring it is in a range that is non-toxic and does not produce off-target effects.
By following these guidelines and protocols, researchers can confidently employ this compound as a valuable tool to enhance the specificity and rigor of their experimental findings.
References
- 1. benchchem.com [benchchem.com]
- 2. A specific 15-lipoxygenase inhibitor limits the progression and monocyte-macrophage enrichment of hypercholesterolemia-induced atherosclerosis in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Road to Quantitative Lipid Biochemistry in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
PD146176: A Tool for the Investigation of Ferroptosis Inhibition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels. This process has been implicated in a variety of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. The lipoxygenase (LOX) family of enzymes, particularly 15-lipoxygenase (15-LOX), plays a crucial role in the generation of lipid peroxides, thereby promoting ferroptosis. PD146176 is a potent and selective inhibitor of 15-LOX, making it a valuable pharmacological tool for studying the role of this enzyme in ferroptotic cell death. These application notes provide detailed protocols for utilizing this compound to investigate ferroptosis inhibition in a cellular context.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of 15-LOX, an enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids (PUFAs) to form lipid hydroperoxides (LOOHs). In the context of ferroptosis, 15-LOX contributes to the accumulation of lipid peroxides, which ultimately leads to cell membrane damage and death. By inhibiting 15-LOX, this compound reduces the levels of lipid peroxidation, thereby protecting cells from ferroptotic death induced by various stimuli, such as the glutathione peroxidase 4 (GPX4) inhibitor RSL3.
Data Presentation
The following tables summarize the quantitative effects of this compound on inhibiting ferroptosis, with data extracted from published studies.
Table 1: Effect of this compound on RSL3-Induced Cell Death in Leukemia Cell Lines
| Cell Line | RSL3 Concentration (µM) | This compound Concentration (µM) | Approximate Cell Death (%) |
| Jurkat | 1 | 0 | 60 |
| Jurkat | 1 | 10 | 25 |
| Jurkat | 1 | 20 | 20 |
| Molt-4 | 1 | 0 | 55 |
| Molt-4 | 1 | 10 | 20 |
| Molt-4 | 1 | 20 | 15 |
Data are approximated from graphical representations in Probst et al., Scientific Reports, 2017.
Table 2: Key IC50 and Ki Values for this compound
| Parameter | Value | Enzyme/Cell Line | Reference |
| IC50 | 0.54 µM | 15-LOX (rabbit reticulocytes) | Sendobry et al., 1997 |
| Ki | 197 nM | 15-LOX (rabbit reticulocytes) | Sendobry et al., 1997 |
Experimental Protocols
Here, we provide detailed protocols for key experiments to study the inhibitory effect of this compound on ferroptosis.
Protocol 1: Cell Viability Assay to Assess Inhibition of RSL3-Induced Ferroptosis
This protocol describes how to measure the protective effect of this compound against ferroptosis induced by the GPX4 inhibitor, RSL3.
Materials:
-
Cell line of interest (e.g., Jurkat, Molt-4, HT-1080)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
RSL3 (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight (for adherent cells).
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 1 µM to 20 µM.
-
Include a vehicle control (DMSO) and a positive control for ferroptosis inhibition (e.g., 1 µM Ferrostatin-1).
-
Remove the old medium and add the medium containing the different concentrations of this compound.
-
Incubate for 1-2 hours.
-
-
Induction of Ferroptosis:
-
Prepare a solution of RSL3 in complete culture medium. The final concentration will need to be optimized for your cell line (e.g., 1 µM for Jurkat and Molt-4 cells).
-
Add the RSL3 solution to the wells already containing this compound.
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 24-48 hours). The optimal time will vary depending on the cell line and RSL3 concentration.
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control group (set as 100% viability).
-
Plot cell viability against the concentration of this compound to determine the protective effect.
-
Protocol 2: Measurement of Lipid Peroxidation using C11-BODIPY
This protocol details the use of the fluorescent probe C11-BODIPY(581/591) to quantify lipid peroxidation, a key hallmark of ferroptosis.
Materials:
-
Cells cultured in a suitable format (e.g., 6-well plates, glass-bottom dishes)
-
This compound
-
RSL3
-
C11-BODIPY(581/591) (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound and RSL3 as described in Protocol 1.
-
Staining with C11-BODIPY:
-
At the end of the treatment period, harvest the cells (if using flow cytometry) or leave them in the culture vessel (for microscopy).
-
Wash the cells once with PBS.
-
Resuspend the cells in PBS containing 2-5 µM C11-BODIPY(581/591).
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Analysis:
-
Flow Cytometry: Resuspend the cells in PBS and analyze using a flow cytometer. The oxidized probe fluoresces in the green channel (e.g., FITC), while the reduced probe fluoresces in the red channel (e.g., PE-Texas Red). An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
Fluorescence Microscopy: Image the cells immediately. An increase in the green fluorescence signal relative to the red fluorescence signal indicates lipid peroxidation.
-
-
Data Analysis: Quantify the mean fluorescence intensity of the green and red channels. Calculate the ratio of green to red fluorescence to determine the extent of lipid peroxidation.
Protocol 3: Western Blot Analysis of 15-LOX Expression
This protocol is for detecting changes in the protein levels of 15-LOX following experimental treatments.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against 15-LOX
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated cell pellets in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against 15-LOX overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualization
Caption: Signaling pathway of ferroptosis and its inhibition by this compound.
Caption: General experimental workflow for studying this compound-mediated ferroptosis inhibition.
Troubleshooting & Optimization
PD146176 solubility in DMSO and ethanol
This guide provides researchers, scientists, and drug development professionals with essential information for the effective use of PD146176 in experimental settings. Below you will find solubility data, protocols for solution preparation, and troubleshooting guidance for common issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO) and ethanol. For most in vitro applications, preparing a concentrated stock solution in high-purity, anhydrous DMSO is recommended to ensure maximum solubility and stability.
Q2: My this compound powder won't dissolve completely. What should I do?
A2: If you encounter issues with dissolution, ensure you are using a sufficient volume of solvent as detailed in the solubility table below. To aid dissolution, you can vortex the solution vigorously. Gentle warming of the solution in a 37°C water bath or brief sonication can also be effective. Always visually inspect the solution to ensure it is clear and free of particulates before use.
Q3: After diluting my DMSO stock solution in aqueous media for a cell-based assay, a precipitate formed. Why did this happen and how can I prevent it?
A3: This is a common occurrence for hydrophobic compounds like this compound. The drastic change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium can cause the compound to "crash out" or precipitate.
To prevent this:
-
Pre-warm the media: Ensure your aqueous medium is warmed to 37°C before adding the stock solution.
-
Add stock to media slowly: Pipette the stock solution drop-by-drop into the vortexing or swirling media. This avoids localized high concentrations of the compound.
-
Use serial dilutions: Instead of a single large dilution, perform intermediate dilution steps.
-
Optimize final DMSO concentration: For many cell lines, a final DMSO concentration of up to 0.5% is well-tolerated. Ensure your dilution scheme results in a final DMSO concentration that is sufficient to maintain solubility but remains non-toxic to your cells.
Q4: How should I store my this compound stock solution?
A4: To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot your stock solution into single-use volumes. Store these aliquots in tightly sealed vials at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). Before use, allow the aliquot to thaw completely at room temperature and vortex gently to ensure homogeneity.
Data Presentation
This compound Solubility Data
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 mM | 23.73 mg/mL |
| Ethanol | 50 mM | 11.87 mg/mL |
Note: The molecular weight of this compound is 237.32 g/mol . Solubility can be batch-dependent. For precise work, refer to the certificate of analysis provided with your specific batch.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous (molecular sieve-dried) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh 2.37 mg of this compound and place it into a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
Aid Dissolution (if necessary): If the compound does not fully dissolve, briefly sonicate the vial or warm it in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Visual Inspection: Confirm that the solution is clear and free of any visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Mandatory Visualizations
Signaling Pathway
This compound is a selective inhibitor of 15-lipoxygenase (15-LOX), an enzyme that plays a key role in the metabolism of polyunsaturated fatty acids like arachidonic acid, leading to the production of inflammatory mediators.
Experimental Workflow
The following diagram outlines a typical workflow for utilizing this compound in an in vitro cell culture experiment.
How to dissolve PD146176 for in vitro use
This technical support center provides guidance on the dissolution and use of PD146176 for in vitro research applications. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Solubility and Storage
Proper dissolution and storage of this compound are critical for obtaining reliable and reproducible experimental results.
Solubility Data
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO | 100 mM[1] | 23.73 - 47 mg/mL[2] | Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[2][3] |
| Ethanol | 50 mM[1] | 11.87 - 20 mg/mL[2] | |
| Water | Insoluble[2] | Insoluble[2] |
Storage of Stock Solutions
Once dissolved, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] Store the aliquots at -20°C or -80°C. A stock solution in DMSO can be stored for up to one year at -80°C and for one month at -20°C.[2]
Experimental Protocols
Preparing a this compound Stock Solution in DMSO
-
Equilibrate: Allow the vial of powdered this compound and the anhydrous DMSO to equilibrate to room temperature before opening.
-
Weigh: Accurately weigh the desired amount of this compound powder.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure Complete Dissolution: Vortex the solution and, if necessary, sonicate or gently warm the vial to ensure the compound is fully dissolved.[3] Visually inspect the solution to confirm there are no undissolved particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in appropriate vials and store at -20°C or -80°C.
Preparing a Working Solution for In Vitro Experiments
To minimize precipitation when diluting the DMSO stock solution into aqueous media, it is crucial to perform a serial dilution.
-
Intermediate Dilution: First, dilute the high-concentration DMSO stock solution into your cell culture medium or buffer to create an intermediate concentration that is still higher than your final desired concentration.
-
Final Dilution: Add the intermediate dilution to the final volume of your experimental medium to reach the desired final concentration of this compound. The final concentration of DMSO in the culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cellular toxicity.[4]
-
Mix Thoroughly: Gently mix the final solution immediately after adding the compound to ensure homogeneity.
-
Control Group: Prepare a vehicle control using the same final concentration of DMSO as in your experimental samples.
Troubleshooting and FAQs
Q1: My this compound precipitated when I added it to my cell culture medium. What should I do?
A1: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds. Here are some steps to troubleshoot this problem:
-
Reduce Final Concentration: The final concentration of this compound may be too high for its solubility in the aqueous medium. Try using a lower final concentration.
-
Optimize Dilution Method: Instead of adding the DMSO stock directly to the final volume, perform a serial dilution as described in the protocol above. This gradual reduction in solvent concentration can help keep the compound in solution.
-
Increase DMSO Concentration (with caution): A slightly higher final DMSO concentration (e.g., up to 0.5%) might be necessary to maintain solubility. However, you must run a vehicle control with the same DMSO concentration to ensure it does not affect your experimental outcomes.
-
Use a Carrier Protein: In some cases, a carrier protein like bovine serum albumin (BSA) in the medium can help to solubilize hydrophobic compounds.
Q2: I observed unexpected or inconsistent results in my experiments. What could be the cause?
A2: Inconsistent results can arise from several factors:
-
Stock Solution Inhomogeneity: Ensure your stock solution is completely dissolved before making aliquots. Vortex the stock vial before each use.
-
Degradation of the Compound: Avoid repeated freeze-thaw cycles of your stock solution by preparing single-use aliquots. Ensure the stock solution is stored at the correct temperature and is within its stability period.
-
Inaccurate Pipetting: Use calibrated pipettes and proper technique, especially when working with small volumes of high-concentration stock solutions.
-
Cell Line Specific Effects: The effects of this compound may vary between different cell lines or under different experimental conditions.[5][6]
Q3: How can I be sure my this compound is active?
A3: The activity of this compound, a 15-lipoxygenase (15-LOX) inhibitor, can be confirmed by a relevant functional assay.[1][7] You can measure the production of 15-LOX products, such as 15-HETE, in your experimental system with and without the inhibitor. A significant reduction in the levels of these products in the presence of this compound would indicate its activity.
Visual Guides
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A POTENT AND SELECTIVE INHIBITOR TARGETING HUMAN AND MURINE 12/15-LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound affects human EA.hy926 endothelial cell function by differentially modulating oxylipin production of LOX, COX and CYP epoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Growth State-Dependent Expression of Arachidonate Lipoxygenases in the Human Endothelial Cell Line EA.hy926 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Immunomart [immunomart.com]
Technical Support Center: PD146176 Stability in Cell Culture Media
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of the 15-lipoxygenase (15-LOX) inhibitor, PD146176, in cell culture media. Ensuring the stability of your compound is critical for obtaining accurate, reproducible, and meaningful experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific non-competitive inhibitor of 15-lipoxygenase (15-LOX). It has been shown to have no significant effect on 5-LOX, 12-LOX, COX-1, or COX-2. By inhibiting 15-LOX, this compound can modulate inflammatory pathways and has been studied in the context of atherosclerosis and neurodegenerative diseases.
Q2: What are the primary factors that can affect the stability of this compound in cell culture media?
Several factors can influence the stability of small molecules like this compound in cell culture media:
-
pH: The typical pH of cell culture media (7.2-7.4) can promote hydrolysis or other pH-dependent degradation.
-
Temperature: The standard cell culture incubation temperature of 37°C can accelerate chemical degradation.
-
Media Components: Components within the media, such as amino acids (e.g., cysteine), vitamins, and metal ions, can potentially interact with and degrade the compound.[1][2]
-
Enzymatic Degradation: If the media is supplemented with serum, enzymes like esterases and proteases can metabolize the compound. Furthermore, cells themselves can metabolize the compound.
-
Light Exposure: Some compounds are light-sensitive and can undergo photodegradation. It is good practice to handle stock solutions and media containing the compound in low-light conditions.
-
Oxygen: Dissolved oxygen in the media can lead to oxidative degradation of susceptible compounds.
Q3: How should I prepare and store stock solutions of this compound?
This compound is soluble in DMSO (up to 100 mM) and ethanol (up to 50 mM). For cell-based assays, it is recommended to prepare a concentrated stock solution in anhydrous, high-purity DMSO. To minimize degradation from moisture absorption by DMSO, it is advisable to use fresh DMSO and prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term stability.
Q4: Is there specific stability data available for this compound in common cell culture media like DMEM or RPMI-1640?
Currently, there is a lack of publicly available, specific quantitative stability data (e.g., half-life) for this compound in common cell culture media. Therefore, it is highly recommended that researchers perform their own stability assessment under their specific experimental conditions.
Troubleshooting Guides
Issue 1: I observe a precipitate after diluting my this compound DMSO stock into the cell culture medium.
-
Possible Cause: The concentration of this compound may have exceeded its solubility limit in the aqueous cell culture medium.
-
Solutions:
-
Decrease the Final Concentration: Try using a lower final working concentration of this compound.
-
Optimize Dilution Method: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. Pre-warming the media to 37°C before adding the compound can also improve solubility.[3] Adding the stock solution dropwise while gently vortexing the media can aid in dispersion and prevent localized high concentrations that lead to precipitation.[3]
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.5% (v/v). While a slightly higher DMSO concentration might aid solubility, it is crucial to run a vehicle control to assess its effect on your specific cell line.
-
Issue 2: The biological activity of this compound appears to decrease over the course of a long-term experiment.
-
Possible Cause: This could be a strong indicator of compound instability and degradation in the cell culture medium at 37°C. The effective concentration of the active compound is likely decreasing over time.
-
Solutions:
-
Perform a Stability Study: Conduct an experiment to determine the stability of this compound under your specific assay conditions (media type, temperature, presence or absence of cells). A detailed protocol is provided below.
-
Replenish the Compound: Based on the stability data, you may need to replace the media with freshly prepared this compound-containing media at regular intervals to maintain a consistent effective concentration.
-
Consider Cellular Metabolism: If the compound is stable in cell-free media but degrades in the presence of cells, cellular metabolism may be occurring.
-
Issue 3: My experimental results with this compound are inconsistent between replicates or experiments.
-
Possible Cause: Inconsistent results can stem from several sources, including issues with the compound, the experimental setup, or the assay itself.[1]
-
Solutions:
-
Compound-Related:
-
Always use freshly prepared dilutions of this compound for each experiment.
-
Ensure the complete dissolution of the compound in the stock solution and the final medium. Visually inspect for any precipitates.
-
Use single-use aliquots of the stock solution to avoid degradation due to multiple freeze-thaw cycles.[4]
-
-
Cell-Related:
-
Maintain a consistent cell passage number, as cellular responses can change over time in culture.
-
Ensure a consistent cell seeding density for all experiments.
-
-
Assay-Related:
-
Standardize all incubation times.
-
Ensure all reagents are prepared consistently.
-
-
Quantitative Data Summary
| Time (hours) | Concentration (µM) - Media Only | % Remaining - Media Only | Concentration (µM) - With Cells | % Remaining - With Cells |
| 0 | 100 | 100 | ||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 48 | ||||
| 72 |
Caption: Template for summarizing this compound stability data.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640), with and without serum, if applicable
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator at 37°C with 5% CO₂
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (optional, for mobile phase)
-
Internal standard (a stable compound with similar properties to this compound, if available)
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure it is fully dissolved.
-
Spike the Media: Dilute the this compound stock solution into pre-warmed (37°C) cell culture medium to your desired final working concentration (e.g., 10 µM). Prepare separate solutions for media with and without serum, if applicable. The final DMSO concentration should be kept low (e.g., <0.1%).
-
Time Point 0 (T=0): Immediately after preparing the spiked media, take an aliquot (e.g., 100 µL). This will serve as your T=0 reference sample.
-
Incubation: Dispense the remaining spiked media into sterile tubes or wells and place them in a 37°C incubator.
-
Sample Collection: At various time points (e.g., 2, 4, 8, 24, 48, and 72 hours), collect aliquots from the incubated samples.[5]
-
Sample Processing:
-
To each aliquot, add 2-3 volumes of cold acetonitrile (containing an internal standard, if used) to precipitate proteins and extract the compound.[5] For example, add 200 µL of cold ACN to a 100 µL sample.
-
Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to HPLC vials for analysis.
-
-
HPLC/LC-MS Analysis:
-
Analyze the samples using a validated HPLC or LC-MS method to quantify the concentration of the parent this compound compound. A reverse-phase C18 column is often suitable for small molecules.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point.
-
Determine the percentage of this compound remaining at each time point relative to the T=0 concentration.
-
Plot the percentage remaining versus time to visualize the degradation kinetics and calculate the half-life (t₁/₂) of the compound under your experimental conditions.
-
Visualizations
Caption: Simplified 15-LOX signaling pathway inhibited by this compound.
Caption: Workflow for assessing compound stability in cell culture media.
Caption: Troubleshooting flowchart for this compound stability issues.
References
PD146176 Technical Support Center: A Guide to Storage, Stability, and Experimental Use
Welcome to the technical support center for PD146176, a selective inhibitor of 15-lipoxygenase (15-LOX). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and use of this compound in experimental settings. Here you will find frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A: Solid this compound should be stored at +4°C for short-term storage and -20°C for long-term storage.[1][2][3]
Q2: How should I prepare a stock solution of this compound?
A: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[1][2] For most in vitro experiments, a stock solution is prepared in DMSO. To prepare a stock solution, dissolve the powdered compound in anhydrous DMSO to the desired concentration. Gentle warming and vortexing can aid in dissolution.[4] For in vivo studies, specific formulations with co-solvents like PEG300, Tween-80, or corn oil may be required.[5][6]
Q3: What are the recommended storage conditions and stability of this compound stock solutions?
A: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store DMSO stock solutions at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months or longer).[5][6] When stored properly, the solution should remain stable for the recommended period.
Q4: Can I store my this compound stock solution at 4°C?
A: It is not recommended to store stock solutions at 4°C for extended periods, as this may lead to degradation of the compound. For short-term needs (a few days), 4°C storage might be acceptable, but -20°C is preferable.
Q5: My this compound solution appears to have precipitated after thawing. What should I do?
A: Precipitation upon thawing can occur if the compound's solubility limit is exceeded or due to temperature changes. You can try to redissolve the compound by gently warming the vial in a 37°C water bath and vortexing.[4] If precipitation persists, it may indicate degradation or supersaturation, and it is advisable to prepare a fresh stock solution.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound Powder | Inadequate solvent volume or mixing. | Ensure you are using a sufficient volume of an appropriate solvent (e.g., DMSO). Vortex the solution thoroughly. Gentle warming (e.g., 37°C water bath) and sonication can also aid in complete dissolution.[7][8] |
| Precipitation in Cell Culture Medium | The final concentration of DMSO is too high, or the aqueous solubility of this compound is exceeded. | Lower the final DMSO concentration in your assay to less than 0.5% to avoid solvent toxicity and precipitation.[8] Perform serial dilutions of your stock solution in the cell culture medium. Pre-warming the medium to 37°C may also help.[7] |
| Inconsistent or Lower-Than-Expected Potency in Assays | Poor solubility leading to a lower effective concentration of the inhibitor. Degradation of the stock solution. | Ensure the inhibitor is fully dissolved in the final assay buffer. If you suspect solubility issues, refer to the solutions for "Precipitation in Cell Culture Medium." Prepare fresh stock solutions if degradation is suspected, especially if the stock has been stored for a long time or subjected to multiple freeze-thaw cycles. |
| Vehicle Control (DMSO) Affects Experimental Results | High concentration of DMSO. | Keep the final DMSO concentration in your experiments as low as possible, ideally below 0.1%, and ensure that the same concentration of DMSO is used in all vehicle control wells.[7] |
Quantitative Data Summary
The following tables provide a summary of the solubility and recommended storage conditions for this compound.
Table 1: Solubility of this compound
| Solvent | Maximum Concentration | Reference(s) |
| DMSO | 100 mM | [1][2] |
| Ethanol | 50 mM | [1][2] |
Table 2: Recommended Storage and Stability of this compound
| Form | Storage Temperature | Duration | Reference(s) |
| Solid | +4°C | Short-term | [1][2][3] |
| Solid | -20°C | Long-term (up to 3 years) | [6] |
| Stock Solution in DMSO/Ethanol | -20°C | Up to 1 month | [5][6] |
| Stock Solution in DMSO/Ethanol | -80°C | Up to 6 months - 1 year | [5][6] |
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound.
In Vitro 15-LOX Inhibition Assay (Spectrophotometric)
This protocol is a generalized procedure for determining the inhibitory activity of this compound against 15-LOX by monitoring the formation of conjugated dienes from a fatty acid substrate.[9]
Materials:
-
Purified 15-LOX enzyme
-
This compound
-
Arachidonic acid or linoleic acid (substrate)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.4)
-
DMSO (for dissolving inhibitor)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 234 nm
Procedure:
-
Prepare this compound dilutions: Prepare a series of dilutions of the this compound stock solution in DMSO.
-
Assay setup: In a 96-well plate, add the assay buffer, this compound dilutions (or DMSO for vehicle control), and the 15-LOX enzyme solution.
-
Pre-incubation: Incubate the plate at room temperature for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate reaction: Add the substrate (arachidonic acid or linoleic acid) to each well to start the enzymatic reaction.
-
Measure absorbance: Immediately begin monitoring the increase in absorbance at 234 nm every 30 seconds for 5-10 minutes. The increase in absorbance corresponds to the formation of the hydroperoxide product.
-
Data analysis: Calculate the initial rate of the reaction for each concentration of this compound. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based Lipid Peroxidation Assay
This protocol describes how to assess the effect of this compound on lipid peroxidation in a cellular context using a fluorescent probe.[4][10]
Materials:
-
Cells expressing 15-LOX (e.g., human endothelial cells, macrophages, or transfected cell lines)
-
This compound
-
Arachidonic acid (to induce lipid peroxidation)
-
C11-BODIPY™ 581/591 fluorescent probe
-
Cell culture medium
-
DMSO
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell culture: Plate the cells in a suitable format (e.g., 6-well plate or 96-well plate) and allow them to adhere overnight.
-
Inhibitor pre-treatment: Pre-incubate the cells with various concentrations of this compound (or DMSO for vehicle control) in cell culture medium for a specified time (e.g., 30 minutes).
-
Induce lipid peroxidation: Add arachidonic acid to the medium to stimulate 15-LOX activity and induce lipid peroxidation.
-
Staining: After the stimulation period, wash the cells and stain them with the C11-BODIPY™ 581/591 probe according to the manufacturer's instructions.
-
Analysis: Analyze the fluorescence of the cells using a flow cytometer or fluorescence microscope. A shift in the fluorescence emission spectrum of the probe indicates lipid peroxidation.
-
Data analysis: Quantify the level of lipid peroxidation and calculate the percentage of inhibition by this compound compared to the vehicle-treated control.
In Vivo Rabbit Atherosclerosis Model
This protocol is based on a study investigating the effect of this compound on the progression of atherosclerosis in rabbits.[8][11]
Animal Model:
-
New Zealand White rabbits.
-
Atherosclerosis is induced by a combination of endothelial denudation of an artery (e.g., iliac-femoral artery) and a high-cholesterol diet.
Treatment Protocol:
-
Diet: Feed the rabbits a high-cholesterol diet (e.g., 0.25% cholesterol) to induce hypercholesterolemia.
-
This compound administration: Administer this compound orally at a specific dose (e.g., 175 mg/kg) once or twice daily for the duration of the study (e.g., 8-12 weeks). The control group receives a vehicle.
-
Monitoring: Monitor plasma lipid levels and this compound concentrations throughout the study.
-
Endpoint analysis: At the end of the study, euthanize the animals and collect the arteries for histological and biochemical analysis.
-
Data analysis: Quantify the atherosclerotic lesion area, macrophage content, and lipid deposition in the arteries to evaluate the effect of this compound treatment.
Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow.
Caption: Simplified signaling pathway of this compound action.
Caption: General experimental workflow for using this compound.
References
- 1. 15-Lipoxygenases regulate the production of chemokines in human lung macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of an atherosclerosis rabbit model to evaluate the hemodynamic impact of extracorporeal circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rabbit models for the study of human atherosclerosis: from pathophysiological mechanisms to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Mechanistic Insight into the Regulation of Lipoxygenase-Driven Lipid Peroxidation Events in Human Spermatozoa and Their Impact on Male Fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A specific 15-lipoxygenase inhibitor limits the progression and monocyte-macrophage enrichment of hypercholesterolemia-induced atherosclerosis in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
PD146176 Technical Support Center: Investigating Off-Target Effects on COX and CYP Enzymes
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the off-target effects of PD146176 on cyclooxygenase (COX) and cytochrome P450 (CYP) enzymes. As a potent 15-lipoxygenase (15-LOX) inhibitor, understanding the selectivity profile of this compound is critical for accurate experimental design and data interpretation.
Summary of Known Off-Target Effects
Initial characterizations of this compound reported high selectivity for 15-LOX with no significant activity against COX-1 and COX-2. However, more recent studies have suggested potential off-target effects, particularly in cellular systems. Below is a summary of the available data.
| Target Enzyme Family | Finding | Concentration | Cell/System Type | Quantitative Data | Reference |
| COX | No demonstrable effect on COX-1 or COX-2 | Not specified | Not specified | Not provided | [1][2] |
| Stimulated accumulation of total COX products | 20 µM | Human EA.hy926 endothelial cells | 12% of total oxylipins | [3] | |
| CYP | Reduced several individual CYP products | 20 µM | Human EA.hy926 endothelial cells | 2% of total oxylipins | [3] |
| Implied inhibition of CYP epoxygenase | 20 µM | Human EA.hy926 endothelial cells | Not specified | [3] |
Frequently Asked Questions (FAQs)
Q1: Is this compound a selective inhibitor for 15-LOX?
A1: this compound is widely described as a selective, non-competitive inhibitor of 15-lipoxygenase (15-LOX), with a Ki of 197 nM and an IC50 of 0.54 µM for rabbit reticulocyte 15-LOX.[1][2][4] However, its selectivity should be considered context-dependent, as off-target effects have been observed in some cellular models.[3]
Q2: Does this compound inhibit COX-1 or COX-2?
A2: The initial reports on this compound stated that it has no demonstrable effect on COX-1 or COX-2.[1][2] However, a study using human EA.hy926 endothelial cells found that treatment with 20 µM this compound for 30 minutes led to an accumulation of total COX-derived products.[3] This suggests a potential indirect activation or alteration of the COX pathway in this specific cell type, rather than direct inhibition.
Q3: What is the effect of this compound on CYP enzymes?
A3: Evidence suggests that this compound may act as an inhibitor of CYP epoxygenases. In human EA.hy926 endothelial cells, 20 µM this compound was found to reduce the levels of several individual CYP-derived products.[3] The specific CYP isoforms inhibited by this compound have not been fully characterized.
Q4: What signaling pathways are known to be affected by this compound in a cellular context?
A4: In human EA.hy926 endothelial cells, this compound has been shown to upregulate p38 MAPK and PPARα signaling pathways while downregulating the Akt signaling pathway in a dose-dependent manner. These effects may be linked to its modulation of oxylipin production.[3]
Troubleshooting Guide
Issue 1: I am observing an unexpected pro-inflammatory effect in my cell-based assay when using this compound, even though it's a 15-LOX inhibitor.
-
Possible Cause: Your experimental system may be sensitive to the off-target effects of this compound on the COX pathway. In some cell types, such as human endothelial cells, this compound has been observed to stimulate the accumulation of COX products, which can be pro-inflammatory.[3]
-
Troubleshooting Steps:
-
Measure Prostaglandin Levels: Quantify the levels of key prostaglandins (e.g., PGE2, PGF2α) in your cell culture supernatant with and without this compound treatment using an ELISA or LC-MS/MS.
-
Co-treatment with a COX Inhibitor: Perform experiments where you co-treat your cells with this compound and a selective COX-1 or COX-2 inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2). If the unexpected effect is diminished, it is likely mediated by the COX pathway.
-
Concentration-Response Curve: Determine if the effect is dose-dependent by testing a range of this compound concentrations.
-
Issue 2: My results suggest that this compound is altering vascular function in my ex vivo model, which cannot be solely explained by 15-LOX inhibition.
-
Possible Cause: The observed effects may be due to the inhibition of CYP epoxygenases by this compound. CYP epoxygenases produce epoxyeicosatrienoic acids (EETs), which are important signaling molecules in the vasculature with generally anti-inflammatory and vasodilatory properties. Inhibition of their production could lead to altered vascular tone and function.
-
Troubleshooting Steps:
-
Profile Oxylipins: Use LC-MS/MS to perform a comprehensive oxylipin profiling of your experimental system to determine if there is a decrease in EETs and other CYP-derived products in the presence of this compound.
-
Use a Known CYP Epoxygenase Inhibitor: Compare the effects of this compound with a well-characterized CYP epoxygenase inhibitor (e.g., MS-PPOH) in your model. Similar outcomes would support an off-target effect of this compound on this pathway.
-
Rescue Experiment: Attempt to rescue the observed phenotype by co-administering a stable EET analog.
-
Experimental Protocols
Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay
This protocol is adapted from standard methods for assessing COX inhibition.
1. Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Selective COX-1 inhibitor (e.g., SC-560) and COX-2 inhibitor (e.g., Celecoxib) as positive controls
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol and 1 µM hematin)
-
EIA buffer and reagents for prostaglandin detection (e.g., PGE2 EIA kit)
2. Procedure:
-
Prepare a dilution series of this compound and control inhibitors in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the COX-1 or COX-2 enzyme to the respective wells.
-
Add the diluted this compound or control inhibitors to the wells and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Cellular CYP Activity Assay using a Probe Substrate
This protocol provides a general framework for assessing the inhibitory potential of this compound on specific CYP isoforms in a cellular context.
1. Materials:
-
Human liver microsomes or a cell line expressing the CYP isoform of interest (e.g., CYP2C9, CYP3A4)
-
This compound
-
A known selective inhibitor for the CYP isoform being tested (positive control)
-
A fluorescent or luminescent probe substrate specific for the CYP isoform (e.g., luciferin-based substrate)
-
NADPH regenerating system
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
2. Procedure:
-
Prepare a dilution series of this compound and the positive control inhibitor.
-
In a 96-well plate, add the reaction buffer, human liver microsomes or cell lysate, and the NADPH regenerating system.
-
Add the diluted this compound or control inhibitor and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the specific CYP probe substrate.
-
Incubate for the recommended time at 37°C.
-
Measure the fluorescent or luminescent signal using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Visualizations
Caption: this compound's impact on endothelial cell signaling pathways.
References
- 1. This compound affects human EA.hy926 endothelial cell function by differentially modulating oxylipin production of LOX, COX and CYP epoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A specific 15-lipoxygenase inhibitor limits the progression and monocyte-macrophage enrichment of hypercholesterolemia-induced atherosclerosis in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A POTENT AND SELECTIVE INHIBITOR TARGETING HUMAN AND MURINE 12/15-LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Avoiding PD146176 precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PD146176, a selective 15-lipoxygenase (15-LOX) inhibitor. The focus of this resource is to provide practical solutions for avoiding precipitation of this compound in aqueous solutions during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, non-competitive inhibitor of 15-lipoxygenase (15-LOX) with a Ki of 197 nM.[1][2] It shows no significant inhibitory activity against 5-LOX, 12-LOX, COX-1, or COX-2.[1][3] By inhibiting 15-LOX, this compound blocks the conversion of arachidonic acid to 15-hydroxyeicosatetraenoic acid (15-HETE) and other bioactive lipid mediators.[4][5][6] This inhibition of the 15-LOX pathway is crucial in its observed effects, which include the prevention of atherogenesis and the regulation of monocyte-macrophage enrichment.[1][3]
Q2: I am observing precipitation when I add my this compound stock solution to my aqueous buffer or cell culture medium. Why is this happening?
A2: this compound is a hydrophobic molecule and is practically insoluble in water.[2] When a concentrated stock solution of this compound, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous environment, the compound's low aqueous solubility can be exceeded, leading to its precipitation out of the solution.
Q3: How can I prevent this compound from precipitating in my experiments?
A3: To prevent precipitation, it is crucial to follow a proper solubilization and dilution protocol. This typically involves:
-
Using an appropriate organic solvent for the stock solution: Anhydrous DMSO is the recommended solvent for preparing a high-concentration stock solution.
-
Employing a stepwise dilution method: Avoid adding the concentrated stock solution directly to a large volume of aqueous buffer. Instead, perform serial dilutions.
-
Utilizing co-solvents and surfactants for working solutions: For in vivo studies and some in vitro applications, co-solvents like polyethylene glycol 300 (PEG300) and surfactants like Tween-80 can help maintain this compound in a suspended or solubilized state.[2][7]
-
Pre-warming the aqueous medium: Adding the stock solution to pre-warmed (e.g., 37°C) media can sometimes improve solubility.
-
Controlling the final solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental setup is low enough to not cause cellular toxicity (typically <0.5%).
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and resolve issues with this compound precipitation.
dot
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. selleckchem.com [selleckchem.com]
- 3. PD 146176 | Lipoxygenases | Tocris Bioscience [tocris.com]
- 4. Substitution of 15-hydroxyeicosatetraenoic acid in the phosphoinositide signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 15-Hydroxyeicosatetraenoic acid (15-HETE) protects pulmonary artery smooth muscle cells from apoptosis via inducible nitric oxide synthase (iNOS) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing PD146176 Concentration for Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of PD146176 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective, non-competitive inhibitor of 15-lipoxygenase (15-LOX).[1] It specifically targets the 15-LOX enzyme, which is involved in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators.[2] The inhibition of 15-LOX by this compound has been shown to have various cellular effects, including the attenuation of atherosclerosis and the reduction of oxidant stress-induced apoptosis.[3][4]
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: The optimal concentration of this compound is highly dependent on the cell type and experimental conditions. Based on reported inhibitory values, a starting concentration range of 0.5 µM to 10 µM is recommended for most cell-based assays. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO and ethanol. For optimal stability, store the solid compound at +4°C. Once dissolved in DMSO, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. Stock solutions in DMSO should be used within one month for best results.[1]
Q4: Are there any known off-target effects of this compound?
A4: this compound is considered a selective inhibitor of 15-LOX with no significant effect on 5-LOX, 12-LOX, COX-1, or COX-2 at typical working concentrations. However, at higher concentrations (e.g., 20 µM), it has been observed to stimulate the accumulation of total lipoxygenase (LOX) and cyclooxygenase (COX) products in human endothelial cells, while reducing some cytochrome P450 (CYP) products.[5] It is also important to note that some studies suggest that the cytoprotective effects of this compound in certain contexts, like ferroptosis, might be due to its properties as a radical-trapping antioxidant rather than its 15-LOX inhibitory activity.[6]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Step | Expected Outcome |
| High variability in experimental results | Inconsistent compound concentration due to improper dissolution or storage. | Ensure complete dissolution of this compound in the recommended solvent (e.g., fresh DMSO). Prepare fresh aliquots for each experiment to avoid degradation from multiple freeze-thaw cycles. | Consistent and reproducible experimental results across replicates. |
| Cell health and density variations. | Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase before treatment. | Reduced variability in cell viability and response to treatment. | |
| Unexpectedly high levels of cell death | Concentration of this compound is too high, leading to cytotoxicity. | Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line. Start with a lower concentration range (e.g., 0.1 µM to 5 µM). | Identification of an effective concentration with minimal cytotoxicity. |
| Off-target effects at high concentrations. | Lower the concentration of this compound. If the toxic effects persist even at low concentrations where 15-LOX should be inhibited, consider the possibility of off-target effects specific to your cell model. | Reduced cell death and a clearer understanding of the on-target versus off-target effects. | |
| Lack of expected biological effect | Insufficient concentration of this compound to inhibit 15-LOX effectively. | Gradually increase the concentration of this compound in your dose-response experiment. | Observation of the expected biological effect once the inhibitory concentration is reached. |
| The chosen cell line does not express 15-LOX or the pathway is not active under the experimental conditions. | Confirm the expression of 15-LOX (ALOX15) in your cell line using techniques like Western blot or qPCR. Ensure your experimental conditions are appropriate to activate the 15-LOX pathway. | Confirmation of a suitable model system for studying the effects of this compound. | |
| Degradation of the compound. | Use a fresh stock of this compound. Verify the purity and integrity of your compound if possible. | Restoration of the expected biological activity. |
Data Presentation
Table 1: In Vitro Inhibitory Concentrations of this compound
| Target | Assay Type | Organism | Kᵢ | IC₅₀ | Reference |
| 15-Lipoxygenase (15-LO) | Cell-free assay | Rabbit reticulocyte | 197 nM | 0.54 µM | [1][7] |
| Human 12/15-LOX | Expressed in HEK293 cells | Human | - | 810 nM | [7] |
| 13-HODE production | Intact IC21 cells transfected with human 15-LO | Human | - | 0.81 µM | [7] |
Table 2: Recommended Starting Concentration Ranges for this compound in Cell Culture
| Application | Cell Type | Concentration Range | Reference |
| Impairment of cell differentiation | Human myogenic cells | 10 - 20 µM | [8] |
| Modulation of oxylipin production | Human endothelial cells | 20 µM | [5][8] |
| Inhibition of glutamate-induced cell death | HT-22 mouse neuronal cells | 5 - 20 µM | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Dissolve solid this compound in fresh, anhydrous DMSO to a final concentration of 10 mM.[7] For example, for a 1 mg vial of this compound (MW: 237.32 g/mol ), add 421.4 µL of DMSO.
-
Solubilization: If precipitation is observed, gently warm the solution and/or sonicate until the compound is fully dissolved.[7]
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for up to one month.[1]
Protocol 2: General Cell-Based Assay Workflow
-
Cell Seeding: Plate cells in a suitable multi-well plate at a density that allows for logarithmic growth during the experiment.
-
Cell Culture: Culture the cells in appropriate media and conditions until they reach the desired confluency (typically 50-70%).[9]
-
Treatment Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for the desired experimental duration.
-
Endpoint Analysis: Perform the relevant assay to measure the desired biological endpoint (e.g., cell viability, protein expression, metabolite production).
Mandatory Visualizations
Caption: The 15-Lipoxygenase (15-LOX) signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for utilizing this compound in cell-based assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Growth State-Dependent Expression of Arachidonate Lipoxygenases in the Human Endothelial Cell Line EA.hy926 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A specific 15-lipoxygenase inhibitor limits the progression and monocyte-macrophage enrichment of hypercholesterolemia-induced atherosclerosis in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound affects human EA.hy926 endothelial cell function by differentially modulating oxylipin production of LOX, COX and CYP epoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. A POTENT AND SELECTIVE INHIBITOR TARGETING HUMAN AND MURINE 12/15-LOX - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PD146176 and 12/15-Lipoxygenase
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the activity of the 12/15-lipoxygenase inhibitor, PD146176, particularly in mouse models.
Troubleshooting Guide: Poor Activity of this compound Against Mouse 12/15-LOX
Researchers frequently observe diminished or poor activity of this compound when used in experiments involving mouse 12/15-lipoxygenase (12/15-LOX). This guide provides a systematic approach to troubleshoot and understand these observations.
Issue: this compound shows significantly lower than expected inhibition of mouse 12/15-LOX activity in our in vitro/in vivo experiments.
Confirm Species-Specific Enzyme Activity and Inhibitor Potency
Possible Cause: The primary reason for the poor activity of this compound against the mouse enzyme is a fundamental difference in the enzymatic function between human and murine 12/15-LOX. The human enzyme (ALOX15) primarily exhibits 15-lipoxygenase activity, producing 15-hydroxyeicosatetraenoic acid (15-HETE). In contrast, the mouse ortholog predominantly functions as a 12-lipoxygenase, generating 12-HETE[1]. This difference in substrate metabolism results in a varied inhibitor sensitivity profile.
Troubleshooting Steps:
-
Acknowledge Species Differences: Be aware that this compound was developed as a potent inhibitor of human and rabbit 15-LOX and is known to be less effective against the mouse ortholog.
-
Consult Comparative Potency Data: Refer to the quantitative data below to understand the expected disparity in inhibitory concentrations.
-
Consider Alternative Inhibitors: For studies requiring potent inhibition of mouse 12/15-LOX, consider using alternative compounds that have been demonstrated to be effective against the murine enzyme.
Verify Experimental Conditions and Reagent Integrity
Possible Cause: Suboptimal assay conditions or degradation of the inhibitor can lead to apparently poor activity.
Troubleshooting Steps:
-
Inhibitor Stability: Ensure that this compound has been stored correctly according to the manufacturer's instructions. Prepare fresh working solutions for each experiment from a frozen stock and avoid repeated freeze-thaw cycles.
-
Enzyme Activity: Confirm the activity of your mouse 12/15-LOX enzyme preparation using a standard substrate like arachidonic acid or linoleic acid and a validated assay protocol.
-
Assay Buffer and Components: Verify the pH and composition of your assay buffer. Lipoxygenase activity can be sensitive to factors like detergent concentration and the presence of co-factors.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent on enzyme activity.
Review and Optimize In Vivo Study Design
Possible Cause: In vivo experiments introduce additional complexities such as pharmacokinetics and bioavailability, which can impact the apparent efficacy of an inhibitor.
Troubleshooting Steps:
-
Dosage and Administration: Review the dosage and route of administration of this compound used in your mouse model. While this compound has shown in vivo efficacy in some mouse models, the required dosage might be significantly higher than that needed for human or rabbit models.
-
Pharmacokinetics: Be aware that this compound may have poor pharmacokinetic properties in rodents.
-
Target Tissue Expression: Confirm the expression levels of 12/15-LOX in your target tissue in the mouse model. Low enzyme expression may lead to a minimal observable effect of the inhibitor.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a poor inhibitor of mouse 12/15-LOX?
A1: The primary reason for the poor inhibitory activity of this compound against mouse 12/15-LOX lies in the species-specific differences in the enzyme's function. The human 12/15-LOX (ALOX15) acts as a 15-lipoxygenase, while the mouse ortholog is a 12-lipoxygenase[1]. This functional divergence leads to structural differences in the active site, affecting how inhibitors like this compound bind and exert their effects.
Q2: What are the reported IC50 values for this compound against different species' 12/15-LOX?
Q3: Are there known structural differences between human and mouse 12/15-LOX that could explain the difference in inhibitor sensitivity?
A3: Yes, although the overall protein structures are similar, there are key amino acid differences within the substrate-binding pocket that determine the positional specificity of oxygenation. These subtle changes in the active site architecture are responsible for the human enzyme favoring 15-lipoxygenation and the mouse enzyme favoring 12-lipoxygenation, which in turn influences inhibitor binding and efficacy.
Q4: What are the downstream signaling pathways of 12/15-LOX in mouse cells?
A4: In mouse macrophages, 12/15-LOX-derived lipid metabolites, such as 12-HETE, can act as signaling molecules. One of the key downstream pathways involves the activation of the peroxisome proliferator-activated receptor gamma (PPARγ)[1]. Activation of PPARγ can modulate the expression of genes involved in inflammation and lipid metabolism. Additionally, 12/15-LOX activity has been linked to the endoplasmic reticulum (ER) stress response and the regulation of receptor tyrosine kinase (RTK) signaling.
Q5: Can I still use this compound in my mouse experiments?
A5: While this compound is a suboptimal inhibitor for mouse 12/15-LOX, it has been used in some mouse studies, often at high concentrations. If you choose to use it, it is crucial to be aware of its limitations and to include appropriate controls. For conclusive studies on the role of 12/15-LOX in mice, using a more potent inhibitor specific for the murine enzyme or employing genetic knockout models is highly recommended.
Data Presentation
Table 1: Reported Inhibitory Potency of this compound against 12/15-Lipoxygenase from Various Species
| Target Enzyme | Species | Assay System | Substrate | Potency (IC50/Ki) | Reference |
| 15-LOX | Rabbit | Reticulocytes | Not Specified | IC50 = 0.54 µM, Ki = 197 nM | [2] |
| 15-LO | Human | Transfected IC21 cells | Not Specified | IC50 = 0.81 µM | [2] |
| 12/15-LOX | Rabbit | Reticulocytes | Not Specified | IC50 = 0.81 µM | [3] |
Note: Data is compiled from different studies and experimental conditions may vary.
Experimental Protocols
Key Experiment: Spectrophotometric Assay for 12/15-Lipoxygenase Activity
This protocol provides a general framework for measuring 12/15-LOX activity by monitoring the formation of conjugated dienes from a polyunsaturated fatty acid substrate.
Objective: To determine the inhibitory effect of this compound on the enzymatic activity of 12/15-lipoxygenase.
Materials:
-
Purified or recombinant 12/15-lipoxygenase (mouse or other species)
-
This compound
-
Arachidonic acid or linoleic acid (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
DMSO (for dissolving inhibitor)
-
UV-transparent 96-well plate or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 234 nm
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the inhibitor in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
Enzyme Preparation: Dilute the 12/15-LOX enzyme to the desired concentration in the assay buffer. Keep the enzyme on ice.
-
Assay Setup:
-
To each well of the microplate or cuvette, add the assay buffer.
-
Add the desired volume of the this compound dilution or the vehicle control.
-
Add the diluted 12/15-LOX enzyme solution.
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (arachidonic acid or linoleic acid).
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 234 nm. This absorbance change corresponds to the formation of the hydroperoxy fatty acid product. Record data at regular intervals for a set duration (e.g., every 30 seconds for 5-10 minutes).
-
Data Analysis:
-
Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: Workflow for determining the IC50 of this compound against mouse 12/15-LOX.
Caption: Simplified signaling pathway of mouse 12/15-LOX and the point of inhibition.
Caption: Logical troubleshooting workflow for this compound and mouse 12/15-LOX experiments.
References
Technical Support Center: Troubleshooting Inconsistent Results with PD146176
Welcome to the technical support center for PD146176. This resource is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies that may arise during experiments using this 15-lipoxygenase (15-LOX) inhibitor. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific, non-competitive inhibitor of 15-lipoxygenase (15-LOX). It has been shown to have no significant effect on 5-LOX, 12-LOX, COX-1, or COX-2 at concentrations where it effectively inhibits 15-LOX. Its inhibitory activity is characterized by a Ki of 197 nM for rabbit reticulocyte 15-LOX and an IC50 of 0.54 μM in the same system. Due to its role in inhibiting the production of pro-inflammatory lipid mediators, it is frequently used in studies related to atherosclerosis, neurodegenerative diseases, and other inflammatory conditions.
Q2: How should I prepare and store stock solutions of this compound?
Proper preparation and storage of this compound are critical for obtaining consistent results. Adhering to the following guidelines can help maintain the integrity of the compound.
Table 1: Solubility and Stock Solution Preparation
| Solvent | Maximum Concentration | Preparation Notes |
| DMSO | 100 mM | Ensure you are using fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of this compound. |
| Ethanol | 50 mM |
Data compiled from multiple sources.
Table 2: Storage of this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | |
| Stock Solution in Solvent | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution in Solvent | -20°C | Up to 1 month |
For in vivo experiments, it is recommended to prepare working solutions fresh on the day of use.
Q3: I am observing variability in my results between different batches of this compound. What could be the cause?
Inconsistent results between batches can stem from several factors:
-
Purity and Identity: Always request a Certificate of Analysis (CoA) for each new batch to confirm its purity and identity. Even minor impurities can have off-target effects.
-
Solubility Issues: Incomplete solubilization will lead to a lower effective concentration. Ensure the compound is fully dissolved before making further dilutions. A brief sonication may help.
-
Storage and Handling: Improper storage can lead to degradation. Follow the storage recommendations closely and minimize freeze-thaw cycles.
Troubleshooting Inconsistent Experimental Outcomes
Q4: My in vitro results with this compound are not what I expected based on its function as a 15-LOX inhibitor. What could be the issue?
Several factors can contribute to unexpected in vitro results:
-
Cell-Type Specific Effects and Off-Target Activity: Research has shown that in certain cell types, such as the human endothelial cell line EA.hy926, this compound may not inhibit 15-LOX. Instead, at a concentration of 20 μM, it has been observed to stimulate the accumulation of total LOX and COX products while reducing the formation of several CYP epoxygenase products.[1] This suggests that the cellular context is critical, and in some systems, this compound may have significant off-target effects. It is crucial to validate the effect of this compound on 15-LOX activity in your specific cell line.
-
Low 15-LOX Expression: The target enzyme, 15-LOX, may not be expressed at sufficient levels in your chosen cell line to observe a significant effect of inhibition. It is recommended to confirm 15-LOX expression at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
Inappropriate Assay Conditions: The concentration of this compound and the incubation time should be optimized for your specific experimental setup. A dose-response curve is essential to determine the optimal concentration.
-
Cell Confluence: The confluency of your cell culture can significantly impact experimental outcomes. For example, in EA.hy926 cells, the expression of ALOX15 (the gene for 15-LOX) mRNA is highest in confluent cells.
Q5: I am seeing inconsistent results in my in vivo experiments. What should I consider?
In addition to the points mentioned above, in vivo studies have their own set of variables:
-
Animal Model and Species-Specific Differences: The activity and substrate specificity of 15-LOX can differ between species. For instance, human 15-LOX primarily produces 15-HETE from arachidonic acid, while the mouse ortholog predominantly generates 12-HETE. These differences can lead to divergent biological effects.
-
Dosing and Administration: The route of administration, dosage, and vehicle can all impact the bioavailability and efficacy of this compound. For example, in a rabbit model of atherosclerosis, this compound was administered at 175 mg/kg twice daily with meals. The vehicle used for administration should be optimized and consistent across all experimental groups.
Experimental Protocols
Protocol 1: In Vitro Inhibition of 15-LOX in Macrophages
This protocol provides a general guideline for treating macrophage cell cultures with this compound to assess its effect on inflammatory responses.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)
-
Complete culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
This compound stock solution in DMSO
-
Lipopolysaccharide (LPS)
-
Reagents for downstream analysis (e.g., ELISA kits for cytokines, Griess reagent for nitric oxide)
Procedure:
-
Cell Seeding: Seed macrophages in appropriate culture plates at a density that will ensure they are at the desired confluency at the time of treatment. Allow cells to adhere overnight.
-
Pre-treatment with this compound: Prepare working solutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should be kept low (typically ≤ 0.1%) and should be consistent across all conditions, including the vehicle control. Remove the old medium and add the medium containing the desired concentrations of this compound or vehicle. Incubate for a predetermined time (e.g., 1-2 hours).
-
Stimulation: Add LPS to the wells to induce an inflammatory response. A typical concentration is 100 ng/mL, but this should be optimized for your cell type.
-
Incubation: Incubate the cells for the desired period depending on the endpoint being measured (e.g., 24 hours for cytokine secretion).
-
Analysis: Collect the cell culture supernatant for analysis of secreted factors like cytokines (e.g., TNF-α, IL-6) using ELISA. The cells can be lysed for analysis of intracellular proteins by Western blot or gene expression by qRT-PCR. Nitric oxide production can be assessed by measuring nitrite in the supernatant using the Griess assay.
Table 3: Example Data Presentation for Macrophage Inhibition Assay
| Treatment | This compound (µM) | TNF-α (pg/mL) | Nitric Oxide (µM) | Cell Viability (%) |
| Vehicle | 0 | 1500 ± 120 | 25 ± 2.1 | 100 |
| LPS | 0 | 5000 ± 350 | 80 ± 5.6 | 98 ± 2.5 |
| LPS + this compound | 1 | 4200 ± 280 | 65 ± 4.9 | 97 ± 3.1 |
| LPS + this compound | 5 | 2500 ± 190 | 40 ± 3.5 | 95 ± 4.0 |
| LPS + this compound | 10 | 1800 ± 150 | 30 ± 2.8 | 92 ± 4.5 |
Fictional data for illustrative purposes.
Visualizations
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
Caption: Potential on-target and off-target effects of this compound on arachidonic acid metabolism.
References
PD146176 Cytotoxicity Assessment in Cell Lines: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the cytotoxicity of PD146176 in various cell lines. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific non-competitive inhibitor of 15-lipoxygenase (15-LOX).[1][2] Its primary mechanism of action is the inhibition of the enzymatic activity of 15-LOX, an enzyme that plays a crucial role in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators.[1][2]
Q2: In which cellular pathways is 15-LOX involved?
15-LOX is implicated in several cellular pathways, including inflammation, apoptosis, and ferroptosis. It catalyzes the peroxidation of lipids, which can lead to the generation of reactive oxygen species (ROS) and subsequent cellular damage.
Q3: What are the known effects of this compound on cancer cells?
This compound has been shown to modulate apoptosis and ferroptosis in cancer cells. For instance, it has been reported to reduce RSL3-induced cell death in acute lymphoblastic leukemia cell lines by inhibiting ferroptosis.[2] In breast cancer cells, inhibition of 15-LOX by this compound has been shown to attenuate the pro-apoptotic effects of certain therapeutic agents.[1]
Q4: What is the solubility of this compound?
This compound is soluble in DMSO and ethanol.
Q5: How should I prepare a stock solution of this compound?
It is recommended to prepare a stock solution of this compound in DMSO. For cellular assays, this stock solution can then be diluted to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Data Presentation
| Parameter | Cell Line/System | Value | Reference |
| IC50 (15-LOX Inhibition) | Rabbit Reticulocyte Lysate | 0.54 µM | [3] |
| Ki (15-LOX Inhibition) | Rabbit Reticulocyte 15-LO | 197 nM | [3] |
| IC50 (12/15-LOX Inhibition) | HEK293 cells | 810 nM | [3] |
| IC50 (13-HODE Production) | IC21 cells | 0.81 µM | [3] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a general method for determining the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock solution. The final concentrations should bracket the expected IC50 value.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Troubleshooting Guides
| Issue | Possible Cause | Recommendation |
| High variability between replicate wells | Uneven cell seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| Low signal or no dose-response | Incorrect compound concentration | Verify the calculations for your dilutions. Prepare fresh dilutions for each experiment. |
| Insufficient incubation time | Optimize the incubation time for your specific cell line and experimental conditions. | |
| This compound instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| High background in control wells | Contamination | Check for microbial contamination in your cell culture and reagents. |
| DMSO cytotoxicity | Ensure the final DMSO concentration is below the toxic level for your cell line (typically <0.5%). Run a DMSO toxicity curve to determine the optimal concentration. | |
| Precipitation of this compound in the medium | Poor solubility | Ensure the stock solution is fully dissolved before diluting in the culture medium. Do not exceed the solubility limit of this compound in the final medium. |
Signaling Pathways and Workflows
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Caption: Simplified 15-LOX pathway leading to apoptosis.
Caption: Role of 15-LOX in the induction of ferroptosis.
References
Impact of fresh vs. old DMSO on PD146176 solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PD146176. The following information addresses common issues related to the solubility of this compound, with a particular focus on the impact of using fresh versus old Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving properly in DMSO, or it precipitated out of solution. What should I do?
A1: Issues with this compound solubility in DMSO are often related to the quality of the DMSO used. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This absorbed water can significantly reduce the solubility of compounds like this compound.[3]
Troubleshooting Steps:
-
Use Fresh, High-Purity DMSO: Always use a new, unopened bottle of anhydrous, high-purity DMSO to prepare your stock solution.[1][3] Avoid using DMSO from a bottle that has been open for an extended period.
-
Proper Storage: Store DMSO in a tightly sealed container in a dry environment to minimize moisture absorption.[2]
-
Sonication and Gentle Heating: If you still observe precipitation, gentle warming and/or sonication can aid in dissolution.[1] Be cautious with heating, as excessive temperatures can degrade both the compound and the solvent.
-
Stepwise Dilution: When diluting your DMSO stock solution into aqueous buffers or cell culture media, it is crucial to do so in a stepwise manner to prevent the compound from precipitating.[4] Adding the concentrated DMSO stock directly into a large volume of aqueous solution can cause the compound to crash out.
Q2: I'm observing inconsistent results in my experiments with this compound. Could the age of my DMSO be a factor?
A2: Yes, the age and quality of the DMSO can lead to inconsistent experimental results. Old or improperly stored DMSO that has absorbed water will have a lower solvating capacity for this compound, potentially leading to a lower actual concentration of the compound in your stock solution than intended. This can result in variability in your dose-response curves and other experimental readouts. Furthermore, the degradation of DMSO over time, although slow at room temperature, can be accelerated by contaminants and may introduce impurities that could affect your experiments.[5][6]
Q3: What is the recommended procedure for preparing a stock solution of this compound?
A3: To ensure maximum solubility and stability, follow these steps when preparing a this compound stock solution:
-
Equilibrate: Allow the vial of solid this compound and your fresh, anhydrous DMSO to come to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound in a sterile, dry tube.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve your target concentration. Vortex or gently agitate the solution until the compound is completely dissolved. Sonication can be used to aid dissolution if necessary.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3] Store the aliquots at -20°C or -80°C for long-term stability.[3][4]
Troubleshooting Guide: Impact of Fresh vs. Old DMSO
This guide summarizes the key differences and potential issues arising from the use of fresh versus old (moisture-laden) DMSO for dissolving this compound.
| Parameter | Fresh Anhydrous DMSO | Old/Moisture-Absorbed DMSO | Troubleshooting/Recommendation |
| This compound Solubility | High, up to 100 mM (23.73 mg/mL) or 47 mg/mL reported by different suppliers.[3][7][8] | Significantly reduced solubility.[1][3] | Always use fresh, anhydrous DMSO from a newly opened bottle for preparing stock solutions.[1][3] |
| Solution Appearance | Clear, homogenous solution. | May appear cloudy or have visible precipitate, even at lower concentrations. | If the solution is not clear, attempt gentle warming or sonication. If precipitation persists, prepare a fresh stock with new DMSO.[1] |
| Experimental Reproducibility | High reproducibility due to accurate and consistent compound concentration. | Poor reproducibility, leading to variable biological activity and inconsistent data. | To ensure consistent results, maintain a strict protocol of using fresh DMSO for every new stock solution preparation. |
| Stock Solution Stability | Stable for at least 1 month at -20°C or 1 year at -80°C.[3] | Potential for compound degradation or precipitation over time, especially with freeze-thaw cycles. | Aliquot stock solutions to minimize freeze-thaw cycles and discard any stock that shows signs of precipitation.[3][4] |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: 237.32 g/mol )
-
Anhydrous, high-purity DMSO (new, unopened bottle)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required mass of this compound. For 1 mL of a 10 mM stock solution, you will need 2.37 mg of this compound.
-
Weigh out the calculated mass of this compound and place it in a sterile microcentrifuge tube.
-
Add 1 mL of fresh, anhydrous DMSO to the tube.
-
Vortex the solution until the solid is completely dissolved. If necessary, use a sonicator for short bursts to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[3]
-
Visualizations
Caption: Workflow for preparing this compound solutions, highlighting the importance of fresh DMSO.
Caption: this compound inhibits the 15-lipoxygenase (15-LOX) enzyme.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the solubility of Dimethyl Sulfoxide in water? - Blog [m.cheezhengchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. gchemglobal.com [gchemglobal.com]
- 6. researchgate.net [researchgate.net]
- 7. rndsystems.com [rndsystems.com]
- 8. PD 146176 | Lipoxygenases | Tocris Bioscience [tocris.com]
Technical Support Center: PD146176 Dissolution
For researchers, scientists, and drug development professionals, achieving complete and consistent dissolution of experimental compounds is critical for obtaining reliable and reproducible results. This technical support center provides a dedicated resource for addressing challenges related to the dissolution of PD146176, with a specific focus on leveraging sonication to enhance solubility.
Troubleshooting Guide
This guide provides a systematic workflow to diagnose and resolve common solubility issues encountered with this compound.
Issue: this compound is not fully dissolving or a precipitate has formed.
If you observe particulate matter, cloudiness, or precipitation after attempting to dissolve this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for this compound dissolution issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and solubility limits for this compound?
A1: this compound exhibits good solubility in organic solvents but is insoluble in water.[1] For optimal results, use high-purity, anhydrous solvents to avoid precipitation, as some compounds are less soluble in aqueous solutions.[2]
This compound Solubility Data
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
|---|---|---|---|
| DMSO | 100 mM | 23.73 mg/mL | |
| DMSO | ~198 mM | 47 mg/mL | [1] |
| Ethanol | 50 mM | 11.87 mg/mL |
| DMF | - | 10 mg/mL |[3] |
Note: Solubility can vary slightly between batches. Some suppliers suggest that moisture-absorbing DMSO can reduce solubility and recommend using fresh DMSO.[1]
Q2: My this compound is not dissolving completely at room temperature. What should I do?
A2: If you observe incomplete dissolution, gentle warming and/or sonication can be used to aid dissolution.[1][4] Sonication in a water bath for 5-15 minutes is a highly effective method for breaking up compound aggregates and enhancing interaction with the solvent.[2] Gentle warming to 37°C can also be beneficial, but avoid prolonged or excessive heat, which may degrade the compound.[2]
Q3: How does sonication improve the dissolution of compounds like this compound?
A3: Sonication, or ultrasonication, applies high-frequency sound waves to a liquid. This process generates intense mechanical forces through a phenomenon called cavitation—the rapid formation and collapse of microscopic bubbles.[5] This action breaks down the compound's particle size, which increases the surface area available to interact with the solvent.[5][6] The result is a more efficient and accelerated dissolution process, which is particularly valuable for poorly water-soluble compounds.[5][6][7]
Caption: Sonication breaks down aggregates into smaller, dispersed particles.
Q4: Can I prepare a stock solution of this compound in an aqueous buffer?
A4: Direct dissolution in aqueous buffers is not recommended due to the poor water solubility of this compound.[1] To prepare an aqueous working solution, first create a high-concentration stock solution in an organic solvent like DMSO. This stock can then be serially diluted into your aqueous buffer or cell culture medium. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
Q5: My this compound/DMSO solution was clear initially but a precipitate formed later. What happened?
A5: This can occur for a few reasons. First, DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[2] This water contamination can significantly decrease the solubility of organic compounds, causing precipitation.[2] Always use anhydrous DMSO and keep containers tightly sealed. Second, the solution may be supersaturated, meaning the concentration is above its stable solubility limit under the storage conditions. If this occurs, gentle warming and sonication may be required to redissolve the compound before use.
Experimental Protocols
Protocol: Sonication-Assisted Dissolution of this compound in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
-
Preparation : Allow the vial of this compound (M.Wt: 237.32 g/mol ) and a sealed container of high-purity, anhydrous DMSO to equilibrate to room temperature.
-
Weighing : Accurately weigh the desired mass of this compound. For example, to prepare 1 mL of a 100 mM stock, weigh out 23.73 mg.
-
Solvent Addition : Add the calculated volume of anhydrous DMSO to the this compound powder.
-
Initial Mixing : Vortex the solution vigorously for 1-2 minutes to facilitate initial dissolution.
-
Sonication :
-
Place the vial in a sonicator water bath. Ensure the water level is sufficient to cover the solution level within the vial.
-
Sonicate for 5-15 minutes. Intermittently check the solution for clarity.
-
Caution : Monitor the bath temperature. If the temperature rises significantly, pause sonication to allow the solution to cool, preventing potential compound degradation.
-
-
Final Check : After sonication, visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage : Store the stock solution at -20°C or -80°C in a tightly sealed vial to prevent moisture absorption. Aliquoting is recommended to avoid repeated freeze-thaw cycles.
Note on In Vivo Formulations : For animal experiments, this compound often requires a suspension in a vehicle like corn oil or a mixture containing DMSO, PEG300, and Tween-80.[4] For these suspension protocols, the use of ultrasound is explicitly recommended to ensure a homogeneous mixture.[4]
Signaling Pathway Context
This compound is a specific and non-competitive inhibitor of 15-lipoxygenase (15-LOX). This enzyme is involved in the metabolism of polyunsaturated fatty acids, like arachidonic acid, leading to the production of bioactive lipid mediators.[8] By inhibiting 15-LOX, this compound blocks the downstream signaling pathways activated by its products. This mechanism is relevant in pathologies such as atherosclerosis and neurodegenerative diseases like Alzheimer's, where 12/15-LOX (the human ortholog) is implicated in amyloid-beta production.[9][10]
Caption: this compound inhibits the 15-LOX enzyme, blocking downstream signaling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 6. From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication | Envirostar [envirostarllc.com]
- 7. hielscher.com [hielscher.com]
- 8. Growth State-Dependent Expression of Arachidonate Lipoxygenases in the Human Endothelial Cell Line EA.hy926 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A specific 15-lipoxygenase inhibitor limits the progression and monocyte-macrophage enrichment of hypercholesterolemia-induced atherosclerosis in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Lipoxygenases: Their Regulation and Implication in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Verifying PD146176 Purity by HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals verifying the purity of PD146176 using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for analyzing this compound purity?
A1: A general-purpose reverse-phase HPLC (RP-HPLC) method is a good starting point for analyzing the purity of small molecules like this compound. Given that this compound is soluble in DMSO and ethanol, a mobile phase consisting of acetonitrile and water is appropriate.[1] Based on methods for similar indole derivatives, a gradient elution on a C18 column with UV detection is recommended.[2][3][4][5]
Q2: How should I prepare my this compound sample for HPLC analysis?
A2: this compound is soluble in DMSO and ethanol.[1] It is recommended to dissolve the sample in the mobile phase to be used for the HPLC analysis, if possible, to avoid peak distortion. If using a gradient method, dissolving the sample in the initial mobile phase composition is best practice. A typical sample concentration for purity analysis is in the range of 0.1 to 1.0 mg/mL. Ensure the sample is fully dissolved and filter it through a 0.22 µm or 0.45 µm syringe filter before injection to protect the HPLC column from particulate matter.
Q3: What is the expected purity of commercially available this compound?
A3: Commercially available this compound is typically stated to have a purity of ≥98% as determined by HPLC.[1]
Q4: At what wavelength should I monitor the chromatography?
Q5: How can I perform a forced degradation study for this compound?
A5: Forced degradation studies are crucial for developing a stability-indicating HPLC method. This involves subjecting the this compound sample to various stress conditions to generate potential degradation products. Common stress conditions include:
-
Acidic hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).
-
Basic hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidative degradation: 3% H₂O₂ at room temperature.
-
Thermal degradation: Heating the solid sample at a high temperature (e.g., 105 °C).
-
Photolytic degradation: Exposing the sample solution to UV light.
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The developed HPLC method should then be able to separate the main this compound peak from all degradation product peaks.
Experimental Protocols
Proposed HPLC Method for this compound Purity Analysis
This protocol is a recommended starting point and may require optimization for your specific instrumentation and sample.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (or optimal wavelength determined by PDA) |
| Injection Volume | 10 µL |
| Sample Preparation | 0.5 mg/mL in 50:50 Water:Acetonitrile |
System Suitability
Before sample analysis, it is essential to perform a system suitability test to ensure the HPLC system is performing correctly.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | < 2.0% (for n=5 injections) |
| Relative Standard Deviation (RSD) of Retention Time | < 1.0% (for n=5 injections) |
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the sample concentration or injection volume. |
| Secondary Interactions with Silanols | Add a competing base like triethylamine (TEA) to the mobile phase (0.1%) or use a base-deactivated column. Adjusting the mobile phase pH can also help. |
| Sample Solvent Incompatibility | Dissolve the sample in the initial mobile phase composition. |
| Column Contamination or Degradation | Wash the column with a strong solvent (e.g., isopropanol) or replace the column if necessary. |
Issue 2: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| Pump Malfunction or Leaks | Check for leaks in the pump and fittings. Perform a pump performance test. |
| Inaccurate Mobile Phase Preparation | Prepare fresh mobile phase, ensuring accurate measurements. Degas the mobile phase thoroughly. |
| Column Temperature Fluctuation | Use a column oven to maintain a consistent temperature. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods. |
Issue 3: Baseline Noise or Drift
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase | Use high-purity HPLC-grade solvents and reagents. Filter the mobile phase. |
| Detector Lamp Issue | Check the detector lamp's age and intensity. Replace if necessary. |
| Air Bubbles in the System | Degas the mobile phase and purge the pump and detector. |
| Column Bleed | Use a column with low bleed characteristics, especially for gradient elution with MS detection. |
Issue 4: Extraneous Peaks (Ghost Peaks)
| Possible Cause | Troubleshooting Step |
| Contaminated Sample or Solvents | Prepare a blank injection (mobile phase only) to identify the source of contamination. Use fresh, high-purity solvents. |
| Carryover from Previous Injections | Implement a robust needle wash protocol in the autosampler. Inject a blank after a high-concentration sample. |
| Late Eluting Peaks from a Previous Run | Increase the gradient run time or add a high-organic wash step at the end of the gradient. |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Experimental workflow for this compound purity verification by HPLC.
References
PD146176 light sensitivity and degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential light sensitivity and degradation of PD146176. While specific photostability data for this compound is not extensively published, this guide offers best practices and troubleshooting advice based on general principles for handling photosensitive compounds.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to light?
While there is no direct public data confirming the photosensitivity of this compound, its chemical structure, like many complex organic molecules, suggests a potential for degradation upon exposure to light, particularly UV and high-energy visible light. It is crucial to assume the compound is photosensitive and handle it accordingly to ensure experimental reproducibility and data integrity.
Q2: How should I store the solid (powder) and dissolved forms of this compound?
-
Solid Form: Store the solid compound at -20°C in the dark.[1] The original manufacturer's vial, which is often amber or opaque, provides initial protection. For long-term storage, consider placing the vial inside a secondary light-blocking container.
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO.[2][3][4] Aliquot the solution into smaller volumes in amber or opaque vials to minimize repeated freeze-thaw cycles and light exposure during use. Store these aliquots at -80°C for long-term stability.[2] For short-term storage (up to one month), -20°C is acceptable.[2][5]
Q3: What are the potential consequences of light-induced degradation of this compound?
Exposure to light can lead to:
-
Loss of Potency: The active compound may degrade, leading to a lower effective concentration in your experiments and consequently, weaker or inconsistent biological effects.
-
Altered Pharmacology: Degradation products may have different biological activities, potentially leading to off-target effects or confounding experimental results.
-
Formation of Unknown Impurities: The generation of new chemical entities can interfere with analytical measurements and introduce variability.
Q4: What immediate precautions should I take during my experiments?
-
Work in a Dimly Lit Environment: Whenever handling the compound, whether in solid or solution form, minimize exposure to direct, bright light. Work in a fume hood with the sash lowered or dim the ambient room lights.[6]
-
Use Light-Blocking Containers: Always use amber or opaque vials and tubes for storing and preparing solutions.[2] If these are unavailable, wrap standard clear containers securely in aluminum foil.[2]
-
Cover Experimental Setups: During cell culture incubations or other experimental procedures, cover plates, flasks, or tubes with opaque lids or aluminum foil to protect them from ambient light.[6]
Troubleshooting Guide
| Problem | Possible Cause (related to light sensitivity) | Recommended Solution |
| Inconsistent or weaker than expected biological activity. | Degradation of this compound due to light exposure during storage or handling. | 1. Prepare a fresh stock solution from the solid compound, strictly following light protection protocols. 2. Compare the activity of the new stock with the old one. 3. Review your experimental workflow to identify and minimize all points of light exposure. |
| High background or unexpected results in analytical measurements (e.g., HPLC, LC-MS). | Presence of degradation products interfering with the analysis. | 1. Analyze a freshly prepared, light-protected sample as a control. 2. Compare the chromatogram of the control to the problematic sample to identify potential degradation peaks. 3. If degradation is suspected, a forced degradation study can help to identify the degradation products. |
| Discoloration of the this compound solution. | Significant degradation of the compound. | 1. Do not use the discolored solution. 2. Discard the solution and prepare a fresh stock, ensuring rigorous light protection. |
| Variability in results between experiments conducted on different days. | Inconsistent light exposure during experimental setup. | 1. Standardize your experimental setup protocol to ensure consistent light conditions. 2. Document the lighting conditions during each experiment. |
Experimental Protocols
Protocol 1: General Handling of this compound
This protocol outlines the best practices for handling this compound to minimize light-induced degradation.
Materials:
-
This compound solid powder
-
High-purity DMSO
-
Amber or opaque microcentrifuge tubes or vials
-
Aluminum foil
-
Pipettes and sterile tips
Procedure:
-
Work Area Preparation: Perform all steps in a dimly lit area. Avoid direct sunlight or strong overhead lighting.
-
Stock Solution Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Briefly centrifuge the vial to ensure all powder is at the bottom.
-
Under dim light, add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
-
Aliquoting and Storage:
-
Immediately aliquot the stock solution into single-use volumes in amber or opaque vials.
-
If using clear vials, wrap them securely in aluminum foil.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
-
-
Preparation of Working Solutions:
-
Thaw a single aliquot of the stock solution, protected from light.
-
Perform serial dilutions in your experimental buffer or media in a dimly lit environment, using opaque or foil-wrapped tubes.
-
-
Experimental Use:
-
Quickly add the final working solution to your experimental setup (e.g., cell culture plates).
-
Immediately cover the experimental setup with an opaque lid or aluminum foil and proceed with the incubation.
-
Protocol 2: Forced Photodegradation Study
This protocol provides a framework for intentionally degrading this compound to identify potential degradation products and assess its photostability. This is a crucial step in developing a stability-indicating analytical method.[7][8]
Materials:
-
This compound stock solution
-
Solvent used for the stock solution (e.g., DMSO)
-
Experimental buffer or media
-
Clear, photochemically inert vials (e.g., quartz)
-
Photostability chamber with controlled light and temperature (compliant with ICH Q1B guidelines is recommended)[9]
-
Aluminum foil
-
HPLC or LC-MS system
Procedure:
-
Sample Preparation:
-
Prepare two sets of samples in clear vials:
-
Test Samples: A solution of this compound at a relevant experimental concentration.
-
Control Samples: The same solution as the test samples, but the vials are wrapped securely in aluminum foil to serve as dark controls.
-
-
-
Exposure:
-
Place both test and control samples in the photostability chamber.
-
Expose the samples to a controlled light source. According to ICH Q1B guidelines, a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter is recommended for confirmatory studies.[9] For forced degradation, conditions can be harsher.
-
-
Time Points:
-
Collect samples (both test and control) at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Analysis:
-
Analyze the collected samples by a suitable analytical method, such as HPLC with UV detection or LC-MS.
-
Compare the chromatograms of the light-exposed samples to the dark controls and the time-zero sample.
-
Look for a decrease in the peak area of the parent this compound compound and the appearance of new peaks, which represent potential degradation products.
-
Quantitative Data Summary
The following table presents a hypothetical summary of results from a forced photodegradation study on this compound, as would be analyzed by HPLC.
| Exposure Time (hours) | This compound Remaining (%) (Light-Exposed) | Number of Degradation Products Detected |
| 0 | 100 | 0 |
| 2 | 92 | 1 |
| 4 | 85 | 2 |
| 8 | 71 | 3 |
| 24 | 45 | 4 |
Note: This data is illustrative and not based on actual experimental results for this compound.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Evaluation of Photostability of Small Molecular Compounds with Solid-state UV Spectra] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ajpsonline.com [ajpsonline.com]
- 8. acdlabs.com [acdlabs.com]
- 9. ema.europa.eu [ema.europa.eu]
Validation & Comparative
A Comparative Guide to PD146176 and Other 15-Lipoxygenase (15-LOX) Inhibitors for Researchers
For researchers, scientists, and drug development professionals investigating the role of 15-lipoxygenase (15-LOX), the selection of a potent and selective inhibitor is a critical step. This guide provides an objective comparison of PD146176 with other notable 15-LOX inhibitors, supported by experimental data to facilitate informed decision-making.
Introduction to 15-Lipoxygenase and its Inhibition
15-Lipoxygenase (15-LOX) is a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic and linoleic acid, to produce bioactive lipid mediators. These mediators are implicated in a variety of physiological and pathological processes, including inflammation, immunity, cancer, and neurodegenerative diseases. The inhibition of 15-LOX is a promising therapeutic strategy for a range of these conditions. This guide focuses on the indole-based inhibitor this compound and compares its performance with other well-characterized 15-LOX inhibitors.
Quantitative Comparison of 15-LOX Inhibitor Potency
The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and other relevant parameters for this compound and a selection of other 15-LOX inhibitors. It is important to note that these values have been determined in various studies and under different experimental conditions, which can influence the apparent potency.
Table 1: In Vitro Inhibitory Potency of Selected 15-LOX Inhibitors
| Inhibitor | Chemical Class | Target Enzyme | IC50 Value (µM) | Mechanism of Action | Selectivity |
| This compound | Indole-based | Rabbit Reticulocyte 15-LO[1][2] | 0.54[1][2] | Non-competitive[1] | No demonstrable effect on 5-LOX, 12-LOX, COX-1, or COX-2[1][2] |
| Human 15-LO in IC21 cells[3] | 0.81[3] | ||||
| Rat 12/15-LOX[4] | 3.81[4] | ||||
| ML351 | 1,3-Oxazole-based | Human 15-LOX-1[4] | 0.2[4] | Not specified | Not specified |
| Eleftheriadis-14d | Indole-based | Not specified | 0.09[4] | Not specified | Not specified |
| Compound 9c (i472) | Indole-based | 15-LOX-1[4] | 0.19[4] | Not specified | Not specified |
| Alox15-IN-1 | Not specified | Rabbit ALOX15 (Linoleic Acid)[3] | 0.04[3] | Allosteric[3] | Not specified |
| Human ALOX15 (Arachidonic Acid)[3] | 2.06[3] | ||||
| ThioLox | Not specified | 15-LOX-1[5] | 12[5] | Competitive[5] | Not specified |
Table 2: Cellular Activity of Selected 15-LOX Inhibitors
| Inhibitor | Cell Line | Assay | Observed Effect | Reference |
| This compound | Rabbit atherosclerotic lesions | In vivo | Reduced monocyte-macrophage enrichment[2] | [2] |
| Mouse model of Alzheimer's disease | In vivo | Reversed cognitive impairment, amyloidosis, and tau pathology[3] | [3] | |
| B16F10 mouse melanoma cells | Cell viability/proliferation | Strong antiproliferation effect, cell cycle arrest in G1, increased caspase 3/7 activity[6] | [6] | |
| Compound 9c (i472) | RAW 264.7 macrophages | LPS-induced cell death | Protected macrophages from cell death[4] | [4] |
| Eleftheriadis-14d | RAW 264.7 macrophages | LPS-induced cell death | Improved viability of LPS-treated macrophages[4] | [4] |
| ML351 | Mouse model of ischemic stroke | In vivo | Attenuated infarct volumes, neurological deficit scores, and lipid peroxidation[7][8] | [7][8] |
Experimental Protocols
Spectrophotometric Assay for 15-LOX Inhibition
This is a primary, direct assay that measures the enzymatic activity of 15-LOX by detecting the formation of a conjugated diene hydroperoxide product from a fatty acid substrate.[4]
Materials:
-
Purified 15-LOX enzyme (e.g., from soybean or recombinant human)
-
Substrate: Linoleic acid or arachidonic acid
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.4 or 0.2 M Borate buffer, pH 9.0[9]
-
Inhibitor stock solutions (dissolved in DMSO)
-
DMSO (vehicle control)
-
UV-Vis Spectrophotometer capable of reading at 234 nm
Procedure:
-
Prepare working solutions of the 15-LOX enzyme in cold assay buffer. The final concentration should be determined empirically to yield a linear rate of reaction for at least 5 minutes.
-
Prepare serial dilutions of the test compounds and a positive control inhibitor.
-
In a quartz cuvette, prepare a reaction mixture containing the assay buffer and the desired concentration of the inhibitor (or DMSO for the control).
-
Incubate the enzyme with the inhibitor for a defined period (e.g., 5 minutes) at room temperature to allow for binding.
-
Initiate the reaction by adding the substrate solution to the cuvette.
-
Immediately measure the increase in absorbance at 234 nm over time (e.g., every 30 seconds for 5 minutes).
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) from the linear portion of the curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Cell-Based Assay for 15-LOX Inhibition in Macrophages
This assay assesses the ability of an inhibitor to block 15-LOX activity within a cellular context, often by measuring the downstream effects of 15-LOX products, such as cell death or inflammatory responses.[4]
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test inhibitors and controls
-
Reagents for assessing cell viability (e.g., MTS assay kit) or inflammatory markers (e.g., ELISA for cytokines)
Procedure:
-
Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle control for a specified time (e.g., 1 hour).
-
Induce an inflammatory response and subsequent cell death by adding LPS (e.g., 100 ng/mL) to the wells.
-
Incubate the cells for a further 24 hours.
-
Assess cell viability using the MTS assay according to the manufacturer's protocol. The absorbance is read at the appropriate wavelength.
Data Analysis:
-
Normalize the absorbance values to the untreated control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the inhibitor concentration to evaluate the protective effect of the inhibitor.
Visualizing 15-LOX in Action: Pathways and Workflows
15-LOX Signaling Pathway in Macrophage-Mediated Inflammation
15-LOX plays a crucial role in macrophage function and inflammation. It metabolizes arachidonic acid to produce 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is then converted to 15-hydroxyeicosatetraenoic acid (15-HETE). These lipid mediators can have both pro- and anti-inflammatory effects by modulating various signaling pathways, including the NF-κB pathway, which is a central regulator of inflammation.[2][10]
Experimental Workflow for 15-LOX Inhibitor Screening
The process of identifying and validating a new 15-LOX inhibitor typically follows a multi-step workflow, starting from initial high-throughput screening to more detailed in vitro and cell-based characterization.
Conclusion
This compound is a well-characterized, selective, and non-competitive inhibitor of 15-LOX with demonstrated in vivo efficacy. While it serves as a valuable tool for studying the roles of 15-LOX, a variety of other inhibitors with different chemical scaffolds, potencies, and mechanisms of action are available. The choice of inhibitor will ultimately depend on the specific research question, the experimental system being used, and the desired selectivity profile. This guide provides a starting point for researchers to compare these inhibitors and select the most appropriate tool for their studies.
References
- 1. resources.bio-techne.com [resources.bio-techne.com]
- 2. Regulation and Functions of 15-Lipoxygenases in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Leukocyte-type 12/15-lipoxygenase is essential for timely inflammation-resolution and effective tissue regeneration following skeletal muscle injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Regulation and Functions of 15-Lipoxygenases in Human Macrophages [frontiersin.org]
A Comparative Analysis of PD146176 and ML351 in Alzheimer's Disease Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent inhibitors of the 12/15-lipoxygenase (12/15-LOX) enzyme, PD146176 and ML351, in the context of Alzheimer's disease (AD) models. This document synthesizes preclinical data, details experimental methodologies, and visualizes key signaling pathways to support further research and therapeutic development.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles. The inflammatory enzyme 12/15-lipoxygenase (12/15-LOX) has emerged as a key player in AD pathogenesis, making it a promising therapeutic target. This guide focuses on two inhibitors of this enzyme: this compound, a first-generation compound, and ML351, a newer, more selective inhibitor.
Mechanism of Action: Targeting the 12/15-Lipoxygenase Pathway
Both this compound and ML351 exert their therapeutic effects by inhibiting the 12/15-lipoxygenase enzyme. Upregulation of 12/15-LOX in the brain contributes to AD pathology through several mechanisms. It is involved in the modulation of Aβ production via β-secretase (BACE-1) and influences tau phosphorylation through the cyclin-dependent kinase 5 (cdk5) pathway.[1] Pharmacological inhibition of 12/15-LOX has been shown to activate autophagy, the cellular process for clearing damaged proteins, thereby facilitating the removal of both Aβ and insoluble tau.[2]
// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; LOX_12_15 [label="12/15-Lipoxygenase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Leukotrienes [label="Leukotrienes &\n 12(S)-HETE", fillcolor="#F1F3F4", fontcolor="#202124"]; Neuroinflammation [label="Neuroinflammation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; APP [label="Amyloid Precursor\nProtein (APP)", fillcolor="#F1F3F4", fontcolor="#202124"]; BACE1 [label="BACE-1 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Abeta [label="Amyloid-β (Aβ)\nProduction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Plaques [label="Amyloid Plaques", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tau [label="Tau Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; cdk5 [label="cdk5 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; pTau [label="Tau Hyperphosphorylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tangles [label="Neurofibrillary\nTangles", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Autophagy [label="Autophagy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Clearance [label="Clearance of Aβ\nand pTau", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PD146176_ML351 [label="this compound / ML351", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Arachidonic_Acid -> LOX_12_15 [label="Substrate"]; LOX_12_15 -> Leukotrienes [label="Metabolizes"]; Leukotrienes -> Neuroinflammation [label="Promotes"]; LOX_12_15 -> BACE1 [label="Upregulates"]; APP -> Abeta [label="Cleavage by BACE-1\n& γ-secretase"]; BACE1 -> Abeta [style=dashed]; Abeta -> Plaques [label="Aggregates to form"]; LOX_12_15 -> cdk5 [label="Activates"]; Tau -> pTau [label="Phosphorylation"]; cdk5 -> pTau [style=dashed]; pTau -> Tangles [label="Aggregates to form"]; PD146176_ML351 -> LOX_12_15 [label="Inhibits", dir=back, color="#EA4335", fontcolor="#EA4335"]; LOX_12_15 -> Autophagy [label="Inhibits", style=dashed, dir=back, color="#34A853", fontcolor="#34A853"]; Autophagy -> Clearance [label="Promotes"]; }
Figure 1: The 12/15-Lipoxygenase signaling pathway in Alzheimer's disease.Comparative Performance Data
The following tables summarize the available quantitative data for this compound and ML351.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 / Ki | Selectivity | Reference |
| This compound | Rabbit Reticulocyte 15-LOX | Ki = 197 nM, IC50 = 0.54 µM | Not highly selective | N/A |
| ML351 | Human 15-LOX-1 | IC50 = 200 nM | >250-fold vs. 5-LOX, 12-LOX, 15-LOX-2 | [3] |
Table 2: In Vivo Efficacy in Alzheimer's Disease Models
| Compound | Animal Model | Key Findings | Quantitative Data | Reference |
| This compound | 3xTg-AD Mice (aged) | Reverses cognitive impairment; Reduces Aβ and insoluble tau pathology. | Specific percentage reductions not detailed in the available literature. However, in a similar model, a different immunotherapy led to a 40% reduction in Aβ42 and a 25-50% reduction in tau pathologies.[4][5] | [6] |
| ML351 | Proposed for 3xTg-AD and htau mice | Expected to reproduce and improve upon this compound results. Shown to be brain penetrant and effective in stroke models. | In vivo data in AD models is not yet published. In a mouse model of stroke, it significantly reduced infarct size. | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for evaluating 12/15-LOX inhibitors in AD mouse models.
General Workflow for In Vivo Efficacy Studies
// Nodes Start [label="Start:\n3xTg-AD Mouse Model\n(Aged with established pathology)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Chronic Treatment:\nthis compound or ML351 vs. Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Behavioral [label="Behavioral Testing:\n- Morris Water Maze\n- Novel Object Recognition", fillcolor="#FBBC05", fontcolor="#202124"]; Biochemical [label="Biochemical Analysis:\n- ELISA for Aβ40/42\n- Western Blot for p-tau/total tau", fillcolor="#34A853", fontcolor="#FFFFFF"]; Histological [label="Immunohistochemistry:\n- Aβ plaque burden (6E10)\n- Tau tangles (AT8)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Endpoints [label="Endpoints:\n- Cognitive Function\n- Aβ & Tau Pathology\n- Synaptic Markers", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Treatment; Treatment -> Behavioral; Treatment -> Biochemical; Treatment -> Histological; Behavioral -> Endpoints; Biochemical -> Endpoints; Histological -> Endpoints; }
Figure 2: A typical experimental workflow for assessing 12/15-LOX inhibitors in AD mouse models.Animal Models
-
3xTg-AD Mice: This widely used model develops both Aβ plaques and neurofibrillary tangles, mimicking key aspects of human AD pathology.[6]
-
htau Mice: This model specifically develops tau pathology, making it suitable for studying the effects of inhibitors on tauopathies.[2]
Drug Administration
-
This compound: In a study with aged 3xTg-AD mice, the inhibitor was administered for three months after the establishment of cognitive and neuropathological features.[6] The specific dosage and route of administration would be determined by pharmacokinetic and pharmacodynamic studies to ensure adequate brain penetration and target engagement.
Behavioral Assessments
-
Morris Water Maze: This test is used to assess spatial learning and memory. Mice are trained to find a hidden platform in a pool of water. The time taken to find the platform (escape latency) and the time spent in the target quadrant during a probe trial (with the platform removed) are key measures of cognitive function.
-
Novel Object Recognition: This test evaluates recognition memory. Mice are habituated to an arena with two identical objects. In the test phase, one object is replaced with a novel one. The time spent exploring the novel object compared to the familiar one is a measure of recognition memory.[7]
Biochemical and Histological Analysis
-
ELISA: Enzyme-linked immunosorbent assays are used to quantify the levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates.[4][5]
-
Western Blotting: This technique is used to measure the levels of total and phosphorylated tau, as well as synaptic proteins, in brain tissue lysates.
-
Immunohistochemistry: Brain sections are stained with specific antibodies to visualize and quantify Aβ plaques (e.g., using 6E10 antibody) and hyperphosphorylated tau (e.g., using AT8 antibody). The plaque and tangle burden can then be quantified using image analysis software.[1]
Conclusion
Both this compound and ML351 show promise as therapeutic agents for Alzheimer's disease by targeting the 12/15-lipoxygenase pathway. This compound has demonstrated the ability to reverse established AD-like pathology and cognitive deficits in a preclinical model. ML351 represents a significant advancement with its improved potency and selectivity, and its ability to cross the blood-brain barrier. While direct comparative in vivo data in an AD model is eagerly awaited, the existing evidence strongly supports the continued investigation of selective 12/15-LOX inhibitors as a disease-modifying strategy for Alzheimer's disease. Future studies should focus on head-to-head comparisons of these compounds and further elucidation of their downstream effects on neuroinflammation and synaptic plasticity.
References
- 1. benchchem.com [benchchem.com]
- 2. RePORT ⟩ RePORTER [reporter.nih.gov]
- 3. Discovery of ML351, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Active full-length DNA Aβ42 immunization in 3xTg-AD mice reduces not only amyloid deposition but also tau pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Active full-length DNA Aβ42 immunization in 3xTg-AD mice reduces not only amyloid deposition but also tau pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Pharmacological enhancement of cholinergic neurotransmission alleviates neuroinflammation and improves functional outcomes in a triple transgenic mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ALOX15 Inhibitors: PD146176 vs. Alox15-IN-1
For researchers and drug development professionals investigating the roles of arachidonate 15-lipoxygenase (ALOX15), the selection of a potent and selective inhibitor is a critical early step. This guide provides an objective comparison of two prominent ALOX15 inhibitors, PD146176 and Alox15-IN-1, compiled from available experimental data.
Both this compound and Alox15-IN-1 are effective inhibitors of ALOX15, but they exhibit distinct characteristics in their potency, selectivity, and mechanism of action.[1] this compound is a well-characterized selective inhibitor of both rabbit and human ALOX15 and has demonstrated efficacy in in-vivo models of conditions like atherosclerosis and neurodegenerative diseases.[1][2] In contrast, Alox15-IN-1 shows high potency, particularly against the linoleate oxygenase activity of rabbit ALOX15.[1][3] The choice between these inhibitors will likely depend on the specific research application, the target species, and the desired selectivity profile.[1]
Quantitative Comparison of Inhibitor Potency
The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and inhibitory constants (Ki) for this compound and Alox15-IN-1 against ALOX15. It is important to note that these values have been determined in various studies and under different experimental conditions.
Table 1: this compound Inhibitory Potency and Selectivity
| Target Enzyme | IC50 (µM) | Ki (nM) | Selectivity vs. Other Enzymes |
| Rabbit Reticulocyte 15-LOX | 0.54 | 197 | No demonstrable effect on 5-LOX, 12-LOX, COX-1, or COX-2[4] |
| Human 15-LO in IC21 cells | 0.81 | - | Not specified |
Table 2: Alox15-IN-1 Inhibitory Potency
| Target | Substrate | IC50 (µM) |
| Rabbit ALOX15 | Linoleic Acid | 0.04[1][3] |
| Human ALOX15 | Arachidonic Acid | 2.06[1][3] |
Mechanism of Action
The two inhibitors function through different mechanisms. This compound is characterized as a non-competitive inhibitor of 15-lipoxygenase.[4] In contrast, Alox15-IN-1 is described as an allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the active site to modulate its activity.[5]
In Vivo Efficacy
This compound has been shown to have in vivo activity. In a mouse model of Alzheimer's disease, it was found to reverse cognitive impairment, brain amyloidosis, and tau pathology, with a proposed mechanism of stimulating autophagy.[2] Information regarding the in vivo efficacy of Alox15-IN-1 is less prevalent in the reviewed literature.[1]
Experimental Protocols
Determination of ALOX15 Inhibitory Activity (Spectrophotometric Assay)
This protocol provides a generalized procedure for determining the in vitro inhibitory activity of compounds against ALOX15 by monitoring the formation of conjugated dienes from a polyunsaturated fatty acid substrate.
Materials:
-
Purified recombinant human or rabbit ALOX15
-
This compound or Alox15-IN-1
-
Arachidonic acid or linoleic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
Dimethyl sulfoxide (DMSO)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor (this compound or Alox15-IN-1) in DMSO.
-
Create a series of dilutions of the inhibitor in the assay buffer to test a range of concentrations.
-
Prepare a solution of the substrate (arachidonic acid or linoleic acid) in the assay buffer.
-
-
Assay Performance:
-
In a quartz cuvette, combine the borate buffer and the desired concentration of the inhibitor dilution (or DMSO for the vehicle control).
-
Add the purified ALOX15 enzyme to the cuvette and incubate for a specified period (e.g., 5 minutes) at room temperature to allow for inhibitor binding.[1]
-
Initiate the enzymatic reaction by adding the substrate solution to the cuvette.
-
Immediately monitor the increase in absorbance at 234 nm over time (e.g., for 5 minutes).[1] This wavelength corresponds to the formation of the conjugated diene hydroperoxide product.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the comparison and the biological context, the following diagrams are provided.
Caption: Experimental workflow for comparing ALOX15 inhibitors.
Caption: Simplified ALOX15 signaling pathway and points of inhibition.
Conclusion
Both this compound and Alox15-IN-1 are valuable tools for the study of ALOX15 function. This compound is a more established inhibitor with a well-defined selectivity profile and demonstrated in vivo activity.[1] Alox15-IN-1, on the other hand, exhibits high potency, particularly against the linoleate oxygenase activity of rabbit ALOX15, and its allosteric mechanism of action may offer a different modality for investigation.[1] The ultimate selection of an inhibitor will be guided by the specific experimental context and the research question at hand.
References
A Comparative Guide to the In Vitro Efficacy of PD146176 and C6-Ceramide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of the 15-lipoxygenase inhibitor, PD146176, and the pro-apoptotic lipid, C6-ceramide (CDC). The following sections detail their mechanisms of action, present available quantitative data on their efficacy, outline relevant experimental protocols, and visualize their signaling pathways.
Introduction
This compound is a potent and selective inhibitor of 15-lipoxygenase (15-LOX), an enzyme implicated in inflammatory pathways and the progression of various diseases, including atherosclerosis and certain cancers. By inhibiting 15-LOX, this compound modulates the production of downstream inflammatory mediators.
C6-ceramide (CDC) is a synthetic, cell-permeable short-chain ceramide. Ceramides are bioactive sphingolipids that act as second messengers in a variety of cellular processes, most notably in the induction of apoptosis (programmed cell death). C6-ceramide is widely used in in vitro studies to mimic the effects of endogenous ceramides and to investigate apoptosis-related signaling pathways.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the in vitro efficacy of this compound and C6-ceramide. It is important to note that direct comparative studies are limited, and the presented data is compiled from separate investigations.
Table 1: Inhibitory and Cytotoxic Potency
| Compound | Target/Assay | Cell Line/System | IC50 / Ki | Source(s) |
| This compound | Rabbit Reticulocyte 15-LOX | Enzyme Assay | Ki = 197 nM | [1] |
| Rabbit Reticulocyte 15-LOX | Enzyme Assay | IC50 = 0.54 µM | [1] | |
| Human 15-LOX | IC21 cells | IC50 = 0.81 µM | [2] | |
| Antiproliferative (SRB assay) | B16F10 (mouse melanoma) | IC50 at 24h: ~25 µM | [3] | |
| Mitochondrial Viability (MTT assay) | B16F10 (mouse melanoma) | IC50 at 24h: ~30 µM | [3] | |
| C6-Ceramide | Cell Viability | MyLa (cutaneous T-cell lymphoma) | ~67.3% reduction at 25 µM (24h) | [4] |
| Cell Viability | HuT78 (cutaneous T-cell lymphoma) | ~56.2% reduction at 25 µM (24h) | [4] | |
| Cell Viability | Kupffer Cells | No effect up to 10 µM (2h) | [5] | |
| Cell Viability | Kupffer Cells | ~10% decrease at 20 µM (2h) | [5] | |
| Cell Viability | Kupffer Cells | ~49% decrease at 30 µM (2h) | [5] | |
| Cytotoxicity | HSC-3 (oral squamous carcinoma) | Viability reduced to 44% at 10 µM (24h) | [6] |
Note: IC50 values are highly dependent on the cell line, assay duration, and specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to evaluate the in vitro efficacy of this compound and C6-ceramide.
15-Lipoxygenase (15-LOX) Inhibition Assay (for this compound)
Objective: To determine the inhibitory effect of this compound on 15-LOX enzymatic activity.
Principle: This spectrophotometric assay measures the formation of conjugated dienes, a product of the 15-LOX-catalyzed oxidation of a polyunsaturated fatty acid substrate like linoleic acid or arachidonic acid. The increase in absorbance at 234 nm is monitored over time.
Materials:
-
Purified recombinant 15-LOX enzyme
-
Substrate: Linoleic acid or arachidonic acid
-
Buffer: Borate buffer (e.g., 0.1 M, pH 9.0)
-
This compound stock solution (in DMSO)
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing borate buffer and the substrate at a final concentration.
-
Add a specific concentration of this compound or vehicle control (DMSO) to the reaction mixture and pre-incubate for a defined period (e.g., 5-10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the 15-LOX enzyme.
-
Immediately monitor the increase in absorbance at 234 nm for a set duration (e.g., 5-10 minutes).
-
Calculate the initial reaction rate from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of this compound to the vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against a range of this compound concentrations.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound or C6-ceramide on cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cultured cells of interest
-
This compound or C6-ceramide stock solutions
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, C6-ceramide, or vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound or C6-ceramide.
Principle: This flow cytometry-based assay uses Annexin V and propidium iodide (PI) to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.
Materials:
-
Cultured cells treated with this compound, C6-ceramide, or control.
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with the compound of interest for the desired time.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and a general experimental workflow.
Caption: this compound inhibits 15-LOX, blocking inflammatory mediator production.
Caption: C6-Ceramide induces apoptosis through multiple signaling pathways.
Caption: A general workflow for the in vitro comparison of compound efficacy.
Conclusion
Both this compound and C6-ceramide demonstrate significant in vitro activity, albeit through distinct mechanisms. This compound acts as a specific inhibitor of 15-LOX, thereby modulating inflammatory and proliferative pathways. Its cytotoxic effects appear to be cell-type dependent. In contrast, C6-ceramide is a potent, broad-spectrum inducer of apoptosis across a variety of cancer cell lines, engaging multiple pro-death signaling cascades.
The selection between these two compounds for research purposes will depend on the specific biological question being addressed. This compound is a valuable tool for investigating the role of the 15-LOX pathway, while C6-ceramide serves as a robust positive control for apoptosis induction and a tool to explore the mechanisms of programmed cell death. Further head-to-head comparative studies in various cell lines would be beneficial to more definitively delineate their relative potencies and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. A POTENT AND SELECTIVE INHIBITOR TARGETING HUMAN AND MURINE 12/15-LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Effects of Selective COX and LOX Inhibitors and Their Combinations with Antineoplastic Drugs in the Mouse Melanoma Cell Line B16F10 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. C6-Ceramide Enhances Phagocytic Activity of Kupffer Cells through the Production of Endogenous Ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
PD146176: A First-Generation 12/15-Lipoxygenase Inhibitor in Comparative Perspective
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the first-generation 12/15-lipoxygenase (12/15-LOX) inhibitor, PD146176, with other relevant inhibitors. The following sections detail its performance, supported by experimental data, and provide comprehensive experimental protocols and pathway visualizations to inform future research and development.
Introduction to 12/15-Lipoxygenase and its Inhibition
12/15-lipoxygenase (12/15-LOX), also known as ALOX15, is a non-heme iron-containing enzyme that plays a crucial role in the metabolism of polyunsaturated fatty acids, primarily arachidonic acid and linoleic acid. It catalyzes the insertion of molecular oxygen to produce bioactive lipid mediators, such as 12- and 15-hydroxyeicosatetraenoic acid (HETE) and 13-hydroxyoctadecadienoic acid (HODE). These lipid products are implicated in a variety of pathological processes, including inflammation, neurodegeneration, atherosclerosis, and certain cancers. Consequently, the development of 12/15-LOX inhibitors has emerged as a promising therapeutic strategy.
This compound, an indole-based compound, was one of the first-generation inhibitors of 12/15-LOX. While it has been instrumental in elucidating the role of this enzyme in various diseases, it possesses notable limitations, including a lack of selectivity and lower potency compared to newer generation inhibitors. This guide will compare this compound with other 12/15-LOX inhibitors, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Quantitative Comparison of 12/15-LOX Inhibitors
The following table summarizes the in vitro potency of this compound in comparison to other first-generation and next-generation 12/15-LOX inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency, with lower values indicating higher potency.
| Inhibitor | Chemical Class | Target Enzyme | IC50 Value (µM) | Source | Reference |
| This compound | Indole-based | Rabbit reticulocyte 15-LOX | 0.54 | Recombinant | |
| Human 15-LOX (in transfected IC21 cells) | 0.81 | Cell-based | |||
| Rabbit reticulocyte 12/15-LOX | 3.81 | Not specified | |||
| ML351 | 1,3-Oxazole-based | Human 12/15-LOX | 0.2 | Recombinant | |
| Baicalein | Flavonoid | Not specified | 1.6 | Not specified | |
| Nordihydroguaiaretic acid (NDGA) | Lignan | Not specified | 0.11 | Not specified | |
| ThioLox | Not specified | 15-LOX-1 | 12 | Not specified |
Table 1: In Vitro Potency of 12/15-LOX Inhibitors. This table provides a comparative overview of the IC50 values for this compound and other notable 12/15-LOX inhibitors.
The selectivity of an inhibitor for its target enzyme over other related enzymes is a critical factor in drug development to minimize off-target effects. The following table compares the selectivity profile of this compound with the next-generation inhibitor ML351.
| Inhibitor | Target Enzyme | Selectivity vs. 5-LOX | Selectivity vs. 12-LOX | Selectivity vs. 15-LOX-2 | Reference |
| This compound | 12/15-LOX | Limited selectivity reported | Limited selectivity reported | Limited selectivity reported | |
| ML351 | Human 12/15-LOX | >250-fold | >250-fold | >250-fold |
Table 2: Selectivity Profile of 12/15-LOX Inhibitors. This table highlights the superior selectivity of the next-generation inhibitor ML351 compared to the first-generation inhibitor this compound.
12/15-Lipoxygenase Signaling Pathway
The 12/15-LOX enzyme is a key player in the arachidonic acid (AA) metabolic cascade. Upon cellular stimulation, AA is released from membrane phospholipids and can be metabolized by 12/15-LOX to produce hydroperoxyeicosatetraenoic acids (HPETEs), which are subsequently reduced to hydroxyeicosatetraenoic acids (HETEs). These lipid mediators can then act as signaling molecules to influence a variety of cellular processes, including inflammation, oxidative stress, and cell death. The following diagram illustrates a simplified signaling pathway involving 12/15-LOX.
Caption: Simplified 12/15-LOX signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of 12/15-LOX inhibitors.
In Vitro 12/15-Lipoxygenase Enzyme Inhibition Assay
This assay directly measures the enzymatic activity of 12/15-LOX and the inhibitory effect of test compounds.
Materials:
-
Purified recombinant 12/15-lipoxygenase enzyme
-
Linoleic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitors
-
Test inhibitor (e.g., this compound)
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Prepare Solutions:
-
Substrate solution: Prepare a 250 µM solution of linoleic acid in borate buffer. Note that a slight pre-oxidation of linoleic acid may be necessary for enzyme activation.
-
Enzyme solution: Dilute the purified 12/15-LOX enzyme in cold borate buffer to the desired concentration (e.g., to achieve an absorbance change of approximately 0.4 AU/min). Keep the enzyme solution on ice.
-
Inhibitor solutions: Prepare a stock solution of the inhibitor in DMSO and make serial dilutions to obtain the desired final concentrations.
-
-
Assay Protocol:
-
Set the spectrophotometer to read absorbance at 234 nm.
-
Blank: To a quartz cuvette, add 487.5 µL of borate buffer and 12.5 µL of DMSO.
-
Control (No Inhibitor): To a separate cuvette, add 487.5 µL of the enzyme solution and 12.5 µL of DMSO.
-
Inhibitor Samples: To other cuvettes, add 487.5 µL of the enzyme solution and 12.5 µL of the respective inhibitor dilutions.
-
Pre-incubate the enzyme-inhibitor mixtures for a defined period (e.g., 5 minutes) at room temperature.
-
Initiate the reaction by adding 500 µL of the substrate solution to each cuvette (except the blank).
-
Immediately start monitoring the increase in absorbance at 234 nm for a set duration (e.g., 5 minutes). The formation of the conjugated diene hydroperoxide product from linoleic acid results in an increase in absorbance at this wavelength.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (V) for each condition from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based 12/15-Lipoxygenase Inhibition Assay
This assay evaluates the ability of an inhibitor to block 12/15-LOX activity within a cellular context.
Materials:
-
HT-22 mouse hippocampal cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Glutamate
-
Test inhibitor (e.g., this compound)
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
-
ELISA kit for 12-HETE measurement or LC-MS/MS system
Procedure:
-
Cell Culture:
-
Culture HT-22 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
-
Inhibition of Glutamate-Induced Cell Death:
-
Seed HT-22 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor for a specific duration (e.g., 1 hour).
-
Induce oxidative stress by adding a final concentration of 5 mM glutamate to the cell culture medium.
-
Incubate the cells for 24 hours.
-
Assess cell viability using a standard assay such as MTT.
-
-
Measurement of 12-HETE Production:
-
Seed HT-22 cells and treat with the inhibitor and glutamate as described above.
-
After the incubation period, collect the cell culture supernatant.
-
Measure the concentration of 12-HETE in the supernatant using a specific ELISA kit according to the manufacturer's instructions or by LC-MS/MS for more precise quantification.
-
-
Data Analysis:
-
For the cell viability assay, normalize the results to the untreated control and plot cell viability against the inhibitor concentration to determine the EC50 (half-maximal effective concentration) for cell protection.
-
For the 12-HETE measurement, compare the levels of 12-HETE in the inhibitor-treated groups to the glutamate-only treated group to determine the extent of inhibition.
-
Experimental Workflow for 12/15-LOX Inhibitor Screening
The following diagram outlines a typical workflow for the screening and characterization of novel 12/15-LOX inhibitors.
Caption: Workflow for 12/15-LOX inhibitor screening.
Conclusion
This compound, as a first-generation 12/15-LOX inhibitor, has been a valuable tool in advancing our understanding of the role of this enzyme in health and disease. However, its limitations in terms of potency and selectivity are apparent when compared to next-generation inhibitors like ML351. For researchers in the field, the choice of inhibitor will depend on the specific experimental goals. While this compound may still be suitable for certain proof-of-concept studies, the use of more potent and selective inhibitors is recommended for studies requiring higher specificity and in vivo applications. This guide provides the necessary data and protocols to make informed decisions and to design rigorous experiments in the pursuit of novel therapeutics targeting the 12/15-lipoxygenase pathway.
A Comparative Analysis of PD146176 and Next-Generation LOX Inhibitors: A Guide to Selectivity and Performance
In the landscape of inflammatory disease research and drug development, the lipoxygenase (LOX) enzyme family represents a critical therapeutic target. These enzymes are central to the biosynthesis of leukotrienes and other lipid mediators that drive inflammatory processes.[1][2] This guide provides a detailed comparison of the first-generation inhibitor, PD146176, against a selection of next-generation LOX inhibitors, with a focus on their selectivity profiles, supported by experimental data.
Overview of Lipoxygenase Inhibition
The lipoxygenase pathway is a key branch of the arachidonic acid cascade, leading to the production of pro-inflammatory leukotrienes.[3] Different isoforms of LOX, including 5-LOX, 12-LOX, and 15-LOX, are involved in the pathophysiology of various diseases such as asthma, atherosclerosis, and certain cancers.[1][4] Inhibition of these enzymes can effectively mitigate the inflammatory response.[2] While first-generation inhibitors validated this therapeutic approach, their utility was often limited by factors such as off-target effects. This has spurred the development of next-generation inhibitors with enhanced potency and selectivity.[3]
Comparative Selectivity of LOX Inhibitors
The following table summarizes the inhibitory potency and selectivity of this compound and selected next-generation LOX inhibitors against various LOX isoforms and cyclooxygenase (COX) enzymes.
| Inhibitor | Primary Target | IC50 / Ki | Selectivity Profile |
| This compound | 15-LOX | IC50: 0.54 µM (rabbit reticulocyte 15-LOX)[5]; Ki: 197 nM[5] | Reported to have no demonstrable effect on 5-LOX, 12-LOX, COX-1, or COX-2. However, some studies suggest it may act on cytochrome P450 (CYP) epoxygenase rather than 15-LOX in certain human cell lines.[5][6] |
| Zileuton | 5-LOX | - | A selective 5-lipoxygenase inhibitor that blocks the formation of LTB4, LTC4, LTD4, and LTE4.[4][7][8] Some evidence suggests it may also inhibit prostaglandin production by affecting arachidonic acid release.[9][10] |
| Setileuton (MK-0633) | 5-LOX | - | A potent and selective 5-lipoxygenase inhibitor developed for improved safety, specifically with reduced affinity for the hERG potassium channel.[11] |
| PF-4191834 | 5-LOX | IC50: 229 ± 20 nM[12] | Exhibits approximately 300-fold selectivity for 5-LOX over 12-LOX and 15-LOX and shows no activity toward COX enzymes.[12][13] |
| VLX-1005 | 12-LOX | - | A novel, potent, and highly selective small-molecule inhibitor of human 12-LOX currently in clinical development.[14] |
Signaling Pathways and Experimental Workflows
To understand the context of LOX inhibition and the methods used to assess it, the following diagrams illustrate the general LOX signaling pathway and a typical experimental workflow for determining inhibitor selectivity.
Caption: General Lipoxygenase (LOX) Signaling Pathway.
References
- 1. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound affects human EA.hy926 endothelial cell function by differentially modulating oxylipin production of LOX, COX and CYP epoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zileuton | C11H12N2O2S | CID 60490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Discovery of Setileuton, a Potent and Selective 5-Lipoxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacology of PF-4191834, a novel, selective non-redox 5-lipoxygenase inhibitor effective in inflammation and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Cadrenal Therapeutics Acquires VLX-1005, a First-in-Class Phase 2 12-LOX Inhibitor for Patients with Heparin-Induced Thrombocytopenia (HIT) - BioSpace [biospace.com]
Validating 15-LOX Inhibition: A Comparative Guide to PD146176 and Alternatives
For researchers and drug development professionals investigating the diverse roles of 15-lipoxygenase (15-LOX), the selection of a potent and selective inhibitor is a critical step. This guide provides an objective comparison of PD146176, a well-characterized 15-LOX inhibitor, with other commercially available alternatives. We present supporting experimental data, detailed methodologies for key validation experiments, and visual representations of signaling pathways and experimental workflows to aid in your research endeavors.
Inhibitor Performance Comparison
The following table summarizes the key quantitative data for this compound and two alternative 15-LOX inhibitors, Alox15-IN-1 and ThioLox, allowing for a direct comparison of their potency and mechanism of action.
| Inhibitor | Target(s) | Mechanism of Action | IC50 | K_i_ | Selectivity |
| This compound | 15-Lipoxygenase (15-LOX) | Non-competitive | 0.54 µM (rabbit reticulocyte 15-LO), 0.81 µM (human 15-LO in IC21 cells) | 197 nM (rabbit reticulocyte 15-LO) | No demonstrable effect on 5-LOX, 12-LOX, COX-1, or COX-2 |
| Alox15-IN-1 | ALOX15 (15-LOX) | Allosteric | 0.04 µM (rabbit ALOX15, linoleic acid substrate), 2.06 µM (human ALOX15, arachidonic acid substrate) | Not Reported | Information not widely available |
| ThioLox | 15-Lipoxygenase-1 (15-LOX-1) | Competitive | 12 µM | 3.30 µM | Information not widely available |
Key Experimental Protocols
Accurate validation of 15-LOX inhibition is crucial for interpreting experimental results. Below are detailed protocols for common assays used to characterize 15-LOX inhibitors.
In Vitro 15-LOX Inhibition Assay (Spectrophotometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified 15-LOX.
Materials:
-
Purified recombinant 15-LOX enzyme
-
Arachidonic acid (substrate)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
In a UV-transparent 96-well plate or cuvette, add the assay buffer, the test inhibitor at various concentrations (or vehicle control, e.g., DMSO), and the purified 15-LOX enzyme.
-
Incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product, 13(S)-hydroperoxyeicosatetraenoic acid (13-HpETE).
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular 15-LOX Activity Assay
Objective: To assess the ability of a test compound to inhibit 15-LOX activity within a cellular context.
Materials:
-
A suitable cell line expressing 15-LOX (e.g., human macrophages, or a transfected cell line)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
Arachidonic acid (or other relevant fatty acid substrate)
-
Cell lysis buffer
-
ELISA kit for 13-HODE or other relevant 15-LOX products, or LC-MS/MS system for lipidomics analysis
Procedure:
-
Culture the cells to the desired confluency in multi-well plates.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle control for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with arachidonic acid to induce 15-LOX activity.
-
After incubation, collect the cell supernatant or lyse the cells.
-
Quantify the amount of a specific 15-LOX product (e.g., 13-HODE) in the supernatant or cell lysate using a commercially available ELISA kit or by LC-MS/MS.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle-treated control.
-
Determine the cellular IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing Key Pathways and Workflows
15-LOX Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving 15-LOX. The enzyme metabolizes arachidonic acid to produce 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which is then converted to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). These lipid mediators can then influence various downstream cellular processes, including inflammation and oxidative stress.
Caption: Simplified 15-LOX signaling pathway.
Experimental Workflow for Inhibitor Validation
This diagram outlines a typical workflow for validating a potential 15-LOX inhibitor, from initial in vitro screening to cellular and potential in vivo testing.
Caption: Workflow for 15-LOX inhibitor validation.
Comparative Efficacy of PD146176 and Alternative Therapies in Preclinical Atherosclerosis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of PD146176, a 15-lipoxygenase (15-LO) inhibitor, against other therapeutic agents in preclinical models of atherosclerosis. The data presented is intended to offer an objective overview to inform further research and drug development in cardiovascular disease.
Executive Summary
Atherosclerosis is a complex inflammatory disease characterized by the buildup of plaque in the arteries. Therapeutic strategies often target lipid metabolism and inflammation. This guide evaluates the preclinical performance of this compound and compares it with a prominent alternative, the Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor Avasimibe. While both have shown efficacy in animal models, their mechanisms and clinical trajectories have differed significantly.
Quantitative Data Summary
The following table summarizes the key quantitative outcomes from in vivo studies of this compound and Avasimibe in atherosclerosis models.
| Compound | Animal Model | Key Efficacy Endpoints | Results |
| This compound | Hypercholesterolemic Rabbit | Iliac-femoral monocyte-macrophage area | ↓ 71% (Progression study) |
| Iliac-femoral cross-sectional lesion area | No significant change (Progression study) | ||
| Iliac-femoral cholesteryl ester content | ↓ 63% (Progression study) | ||
| Iliac-femoral lesion size and macrophage content | ↓ 34% (Regression study) | ||
| Thoracic aortic gross lesion extent | ↓ 41% (Regression study)[1] | ||
| Avasimibe | ApoE*3-Leiden Mice | Aortic root lesion area | ↓ 92% (vs. high-cholesterol control) |
| ↓ 78% (vs. cholesterol-matched control)[2][3] | |||
| Plasma cholesterol | ↓ 56% [2] | ||
| Monocyte adherence to endothelium | Significantly reduced[2][3] |
Signaling Pathways and Mechanisms of Action
This compound: Inhibition of 15-Lipoxygenase
This compound is a specific inhibitor of 15-lipoxygenase (15-LO).[1] The 15-LO enzyme is implicated in the oxidation of low-density lipoproteins (LDL) within the arterial wall, a critical step in the formation of foam cells and the progression of atherosclerotic plaques.[4][5] By inhibiting 15-LO, this compound is hypothesized to reduce the oxidative stress and inflammatory signaling that contribute to atherosclerosis.
Caption: Signaling pathway of this compound in atherosclerosis.
Avasimibe: Inhibition of ACAT
Avasimibe is an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme that catalyzes the esterification of intracellular free cholesterol into cholesteryl esters for storage.[3][6] In macrophages within atherosclerotic plaques, the accumulation of cholesteryl esters leads to the formation of foam cells.[7] By inhibiting ACAT, Avasimibe was expected to reduce foam cell formation and promote cholesterol efflux.[8][9] However, clinical trials in humans did not demonstrate a favorable effect on coronary atherosclerosis.[10][11]
Caption: Mechanism of action of Avasimibe in inhibiting foam cell formation.
Experimental Protocols
In Vivo Efficacy of this compound in a Rabbit Atherosclerosis Model
-
Animal Model: Rabbits with chronic endothelial denudation of the iliac-femoral artery.
-
Diet and Treatment (Progression Study): Animals were fed a diet containing 0.25% cholesterol, 3% peanut oil, and 3% coconut oil twice daily for 12 weeks. The treatment group received 175 mg/kg of this compound with their meals.
-
Diet and Treatment (Regression Study): Atherosclerotic lesions were pre-established by feeding a 0.5% cholesterol, 3% peanut oil, and 3% coconut oil diet for 9 weeks, followed by a 0% cholesterol/fat diet for 6 weeks. Subsequently, animals were administered 175 mg/kg of this compound once daily for 8 weeks.
-
Endpoint Analysis: Plasma lipid levels were monitored. After the treatment period, the iliac-femoral arteries and thoracic aorta were harvested for morphometric and histological analysis to quantify lesion area, monocyte-macrophage content, and cholesteryl ester content.[1]
In Vivo Efficacy of Avasimibe in a Mouse Atherosclerosis Model
-
Animal Model: Female ApoE*3-Leiden mice, which are susceptible to diet-induced hypercholesterolemia and atherosclerosis.
-
Diet and Treatment: Mice were fed a high-cholesterol diet. One group received the high-cholesterol diet mixed with 0.01% (wt/wt) avasimibe. A low-cholesterol control group was also included to match the plasma cholesterol levels of the avasimibe-treated group.
-
Duration: 22 weeks.
-
Endpoint Analysis: Quantification of atherosclerotic lesion area in the aortic root. Analysis of plasma lipids and lipoprotein composition.[2][8]
Experimental Workflow
The following diagram illustrates a general experimental workflow for evaluating the in vivo efficacy of anti-atherosclerotic compounds.
Caption: Generalized workflow for in vivo atherosclerosis studies.
Comparison and Conclusion
This compound demonstrated a notable effect on the inflammatory component of atherosclerosis, significantly reducing monocyte-macrophage accumulation in the arterial wall in a rabbit model.[1] This was achieved without a significant alteration in the overall lesion area in the progression study, suggesting a primary anti-inflammatory mechanism rather than a lipid-lowering one.
In contrast, Avasimibe showed potent lipid-lowering effects in addition to a dramatic reduction in atherosclerotic lesion area in a mouse model.[2][3] The mechanism was tied to the inhibition of cholesterol esterification within macrophages.[3] However, the promising preclinical results for Avasimibe did not translate into clinical success, as human trials failed to show a benefit and even indicated a potential for adverse cardiovascular outcomes.[10][11]
The divergent paths of these two compounds underscore the complexity of translating preclinical findings in atherosclerosis to human therapy. While lipid-lowering remains a cornerstone of treatment, targeting inflammatory pathways, as with this compound, represents a critical and ongoing area of investigation. Future research should focus on elucidating the specific inflammatory mechanisms that can be safely and effectively targeted to prevent and treat atherosclerotic cardiovascular disease.
References
- 1. A specific 15-lipoxygenase inhibitor limits the progression and monocyte-macrophage enrichment of hypercholesterolemia-induced atherosclerosis in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-CoA:cholesterol acyltransferase inhibitor avasimibe reduces atherosclerosis in addition to its cholesterol-lowering effect in ApoE*3-Leiden mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Lipoxygenase contributes to the oxidation of lipids in human atherosclerotic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipoxygenases and atherosclerosis: protection versus pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of acyl coenzyme A-cholesterol acyltransferase: a possible treatment of atherosclerosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacology of the ACAT inhibitor avasimibe (CI-1011) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
A Comparative Guide to the Cross-Species Activity of PD146176: Human vs. Mouse
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-species activity of PD146176, a notable inhibitor of 15-lipoxygenase (15-LOX), with a focus on its effects in human and murine systems. The significant divergence in the enzymatic activity of human and mouse 15-LOX orthologs presents a critical consideration for preclinical research and the translation of findings to human applications.
Executive Summary
This compound is a widely utilized small molecule inhibitor of 15-lipoxygenase (ALOX15), an enzyme implicated in various inflammatory diseases, cancers, and neurodegenerative disorders. However, the direct translation of its effects from murine models to human applications is complicated by fundamental differences between the human and mouse orthologs of ALOX15. While human ALOX15 predominantly produces 15-hydroxyeicosatetraenoic acid (15-HETE), the mouse counterpart, often referred to as 12/15-lipoxygenase, primarily generates 12-hydroxyeicosatetraenoic acid (12-HETE).[1] This guide synthesizes available data to compare the activity of this compound across these species, offering insights for researchers designing and interpreting preclinical studies.
Quantitative Comparison of Inhibitory Potency
| Target Enzyme | Species | IC50 / Ki | Comments |
| 15-Lipoxygenase (15-LO) | Rabbit (reticulocyte) | IC50: 0.54 µM, Ki: 197 nM | Frequently cited reference for this compound potency.[2] |
| 15-Lipoxygenase (15-LO) | Human (in IC21 cells) | IC50: 0.81 µM | Activity demonstrated in a human cell line transfected with 15-LO.[2] |
| 12/15-Lipoxygenase (12/15-LOX) | Mouse | In vivo activity demonstrated | This compound has been shown to be effective in a mouse model of Alzheimer's disease, suggesting it inhibits the murine enzyme in a biological system.[2] |
Note: The difference in the primary enzymatic product between human (15-HETE) and mouse (12-HETE) ALOX15 should be a primary consideration when interpreting data from murine models.[1]
Alternative Inhibitors: A Brief Comparison
For researchers seeking alternatives to this compound, other 15-LOX inhibitors with varying cross-species activity profiles are available.
| Inhibitor | Target Enzyme | Species | IC50 | Comments |
| ML351 | 15-Lipoxygenase-1 (15-LOX-1) | Human | 200 nM | Highly potent and selective inhibitor of human 15-LOX-1.[3] |
| 12/15-Lipoxygenase (12/15-LOX) | Mouse | Effective in vivo | Has shown efficacy in mouse models of type 1 diabetes.[4] | |
| ThioLox | 15-Lipoxygenase-1 (15-LOX-1) | Not specified | Competitive inhibitor | Recognized for its anti-inflammatory and neuroprotective properties. |
Experimental Protocols
In Vitro 15-Lipoxygenase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of this compound against 15-lipoxygenase.
Materials:
-
Recombinant human or mouse 15-lipoxygenase (ALOX15)
-
This compound
-
Arachidonic acid (substrate)
-
Borate buffer (0.1 M, pH 7.4)
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of arachidonic acid in ethanol.
-
Dilute the recombinant 15-LOX in cold borate buffer to the desired concentration.
-
-
Assay:
-
In a quartz cuvette, mix the borate buffer, the 15-LOX enzyme solution, and the desired concentration of this compound (or DMSO for control).
-
Incubate the mixture at room temperature for 5 minutes.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
-
In Vivo Administration in a Mouse Model
This protocol provides a general guideline for the administration of this compound in mice, based on a study in an Alzheimer's disease model.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose)
-
Experimental mice
Procedure:
-
Preparation of Dosing Solution:
-
Suspend this compound in the vehicle solution to the desired concentration. Ensure a homogenous suspension.
-
-
Administration:
-
Administer the this compound suspension to the mice via oral gavage or intraperitoneal injection. A typical dose used in a mouse model of Alzheimer's disease was 80 mg/kg.[2]
-
-
Monitoring:
-
Monitor the mice for any adverse effects.
-
At the end of the study period, collect tissues for analysis of relevant biomarkers.
-
Signaling Pathways and Cross-Species Effects
This compound has been shown to modulate several key signaling pathways. The extent to which these effects are conserved between humans and mice is an area of active investigation.
Human Endothelial Cells
In human endothelial cells, this compound has been reported to upregulate p38 MAPK and PPARα signaling while downregulating Akt signaling.
Signaling pathways modulated by this compound in human endothelial cells.
Mouse Models
In a mouse model of Alzheimer's disease, this compound was found to stimulate autophagy.[2] While direct evidence of its impact on p38 MAPK, Akt, and PPARα in mouse cells is less clear, studies on these pathways in mouse macrophages suggest they are crucial in inflammatory responses and could be similarly affected.[5][6][7]
Signaling pathways modulated by this compound in mouse models.
Experimental Workflow: Cross-Species Inhibitor Evaluation
The following workflow outlines a logical approach for evaluating the cross-species activity of a 15-LOX inhibitor like this compound.
A logical workflow for the cross-species evaluation of a 15-LOX inhibitor.
Conclusion
The cross-species activity of this compound is a nuanced topic, underscored by the inherent differences between human and mouse 15-lipoxygenase. While this compound demonstrates inhibitory activity in both human and murine systems, researchers must exercise caution when extrapolating results from mouse models to human pathology. The distinct product profiles of the respective enzymes necessitate a thorough understanding of the downstream biological consequences in each species. Future studies providing a direct, side-by-side comparison of this compound's inhibitory kinetics on purified human and mouse ALOX15 would be invaluable to the research community. For now, a careful consideration of the available data and the use of complementary experimental models are crucial for advancing our understanding of the therapeutic potential of 15-LOX inhibition.
References
- 1. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of ML351, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Inhibition of 12/15-Lipoxygenase Protects Against β-Cell Oxidative Stress and Glycemic Deterioration in Mouse Models of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrophage deficiency of p38alpha MAPK promotes apoptosis and plaque necrosis in advanced atherosclerotic lesions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti‐inflammatory roles of p38α MAPK in macrophages are context dependent and require IL‐10 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of the NLRP3 inflammasome and macrophage pyroptosis by the p38 MAPK signaling pathway in a mouse model of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
PD146176: A Selective 15-Lipoxygenase Inhibitor Devoid of Non-Specific Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
PD146176 is a potent and selective inhibitor of 15-lipoxygenase (15-LOX), an enzyme implicated in the pathogenesis of various inflammatory diseases, including atherosclerosis.[1][2] A key characteristic that distinguishes this compound from many other lipoxygenase inhibitors is its reported lack of non-specific antioxidant properties.[1] This guide provides a comparative analysis of this compound against other lipoxygenase inhibitors, focusing on its selectivity and the absence of confounding antioxidant effects, supported by available experimental data.
Comparative Analysis of Lipoxygenase Inhibitors
The efficacy and specificity of this compound as a 15-LOX inhibitor, alongside its antioxidant profile, are best understood in comparison to other compounds targeting lipoxygenase pathways. While some lipoxygenase inhibitors, such as baicalein and nordihydroguaiaretic acid (NDGA), exhibit potent antioxidant and free radical scavenging activities, this compound was developed to offer a more targeted inhibition of the 15-LOX pathway without these broader effects.[3]
Enzyme Inhibitory Potency
| Compound | Target LOX Isoform(s) | IC50 / Ki | Reference |
| This compound | 15-LOX | IC50: 0.54 µM (rabbit reticulocyte) Ki: 197 nM | [1] |
| Baicalein | 12/15-LOX | IC50: 1.2 µM (15-LOX) | [3] |
| NDGA | Pan-LOX inhibitor | - | [3] |
| BWB70C | 5-LOX | - | [3] |
| Zileuton | 5-LOX | - | [3] |
| AA-861 | 5/12/15-LOX | - | [3] |
Antioxidant Activity Comparison
| Compound | Antioxidant Activity (DPPH Assay IC50) | Lipid Peroxidation Inhibition | Reference |
| This compound | Reported to lack significant antioxidant properties | Attenuated lipid peroxide boost in one study | [1][2] |
| Baicalein | ~20 µM | Significant inhibition | [3] |
| NDGA | Potent antioxidant | Significant inhibition | [3] |
| BWB70C | Significant antioxidant activity | Significant inhibition | [3] |
| Zileuton | Slight antioxidant activity | Slight inhibition | [3] |
| AA-861 | No significant activity | Slight inhibition at high concentrations | [3] |
Interestingly, one study did observe that this compound could attenuate the increase of lipid peroxides in RAW 264.7 macrophages stimulated with LPS/IFNγ, suggesting a potential context-dependent effect on lipid peroxidation.[2] This might not be a direct antioxidant effect but rather a consequence of its specific enzymatic inhibition.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of both enzyme inhibition and antioxidant properties.
15-Lipoxygenase Inhibition Assay (Spectrophotometric Method)
This assay measures the enzymatic activity of 15-LOX by detecting the formation of hydroperoxyeicosatetraenoic acid (HPETE) from arachidonic acid, which absorbs light at 234 nm.
Materials:
-
15-Lipoxygenase enzyme
-
Arachidonic acid (substrate)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.4)
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a UV-transparent 96-well plate, add the reaction buffer, the test compound dilution, and the 15-LOX enzyme solution.
-
Incubate for a defined period at a controlled temperature (e.g., 5 minutes at 25°C).
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Immediately measure the change in absorbance at 234 nm over time using a spectrophotometer.
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. This is measured by a decrease in absorbance at 517 nm.
Materials:
-
DPPH solution in methanol or ethanol
-
Test compounds
-
Positive control (e.g., ascorbic acid, Trolox)
-
Methanol or ethanol
Procedure:
-
Prepare various concentrations of the test compounds and the positive control in the solvent.
-
Add a fixed volume of the DPPH solution to each concentration of the test compound.
-
Include a control containing only the solvent and the DPPH solution.
-
Incubate the reactions in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each solution at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 values are determined by plotting the percentage of inhibition against the concentration of the compound.
Lipid Peroxidation Assay (TBARS Method)
This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product.
Materials:
-
Tissue homogenate or lipid source
-
Inducing agent (e.g., FeSO4/ascorbate)
-
Test compounds
-
Thiobarbituric acid (TBA) reagent
-
Trichloroacetic acid (TCA)
Procedure:
-
Prepare a reaction mixture containing the lipid source, inducing agent, and the test compound at various concentrations.
-
Incubate the mixture at 37°C for a specific duration (e.g., 1 hour).
-
Stop the reaction by adding TCA, followed by the TBA reagent.
-
Heat the mixture (e.g., in a boiling water bath for 15-20 minutes) to allow the color to develop.
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at a specific wavelength (e.g., 532 nm).
-
The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples with and without the test compound.
Visualizing the Concepts
To better illustrate the scientific context and experimental design, the following diagrams are provided.
Figure 1. Simplified signaling pathway of 15-LOX and the inhibitory action of this compound.
Figure 2. General experimental workflow for comparing lipoxygenase inhibitors.
References
Reproducing Published Results with PD146176: A Comparative Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of PD146176, a modulator of lipoxygenase (LOX) and cytochrome P450 (CYP) pathways. We offer a comparative analysis with other relevant inhibitors, detailed experimental protocols to facilitate the reproduction of published findings, and visualizations of the key signaling pathways and experimental workflows.
Comparative Performance of this compound and Alternatives
This compound was initially developed as a putative inhibitor of 15-lipoxygenase (15-LOX). However, recent studies have revealed a more complex mechanism of action, particularly in endothelial cells. Below is a summary of the quantitative data for this compound and two alternative 15-LOX-1 inhibitors, ThioLox and ML351. It is important to note that the IC50 values presented were determined in separate studies under varying experimental conditions, which may affect direct comparability.
| Inhibitor | Target(s) | Mechanism of Inhibition | IC50 Value (µM) | Cell Line/Assay Condition | Reference |
| This compound | 15-LOX, CYP Epoxygenase | Non-competitive (15-LOX) | 0.54 (rabbit reticulocyte 15-LOX) | Enzymatic Assay | [1] |
| ~3.8 | Not specified | [2] | |||
| In EA.hy926 endothelial cells, it does not function as a 15-LOX inhibitor but inhibits CYP epoxygenase and modulates LOX and COX product formation.[3][4] | 20 (stimulated total LOX and COX products, reduced CYP products) | Human EA.hy926 endothelial cells | [3] | ||
| ThioLox | 15-LOX-1 | Competitive | 12 | Not specified | [1] |
| 5-20 (neuroprotective effect) | HT-22 (neuronal cells) | [2] | |||
| ML351 | 15-LOX-1 | Mixed-type | 0.2 | Not specified | [2][5] |
Experimental Protocols
To facilitate the reproduction of key findings related to this compound's effects on endothelial cells, detailed experimental protocols are provided below.
Cell Culture of EA.hy926 Endothelial Cells
The EA.hy926 cell line is a common model for studying endothelial cell function.
-
Media Preparation : Prepare complete growth medium consisting of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 µM hypoxanthine, 0.4 µM aminopterin, and 16 µM thymidine (HAT supplement), and 1% Penicillin/Streptomycin solution.
-
Cell Thawing : Quickly thaw a frozen vial of EA.hy926 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding : Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T75 flask.
-
Incubation : Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing : When cells reach 80-90% confluency, aspirate the medium and wash once with Phosphate-Buffered Saline (PBS). Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge. Resuspend the cell pellet and seed into new flasks at a ratio of 1:3 to 1:6.
Western Blot Analysis of p38 MAPK, Akt, and PPARα Signaling
This protocol details the steps to analyze the phosphorylation status of key signaling proteins in response to this compound treatment.
-
Cell Treatment : Seed EA.hy926 cells in 6-well plates and grow to 80-90% confluency. Treat the cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
Cell Lysis : Aspirate the medium and wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.
-
Protein Quantification : Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Protein Transfer : Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes. Load equal amounts of protein (20-30 µg) onto a 10% or 12% SDS-polyacrylamide gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p38 MAPK, total p38 MAPK, phospho-Akt, total Akt, PPARα, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection : Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities using image analysis software.
Oxylipin Profiling by LC-MS/MS
This protocol outlines the analysis of oxylipin production in EA.hy926 cells treated with this compound.
-
Sample Preparation :
-
Treat EA.hy926 cells with this compound as described for the Western blot protocol.
-
Collect the cell culture supernatant and/or cell pellets.
-
Perform solid-phase extraction (SPE) to isolate oxylipins. Condition an SPE cartridge with methanol and then water. Load the sample, wash with a low percentage of methanol, and elute the oxylipins with a higher concentration of organic solvent (e.g., methanol or acetonitrile).[6][7]
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis :
-
Liquid Chromatography (LC) : Separate the oxylipins using a C18 reverse-phase column with a gradient elution. A typical mobile phase consists of water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol with the same acid as mobile phase B.[7][8]
-
Mass Spectrometry (MS) : Analyze the eluted compounds using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode. Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific oxylipins. Optimize the MRM transitions (precursor ion -> product ion) and collision energies for each analyte using authentic standards.[7][8][9]
-
-
Data Analysis : Identify and quantify the oxylipins by comparing their retention times and MRM transitions to those of the standards. Normalize the results to an internal standard and the amount of protein in the sample.
Visualizations
Signaling Pathway of this compound in Endothelial Cells
The following diagram illustrates the known signaling pathway affected by this compound in EA.hy926 endothelial cells.
Experimental Workflow for Reproducing this compound Results
This diagram outlines the general workflow for investigating the effects of this compound on endothelial cells.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cultivation of EA.hy926 cell line [bio-protocol.org]
- 4. This compound affects human EA.hy926 endothelial cell function by differentially modulating oxylipin production of LOX, COX and CYP epoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. waters.com [waters.com]
- 8. Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Profiling Method for Oxylipin Metabolome by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: PD146176 and Baicalein in Lipoxygenase Inhibition and Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-supported comparison of two prominent lipoxygenase (LOX) inhibitors: PD146176 and baicalein. While both compounds are valuable tools in inflammation and cancer research, they exhibit distinct biochemical profiles, mechanisms of action, and effects on cellular signaling pathways. This document aims to furnish researchers with the necessary information to select the most appropriate inhibitor for their specific experimental needs.
I. At a Glance: Key Differences
| Feature | This compound | Baicalein |
| Primary Target | Selective 15-Lipoxygenase (15-LOX) Inhibitor | Broad-spectrum Lipoxygenase Inhibitor (12-LOX and 15-LOX) |
| Mechanism of Action | Non-competitive inhibitor of 15-LOX.[1] | Redox inhibitor of lipoxygenases.[2] |
| Reported Cellular Effects | Stimulates autophagy, reverses cognitive impairment and amyloidosis in Alzheimer's models.[3] | Anti-inflammatory, antioxidant, pro-apoptotic, and modulates multiple signaling pathways (NF-κB, MAPK, etc.).[4][5][6] |
II. Quantitative Analysis: Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) and inhibitor constants (Ki) for this compound and baicalein against various lipoxygenase isoforms and cyclooxygenases. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
| Target Enzyme | This compound | Baicalein |
| 15-Lipoxygenase (15-LOX) | IC50: 0.54 µM (rabbit reticulocyte)[1][3] Ki: 197 nM (rabbit reticulocyte)[1][3] IC50: 0.81 µM (human 15-LO in IC21 cells)[3] | IC50: 1.6 µM[7] |
| 12-Lipoxygenase (12-LOX) | No demonstrable effect[1] | IC50: 0.12 - 0.64 µM[8] |
| 5-Lipoxygenase (5-LOX) | No demonstrable effect[1] | IC50: 0.85 µM[8] |
| Cyclooxygenase-1 (COX-1) | No demonstrable effect[1] | Not a direct inhibitor; may reduce expression. |
| Cyclooxygenase-2 (COX-2) | No demonstrable effect[1] | Not a direct inhibitor; inhibits expression.[8] |
III. Signaling Pathways and Mechanisms of Action
A. Lipoxygenase Inhibition and Downstream Effects
Both this compound and baicalein exert their primary effects by inhibiting lipoxygenases, enzymes that catalyze the production of inflammatory lipid mediators called leukotrienes and lipoxins from polyunsaturated fatty acids like arachidonic acid.
B. Modulation of NF-κB Signaling
Baicalein has been extensively shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in the inflammatory response.[4] It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4] This leads to a downstream reduction in the expression of pro-inflammatory genes. While there is less direct evidence for this compound's effect on this pathway, its primary anti-inflammatory action is considered to be through the reduction of pro-inflammatory lipid mediators.
C. Regulation of Apoptosis and Autophagy
Baicalein is known to induce apoptosis in various cancer cell lines through both intrinsic and extrinsic pathways.[9] It can modulate the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and caspase activation.[3][6] In contrast, this compound has been reported to stimulate autophagy, a cellular process of self-degradation that can have both pro-survival and pro-death roles depending on the context.[3] This stimulation of autophagy is proposed as a mechanism for its neuroprotective effects in Alzheimer's disease models.[3]
D. Influence on MAPK Signaling
Baicalein has been shown to inhibit the phosphorylation of key kinases in the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK and p38.[6][7][10][11] These pathways are crucial for cell proliferation, differentiation, and stress responses. The inhibitory effect of baicalein on MAPK signaling contributes to its anti-inflammatory and anti-cancer properties. Limited information is available on the direct effects of this compound on MAPK signaling, though some studies suggest it can upregulate p38 MAPK.[12]
IV. Experimental Protocols
A. Lipoxygenase Inhibition Assay (Spectrophotometric)
This protocol provides a general method for determining the in vitro inhibitory activity of compounds against 12-LOX and 15-LOX.
Objective: To measure the IC50 value of a test compound by monitoring the formation of hydroperoxides from a fatty acid substrate.
Materials:
-
Purified recombinant human or rabbit 12-lipoxygenase or 15-lipoxygenase
-
Linoleic acid or arachidonic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
Test compound (this compound or baicalein) stock solution in DMSO
-
DMSO (vehicle control)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 234 nm
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the following to each well:
-
Borate buffer
-
Enzyme solution (pre-diluted in borate buffer)
-
Test compound dilution or DMSO (for control)
-
-
Incubate the plate at room temperature for 5-10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution (linoleic acid or arachidonic acid) to each well.
-
Immediately begin monitoring the increase in absorbance at 234 nm every 30 seconds for 5-10 minutes. The absorbance increase corresponds to the formation of conjugated diene hydroperoxides.
-
Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
B. Western Blot Analysis of NF-κB Activation
This protocol outlines a general procedure to assess the effect of an inhibitor on the nuclear translocation of the NF-κB p65 subunit.
Objective: To determine if a test compound inhibits the stimulus-induced translocation of NF-κB p65 from the cytoplasm to the nucleus.
Materials:
-
Cell line responsive to inflammatory stimuli (e.g., RAW 264.7 macrophages)
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
Test compound (baicalein)
-
Cell culture reagents
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE and Western blotting equipment and reagents
-
Primary antibodies: anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with the inflammatory agent (e.g., LPS) for a predetermined time (e.g., 30-60 minutes).
-
-
Fractionation:
-
Harvest the cells and perform nuclear and cytoplasmic fractionation according to the kit manufacturer's instructions.
-
-
Protein Quantification:
-
Determine the protein concentration of the cytoplasmic and nuclear extracts using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against NF-κB p65, Lamin B1, and GAPDH.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands.
-
-
Analysis:
-
Quantify the band intensities for NF-κB p65 in the nuclear and cytoplasmic fractions.
-
Normalize the p65 levels to the respective loading controls (Lamin B1 for nuclear, GAPDH for cytoplasmic).
-
Compare the nuclear p65 levels in inhibitor-treated cells to the stimulated control to determine the extent of inhibition of nuclear translocation.
-
V. Conclusion
The choice between this compound and baicalein depends critically on the research question.
-
This compound is the preferred tool for studies aiming to specifically investigate the role of 15-lipoxygenase . Its high selectivity makes it ideal for dissecting the specific contributions of this enzyme in various pathological processes, particularly in the context of neurodegenerative diseases where its autophagy-stimulating properties are of interest.
-
Baicalein , with its broad-spectrum inhibitory activity against multiple lipoxygenases and its profound effects on numerous signaling pathways, is a valuable agent for exploring the general anti-inflammatory and anti-cancer potential of targeting the arachidonic acid cascade and related inflammatory signaling. However, its lack of specificity necessitates caution when attributing its effects solely to the inhibition of a single lipoxygenase isoform.
Researchers should carefully consider the selectivity profiles and the known off-target effects of these compounds when designing experiments and interpreting results. The experimental protocols provided in this guide offer a starting point for the in vitro characterization of these and other potential enzyme inhibitors.
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Baicalin induces apoptosis and autophagy in human osteosarcoma cells by increasing ROS to inhibit PI3K/Akt/mTOR, ERK1/2 and β-catenin signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. scienceopen.com [scienceopen.com]
- 12. This compound affects human EA.hy926 endothelial cell function by differentially modulating oxylipin production of LOX, COX and CYP epoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of PD146176: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing PD146176, a potent and selective 15-lipoxygenase-1 inhibitor, adherence to proper disposal procedures is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the disposal of this compound, based on available safety data.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below. This information is critical for understanding the handling and disposal requirements of the compound.
| Property | Value |
| Chemical Name | 6,11-Dihydro[1]benzothiopyrano[4,3-b]indole |
| Molecular Formula | C₁₅H₁₁NS |
| Molecular Weight | 237.32 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 50 mM). Sparingly soluble in aqueous buffers. |
| Storage | Store at +4°C. |
Hazard Assessment
According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, it is recommended that this material be considered hazardous until further information becomes available.[2] Standard laboratory hygiene practices should be followed at all times.
Disposal Procedures
While specific, detailed experimental protocols for the disposal of this compound are not extensively documented in publicly available resources, general best practices for chemical waste disposal should be followed. The primary guidance is to dispose of the material in accordance with local, state, and federal regulations.
Step-by-Step Disposal Guidance:
-
Consult Institutional Guidelines: Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding chemical waste.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, gloves, empty vials), in a designated and properly labeled hazardous waste container.
-
The container should be suitable for chemical waste, typically a sealable, chemically resistant container.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound (6,11-Dihydro[1]benzothiopyrano[4,3-b]indole)".
-
Include the approximate quantity of the waste.
-
-
Storage of Waste:
-
Store the waste container in a designated satellite accumulation area or the main hazardous waste storage area.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Arranging for Pickup:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste. Professional waste disposal services will handle the final treatment and disposal in compliance with regulations.
-
Spill Management:
In the event of a spill, the following steps should be taken:
-
Personal Precautions: Avoid breathing dust, vapors, mist, or gas.[3]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[3]
-
Cleanup:
Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
